Fructose 6-phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904350 | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
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Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index], Solid | |
| Record name | Fructose-6-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
911 mg/mL | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
643-13-0, 6814-87-5 | |
| Record name | Fructose 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fructose-6-phosphate | |
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| Record name | Fructose-6-phosphate | |
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| Record name | Fructose-6-phosphate | |
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| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Fructose, 6-(dihydrogen phosphate) | |
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| Record name | D-fructose 6-(dihydrogen phosphate) | |
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| Record name | FRUCTOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |
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| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Fructose 6-Phosphate in Glycolysis: A Technical Guide for Researchers
Executive Summary: Fructose (B13574) 6-phosphate (F6P) is a critical metabolic intermediate positioned at a key regulatory nexus within the glycolytic pathway. Formed from the isomerization of glucose 6-phosphate, its primary fate is phosphorylation to fructose 1,6-bisphosphate in a reaction catalyzed by the master regulatory enzyme of glycolysis, phosphofructokinase-1 (PFK-1). This step is the first committed step of glycolysis and is subject to intricate allosteric regulation that allows the cell to modulate glycolytic flux in response to its energetic status. Furthermore, F6P serves as a crucial branch point, diverting glucose carbons into alternative metabolic routes, including the Pentose Phosphate (B84403) Pathway (PPP) for the synthesis of NADPH and nucleotide precursors, and the Hexosamine Biosynthesis Pathway (HBP) for the production of amino sugars. This whitepaper provides an in-depth examination of the roles of F6P, its enzymatic regulation, its function as a metabolic hub, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in drug development.
The Central Role of Fructose 6-Phosphate in Glycolysis
This compound occupies a central position in the early stages of glycolysis, a metabolic pathway that converts glucose into pyruvate.[1] Its formation and consumption are key steps that dictate the rate of glucose breakdown for energy production.
Isomerization from Glucose 6-Phosphate
Following the initial phosphorylation of glucose to glucose 6-phosphate (G6P), the enzyme phosphoglucose (B3042753) isomerase (PGI) catalyzes the reversible isomerization of G6P, an aldose, into F6P, a ketose.[1][2] This reaction is freely reversible under normal cellular conditions and does not represent a major regulatory point.[1] However, the reaction is often driven forward due to the constant consumption of F6P in the subsequent, irreversible step of glycolysis.[1]
The Committed Step: Phosphorylation to Fructose 1,6-bisphosphate
The conversion of F6P and ATP to fructose 1,6-bisphosphate (F1,6BP) and ADP is the most significant regulatory and committed step in glycolysis.[3][4][5] This irreversible reaction is catalyzed by phosphofructokinase-1 (PFK-1), an allosteric enzyme that serves as a primary control point for the entire glycolytic pathway.[3][4] The activity of PFK-1 dictates the rate of glucose breakdown, allowing the cell to adjust energy production based on its metabolic needs.[3]
Regulation of this compound Conversion
The fate of F6P is tightly controlled by the allosteric regulation of PFK-1, which acts as a sensor of the cell's energy charge and the availability of biosynthetic precursors.
Allosteric Regulation of Phosphofructokinase-1 (PFK-1)
PFK-1 is a tetrameric enzyme with complex regulatory properties.[3] Its activity is allosterically inhibited by high levels of ATP.[3][5][6] While ATP is a substrate for the PFK-1 reaction, it also binds to a separate allosteric site on the enzyme at high concentrations, decreasing the enzyme's affinity for its substrate, F6P.[3][5] This feedback inhibition slows glycolysis when cellular energy is abundant. Conversely, when the energy charge is low, levels of AMP and ADP rise. AMP acts as a potent allosteric activator of PFK-1, counteracting the inhibitory effect of ATP and stimulating glycolytic flux.[3][5][7]
The Role of Fructose 2,6-bisphosphate
The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP).[3][4] F2,6BP is synthesized from F6P by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[8][9] The binding of F2,6BP to PFK-1 dramatically increases the enzyme's affinity for F6P and diminishes the inhibitory effect of ATP.[3][4] This allows glycolysis to proceed even when ATP levels are high, providing carbon skeletons for biosynthesis. An abundance of F6P leads to a higher concentration of F2,6BP, creating a feedforward stimulation loop.[3]
This compound as a Critical Metabolic Branch Point
Beyond its linear path in glycolysis, F6P is a substrate for two major biosynthetic pathways, allowing the cell to divert glucose flux according to its needs for NADPH, nucleotides, and amino sugars.[10]
The Pentose Phosphate Pathway (PPP)
F6P links the non-oxidative phase of the PPP back to glycolysis.[11][12] The PPP is a parallel pathway to glycolysis that generates NADPH for reductive biosynthesis and protection against oxidative stress, as well as ribose 5-phosphate for nucleotide synthesis.[11][13] Enzymes such as transketolase can convert intermediates of the PPP back into F6P and glyceraldehyde 3-phosphate, which can then re-enter the glycolytic pathway.[7][11]
The Hexosamine Biosynthesis Pathway (HBP)
A small but significant portion (estimated at 2-5%) of F6P is shunted into the Hexosamine Biosynthesis Pathway (HBP).[8][14][15] The first and rate-limiting step of the HBP is the conversion of F6P and glutamine to glucosamine-6-phosphate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[16][17] The end product of the HBP is UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for the glycosylation of proteins and lipids.[14] As the HBP integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, it functions as a key nutrient-sensing pathway.[16]
Quantitative Analysis of F6P-Related Enzymes
The kinetic properties of the enzymes that metabolize F6P are crucial for understanding the regulation of carbon flux. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax.
| Enzyme | Substrate | Km (µM) | Organism/Tissue | Activators | Inhibitors | Reference |
| Phosphofructokinase-1 (PFK-1) | This compound | 43 | Rabbit Muscle | AMP, Fructose 2,6-Bisphosphate | ATP | [18] |
| ATP | - | Rabbit Muscle | - | High [ATP] | [6] | |
| D-Tagatose-6-P | 54 | Rabbit Muscle | - | - | [18] | |
| Fructose-6-P,2-Kinase | This compound | 16 | - | - | ADP (noncompetitive) | [19] |
| ATP | 150 | - | - | ADP (competitive) | [19] |
Experimental Methodologies
Accurate quantification of F6P and the activity of its related enzymes is fundamental for research in metabolism.
Protocol for Quantification of this compound (Fluorometric Assay)
This protocol is based on a coupled enzyme reaction that results in a fluorescent product proportional to the F6P amount.[20][21]
1. Sample Preparation:
-
Homogenize tissue (10-100 mg) or cells (~5 x 10⁶) in 2-3 volumes of ice-cold PBS or other buffer (pH 6.5-8).[21]
-
To prevent enzymatic conversion of F6P, deproteinize samples. This can be achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter or through perchloric acid precipitation followed by neutralization with KOH.[22]
-
Centrifuge at >12,000 x g for 10 minutes to remove insoluble material.[21][23] The clear supernatant is the sample.
2. Standard Curve Preparation:
-
Prepare a 0.05 mM F6P standard solution.[21]
-
Add 0, 2, 4, 6, 8, and 10 µl of the 0.05 mM standard solution into a 96-well plate to generate 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmole/well standards.[21]
-
Adjust the volume of all standard wells to 50 µL with Assay Buffer.[21]
3. Reaction Mix and Measurement:
-
Prepare a Reaction Mix containing Assay Buffer, F6P Converter, F6P Enzyme Mix, and a fluorescent probe as per the manufacturer's instructions (e.g., Abcam ab204720, Sigma-Aldrich MAK020).[20][21]
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
For samples containing background NADH or NADPH, prepare parallel background control wells with a mix lacking the F6P Converter enzyme.[22]
-
Incubate the plate for 5-30 minutes at 37°C, protected from light.[22]
-
Measure fluorescence at Ex/Em = 535/587 nm using a fluorescence plate reader.[21]
-
Subtract the 0 standard reading from all readings. Subtract the background control reading from the sample readings. Plot the standard curve and determine the F6P concentration in the samples.
Protocol for Measuring Phosphofructokinase-1 (PFK-1) Activity
PFK-1 activity is commonly measured using a coupled enzyme assay where the product, F1,6BP, is used in subsequent reactions that lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[24][25]
1. Sample Preparation:
-
Rapidly homogenize tissue (~20 mg) or cells (~2 x 10⁶) with ~200 µl ice-cold PFK Assay Buffer on ice.[23]
-
Centrifuge at 12,000 rpm for 5 min. Collect the supernatant, which contains the enzyme.[23]
-
Determine the protein concentration of the supernatant to normalize enzyme activity.
2. Reaction Setup:
-
The assay mixture (e.g., in a 100 µL or 3 mL final volume) should contain:
3. Measurement:
-
Add the sample (supernatant) to the reaction mixture to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm (A340) over time using a spectrophotometer.[24][25] The rate of NADH oxidation is directly proportional to the PFK-1 activity.
-
Prepare a parallel sample background control that lacks the F6P substrate to account for any non-specific NADH oxidation.[23]
-
Calculate the specific activity as units per mg of protein, where one unit of PFK-1 activity is the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP per minute.
Implications for Drug Development
The central role of PFK-1 in regulating glycolysis and the position of F6P at key metabolic crossroads make the enzymes involved in its metabolism attractive targets for therapeutic intervention, particularly in oncology and metabolic diseases.
-
Oncology: Many cancer cells exhibit elevated rates of glycolysis (the Warburg effect). Targeting PFK-1 or enzymes in the PPP and HBP that draw from the F6P pool could selectively starve cancer cells of the energy and biosynthetic precursors they need for rapid proliferation.[21][26]
-
Metabolic Syndrome: The HBP, which starts with F6P, is implicated in the pathogenesis of insulin (B600854) resistance and diabetic complications.[27] Increased flux through the HBP can lead to aberrant protein glycosylation that impairs insulin signaling.[27] Therefore, inhibitors of GFAT could represent a therapeutic strategy for managing these conditions.
Conclusion
This compound is far more than a simple intermediate in a linear metabolic pathway. It is a critical hub, the fate of which is meticulously regulated to balance the cell's immediate energy needs with its long-term requirements for biosynthetic precursors. The phosphorylation of F6P by PFK-1 represents the master control switch for glycolysis, a reaction governed by a sophisticated network of allosteric effectors. Furthermore, the diversion of F6P into the Pentose Phosphate and Hexosamine Biosynthesis pathways highlights its integral role in cellular homeostasis, linking glucose metabolism to redox balance, nucleotide synthesis, and nutrient sensing. A thorough understanding of the biochemistry and regulation surrounding F6P is essential for researchers and clinicians seeking to develop novel therapeutic strategies for a range of human diseases, from cancer to diabetes.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Regulation of PFK1 by fructose 2,6-bisphosphate generated by PFK2 : Kindred Grey : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 10. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The this compound site of phosphofructokinase. Epimeric specificity [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic studies of this compound,2-kinase and fructose 2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fructose-6-Phosphate Assay Kit (Fluorometric) (ab204720) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. newprairiepress.org [newprairiepress.org]
- 26. scientificlabs.com [scientificlabs.com]
- 27. youtube.com [youtube.com]
An In-depth Technical Guide to the Metabolic Pathway Analysis of Fructose 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) 6-phosphate (F6P) is a pivotal metabolic intermediate, occupying a central crossroads in cellular carbon metabolism. As a key player in glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway, the regulation of its synthesis and degradation is critical for maintaining cellular energy homeostasis and providing essential precursors for biosynthesis. Dysregulation of F6P metabolism is implicated in numerous diseases, including cancer and metabolic syndrome, making the enzymes that control its fate attractive targets for therapeutic intervention. This technical guide provides a comprehensive analysis of the core metabolic pathways involving F6P, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to aid researchers and drug development professionals in their study of this crucial metabolite.
Core Metabolic Pathways Involving Fructose 6-Phosphate
This compound is a key intermediate in several fundamental metabolic pathways, primarily glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its strategic position allows for the dynamic allocation of glucose-derived carbons to either energy production or anabolic processes.
Glycolysis: In the glycolytic pathway, F6P is synthesized from glucose 6-phosphate by phosphoglucose (B3042753) isomerase. It is then irreversibly phosphorylated to fructose 1,6-bisphosphate by the enzyme phosphofructokinase-1 (PFK-1) . This is a major rate-limiting and committed step of glycolysis, tightly regulated by the cell's energy status.[1]
Gluconeogenesis: During periods of fasting or low glucose, the liver and kidneys synthesize glucose from non-carbohydrate precursors via gluconeogenesis. In this pathway, fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-bisphosphate to form F6P, effectively bypassing the irreversible PFK-1 reaction.[2] The reciprocal regulation of PFK-1 and FBPase is crucial in preventing futile cycling between glycolysis and gluconeogenesis.
Pentose Phosphate Pathway (PPP): this compound is a key link between the glycolytic and pentose phosphate pathways. The non-oxidative phase of the PPP allows for the interconversion of five-carbon sugars back into glycolytic intermediates, including F6P and glyceraldehyde 3-phosphate, through the action of transketolase and transaldolase. This enables the cell to adapt the output of the PPP to its specific needs for NADPH and ribose 5-phosphate.
Hexosamine Biosynthesis Pathway (HBP): A fraction of F6P can be shunted into the hexosamine biosynthesis pathway. The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) converts F6P and glutamine into glucosamine (B1671600) 6-phosphate. This pathway is essential for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein and lipid glycosylation.
Quantitative Data
Enzyme Kinetic Parameters
The activities of the key regulatory enzymes, PFK-1 and FBPase, are modulated by allosteric effectors and their kinetic properties are crucial for understanding the control of carbon flux through these pathways.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Inhibitors (Ki/I0.5 in µM) | Activators | Reference |
| Phosphofructokinase-1 (PFK-1) | Human Platelet | This compound | 2100 ± 300 | 9.6 ± 1.4 | ATP (allosteric) | ADP, Fructose 2,6-bisphosphate | [3] |
| Human Platelet | ATP (substrate) | - | - | - | - | [4] | |
| Fructose-1,6-bisphosphatase (FBPase) | Human Muscle | Fructose 1,6-Bisphosphate | 0.77 | - | AMP (I0.5 = 0.3), Fructose 2,6-bisphosphate (Ki = 0.13) | - | [5][6] |
| Human Liver | Fructose 1,6-Bisphosphate | - | - | AMP (I0.5 = 9.5), Fructose 2,6-bisphosphate (Ki = 96) | - | [7] | |
| Human Lung | Fructose 1,6-Bisphosphate | - | - | AMP (I0.5 = 9.8), Fructose 2,6-bisphosphate (Ki = 75) | - | [7] |
Cellular Metabolite Concentrations
The intracellular concentration of F6P and related metabolites can vary depending on the cell type, nutritional state, and hormonal signals.
| Metabolite | Cell Type/Tissue | Condition | Concentration (nmol/g or µM) | Reference |
| This compound | Rat Hepatocytes | - | 40-50 nmol/g | [8] |
| Human Liver | - | ~20-80 µM | [9] | |
| Glucose 6-Phosphate | Human Liver | - | ~80-300 µM | [9] |
| Fructose 1,6-Bisphosphate | Human Liver | - | ~10-50 µM | [9] |
Experimental Protocols
Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay for PFK-1 activity by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by PFK-1 is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK-1 activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2
-
ATP solution: 100 mM in water, pH 7.0
-
This compound solution: 100 mM in water
-
Coupling enzyme mixture:
-
Aldolase (e.g., rabbit muscle, ~10 units/mL)
-
Triosephosphate isomerase (e.g., rabbit muscle, ~100 units/mL)
-
Glycerol-3-phosphate dehydrogenase (e.g., rabbit muscle, ~20 units/mL)
-
-
NADH solution: 10 mM in assay buffer
-
Sample: Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
100 µL this compound solution (final concentration 10 mM)
-
50 µL Coupling enzyme mixture
-
20 µL NADH solution (final concentration 0.2 mM)
-
10-50 µL of sample
-
-
Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous ADP or pyruvate in the sample.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration 2 mM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the PFK-1 activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Fructose-1,6-bisphosphatase (FBPase) Activity Assay (Spectrophotometric)
This protocol details a method to measure FBPase activity by quantifying the production of this compound.
Principle: The F6P produced by FBPase is converted to glucose 6-phosphate by phosphoglucose isomerase. Glucose 6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to FBPase activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2
-
Fructose 1,6-bisphosphate solution: 10 mM in water
-
NADP+ solution: 10 mM in water
-
Coupling enzymes:
-
Phosphoglucose isomerase (e.g., yeast, ~10 units/mL)
-
Glucose-6-phosphate dehydrogenase (e.g., yeast, ~5 units/mL)
-
-
Sample: Purified enzyme or cell/tissue lysate
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
850 µL Assay Buffer
-
50 µL NADP+ solution (final concentration 0.5 mM)
-
20 µL Coupling enzymes
-
10-50 µL of sample
-
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of fructose 1,6-bisphosphate solution (final concentration 0.2 mM).
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate FBPase activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Quantification of this compound by LC-MS/MS
This protocol provides a detailed method for the sensitive and specific quantification of F6P in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Cellular metabolites are extracted and separated by liquid chromatography. F6P is then ionized and fragmented in a mass spectrometer. The specific parent-to-daughter ion transition is monitored for quantification.
Materials:
-
Extraction Solvent: 80% Methanol (B129727) (pre-chilled to -80°C)
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Internal Standard: 13C6-Fructose 6-phosphate
-
Mass spectrometer with ESI source
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly quench metabolism by adding ice-cold saline to cultured cells or snap-freezing tissues in liquid nitrogen.
-
Add pre-chilled 80% methanol and the internal standard to the sample.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of 50% acetonitrile.
-
Inject the sample onto the HILIC column.
-
Elute the metabolites using a gradient of mobile phases A and B.
-
Perform MS/MS analysis in negative ion mode, monitoring the transition for F6P (e.g., m/z 259 -> 97) and its labeled internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of F6P.
-
Quantify the amount of F6P in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
13C Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for conducting a 13C-MFA experiment to quantify the flux through glycolysis and related pathways.[10]
Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [1,2-13C]-glucose). As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. The mass isotopomer distribution of these metabolites is measured by MS, and this data is used in a computational model to calculate intracellular metabolic fluxes.[11]
Procedure:
-
Experimental Design:
-
Select an appropriate 13C-labeled tracer based on the pathways of interest. For glycolysis and the PPP, [1,2-13C]-glucose is often used.[11]
-
Define a stoichiometric model of the metabolic network to be analyzed.
-
-
Isotopic Labeling Experiment:
-
Culture cells in a medium containing the 13C-labeled tracer until they reach a metabolic and isotopic steady state.
-
-
Sample Quenching and Metabolite Extraction:
-
Follow the procedure outlined in the LC-MS/MS quantification protocol to quench metabolism and extract intracellular metabolites.
-
-
Analytical Measurement:
-
Measure the mass isotopomer distributions of key metabolites (e.g., glycolytic intermediates, amino acids) using GC-MS or LC-MS/MS.
-
-
Flux Estimation:
-
Input the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate secretion) into a flux analysis software package (e.g., INCA, Metran).
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Conclusion
The analysis of this compound metabolism is fundamental to understanding cellular bioenergetics and biosynthesis. This guide has provided a detailed overview of the core pathways involving F6P, presented key quantitative data on enzyme kinetics and metabolite concentrations, and offered comprehensive experimental protocols for the analysis of this critical metabolic node. By leveraging these methodologies, researchers and drug development professionals can gain deeper insights into the regulation of F6P metabolism and its role in health and disease, ultimately facilitating the development of novel therapeutic strategies targeting these pathways.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fructose 2,6-Bisphosphate in Cancer Cell Metabolism [frontiersin.org]
- 3. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. cDNA sequence and kinetic properties of human lung fructose(1, 6)bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose-induced increase in intracellular free Mg2+ ion concentration in rat hepatocytes: relation with the enzymes of glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Hexose Liver Metabolism—Glucose versus Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Fructose 6-Phosphate Biosynthesis in Plants: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Fructose (B13574) 6-phosphate (F6P) is a pivotal metabolic intermediate in plants, centrally positioned at the crossroads of major carbon metabolism pathways, including glycolysis, the Calvin-Benson cycle, the oxidative pentose (B10789219) phosphate (B84403) pathway, and the biosynthesis of sucrose (B13894) and starch.[1][2] The regulation of its synthesis and consumption is critical for cellular energy balance, biomass production, and the allocation of carbon resources to various sink tissues. This technical guide provides an in-depth overview of the core biosynthetic pathways of F6P in plants, the key enzymes governing these pathways, and their complex regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the quantification of F6P and the characterization of key enzymatic activities, alongside structured data and visual pathway representations to support research and development efforts in crop improvement and metabolic engineering.
Core Biosynthetic Pathways of Fructose 6-Phosphate
This compound in plant cells is primarily synthesized through three major pathways, with the specific flux and directionality being highly dependent on the tissue type (photosynthetic or non-photosynthetic), developmental stage, and environmental conditions.
The Calvin-Benson Cycle (in Photosynthetic Tissues)
In chloroplasts of photosynthetically active tissues, the Calvin-Benson cycle is a primary source of F6P. Carbon dioxide is fixed by RuBisCO, and through a series of reactions, triose phosphates are generated.[3] These can be converted to fructose 1,6-bisphosphate, which is then dephosphorylated to F6P by chloroplastic fructose-1,6-bisphosphatase (FBPase) .[4] This F6P can be used for the regeneration of ribulose-1,5-bisphosphate or be channeled towards starch synthesis within the chloroplast.
Gluconeogenesis/Glycolysis
In the cytosol of both photosynthetic and non-photosynthetic cells, F6P is a key intermediate in the reversible pathway of glycolysis and gluconeogenesis.[2]
-
From Glucose 6-Phosphate: The reversible isomerization of glucose 6-phosphate (G6P) to F6P is catalyzed by phosphoglucose (B3042753) isomerase (PGI) .[2][5] This is a crucial step in both the breakdown of glucose (glycolysis) and the synthesis of sucrose (gluconeogenesis).
-
From Fructose 1,6-Bisphosphate: In the gluconeogenic direction, cytosolic fructose-1,6-bisphosphatase (cyFBPase) catalyzes the irreversible dephosphorylation of fructose 1,6-bisphosphate to F6P.[4] This is a key regulatory point in the synthesis of sucrose.
-
From Fructose: Fructose can be phosphorylated to F6P by fructokinases (FRKs) , which is an important step in the metabolism of fructose derived from sucrose cleavage in sink tissues.
The Pentose Phosphate Pathway (PPP)
The non-oxidative branch of the pentose phosphate pathway (PPP) can generate F6P from other sugar phosphates.[3] This pathway is crucial for producing NADPH and precursors for nucleotide and aromatic amino acid biosynthesis. The enzymes transketolase and transaldolase catalyze the interconversion of pentose phosphates and tetrose phosphates to produce F6P and glyceraldehyde 3-phosphate.
Key Enzymes and Their Regulation
The biosynthesis of F6P is tightly regulated at the level of key enzymes, which are subject to allosteric regulation, post-translational modifications, and transcriptional control.
Phosphoglucose Isomerase (PGI)
PGI catalyzes the reversible isomerization of G6P and F6P.[2][5] Plants possess both cytosolic and plastidial isoforms of PGI.[5] The cytosolic isoform is primarily involved in glycolysis and sucrose synthesis, while the plastidial isoform connects the Calvin-Benson cycle to starch synthesis.[5] The activity of PGI is generally considered to be near equilibrium, but its regulation can influence the partitioning of carbon between starch and sucrose.[5] For instance, in Arabidopsis, the plastidic PGI has a higher K(_m) for G6P than for F6P, suggesting a potential regulatory role.[6]
Phosphofructokinase (PFK)
PFK catalyzes the phosphorylation of F6P to fructose 1,6-bisphosphate, a committed step in glycolysis.[7] Plant PFKs can be ATP-dependent (ATP-PFK) or pyrophosphate-dependent (PPi-PFK).[8] ATP-PFK is allosterically inhibited by high levels of ATP and citrate, and activated by ADP and AMP, thus responding to the energy status of the cell.[9] PPi-PFK, which is reversible, is activated by fructose 2,6-bisphosphate.[8]
Fructose-1,6-bisphosphatase (FBPase)
FBPase catalyzes the dephosphorylation of fructose 1,6-bisphosphate to F6P, a key regulatory step in gluconeogenesis and the Calvin-Benson cycle.[4] Plants have distinct cytosolic and chloroplastic isoforms.[4] The chloroplastic FBPase is light-regulated via the ferredoxin-thioredoxin system, being active during the day to support photosynthesis.[4] The cytosolic FBPase is a key enzyme in the sucrose biosynthetic pathway and is strongly inhibited by fructose 2,6-bisphosphate and AMP.[4][10]
Data Presentation
Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis
| Enzyme | Plant/Organism | Isoform | Substrate | K_m (µM) | V_max (µmol min⁻¹ mg⁻¹) | Specific Activity (µmol min⁻¹ mg⁻¹) | Reference(s) |
| Phosphoglucose Isomerase (PGI) | Arabidopsis thaliana | Plastidic | This compound | 73 ± 80 | - | 787 | [2][6] |
| Arabidopsis thaliana | Plastidic | Glucose 6-Phosphate | 164 ± 43 | - | - | [2][6] | |
| Arabidopsis thaliana | Cytosolic | This compound | 203 ± 12 | - | 1522 | [2][6] | |
| Arabidopsis thaliana | Cytosolic | Glucose 6-Phosphate | 158 ± 85 | - | - | [2][6] | |
| Phosphofructokinase (PFK) | Teladorsagia circumcincta (L3) | - | This compound | 350 ± 20 (low ATP) | - | - | [9] |
| Teladorsagia circumcincta (L3) | - | This compound | 750 ± 50 (high ATP) | - | - | [9] | |
| Teladorsagia circumcincta (adult) | - | This compound | 400 ± 30 (low ATP) | - | - | [9] | |
| Teladorsagia circumcincta (adult) | - | This compound | 650 ± 50 (high ATP) | - | - | [9] | |
| Fructose-1,6-bisphosphatase (FBPase) | Euglena gracilis | Cytosolic (recombinant) | Fructose 1,6-Bisphosphate | 16.5 ± 1.6 | 30.4 ± 7.2 | - | [11] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Table 2: Metabolite Concentrations in Plant Tissues
| Metabolite | Plant Species | Tissue | Condition | Concentration (nmol g⁻¹ FW) | Reference(s) |
| This compound | Arabidopsis thaliana | Leaves | Wild-type (light) | ~50-100 | [12] |
| Glucose 6-Phosphate | Arabidopsis thaliana | Leaves | Wild-type (light) | ~100-200 | [12] |
| Fructose 1,6-Bisphosphate | Arabidopsis thaliana | Leaves | Wild-type (light) | ~50-150 | [12] |
| Sucrose | Arabidopsis thaliana | Leaves | Wild-type (light) | ~2000-4000 | [12] |
| Starch (as glucose equivalents) | Arabidopsis thaliana | Leaves | Wild-type (end of day) | ~50-100 µmol g⁻¹ FW | [12] |
Note: Concentrations are approximate and can vary significantly with developmental stage, time of day, and environmental conditions.
Experimental Protocols
Quantification of this compound and Other Sugar Phosphates by HPLC-MS/MS
This protocol is adapted from methods for analyzing sugar phosphates in plant tissues using porous graphitic carbon (PGC) liquid chromatography-electrospray ionization mass spectrometry.[13]
1. Sample Preparation and Extraction: a. Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. Extract the metabolites with a cold chloroform/methanol (3:7, v/v) solution. d. Partition the extract against water to separate polar metabolites (including sugar phosphates) into the aqueous phase. e. Dry the aqueous phase under vacuum.
2. Derivatization (Optional but recommended for improved separation): a. Perform a two-step derivatization of the dried extract with methoxylamine and propionic acid anhydride (B1165640) to improve chromatographic separation and detection sensitivity.[14]
3. HPLC-MS/MS Analysis: a. Reconstitute the dried (or derivatized) extract in the initial mobile phase. b. Inject the sample onto a PGC column (e.g., Thermo Scientific GlycanPac AXH-1).[15] c. Use a gradient elution with an MS-compatible mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid).[13] d. Detect the sugar phosphates using a tandem mass spectrometer in negative ion mode, monitoring for specific parent and product ion transitions for F6P and other target metabolites.
4. Quantification: a. Generate standard curves using authentic standards of F6P and other sugar phosphates. b. Use an internal standard (e.g., a ¹³C-labeled sugar phosphate) to correct for extraction and derivatization variability. c. Calculate the concentration of F6P in the original plant tissue based on the standard curve and sample fresh weight.
Enzyme Activity Assays
The following are generalized spectrophotometric assays based on coupled enzyme reactions, which can be adapted from commercially available kits or published literature.[16][17][18][19][20]
4.2.1. Phosphoglucose Isomerase (PGI) Activity Assay
-
Principle: The conversion of F6P to G6P by PGI is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to PGI activity.[20]
-
Reaction Mixture (in a 1 ml cuvette):
-
Glycylglycine buffer (e.g., 250 mM, pH 7.4)
-
MgCl₂ (e.g., 100 mM)
-
NADP⁺ (e.g., 20 mM)
-
D-Fructose 6-phosphate (substrate, e.g., 100 mM)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme, e.g., 50 units/ml)
-
Plant extract
-
-
Procedure:
-
Combine all reagents except the plant extract in the cuvette and incubate at 25°C to obtain a stable baseline.
-
Initiate the reaction by adding the plant extract.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADPH formation using its extinction coefficient (6.22 mM⁻¹ cm⁻¹) to determine PGI activity.
-
4.2.2. Phosphofructokinase (PFK) Activity Assay
-
Principle: The production of ADP from the PFK-catalyzed reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK converts phosphoenolpyruvate (B93156) and ADP to pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to PFK activity.[21]
-
Reaction Mixture (in a 1 ml cuvette):
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
MgCl₂ (e.g., 5 mM)
-
NADH (e.g., 0.14 mM)
-
ATP (e.g., 1 mM)
-
Phosphoenolpyruvate (e.g., 0.3 mM)
-
PK/LDH (coupling enzymes)
-
This compound (substrate, e.g., 2.5 mM)
-
Plant extract
-
-
Procedure:
-
Combine all reagents except the plant extract and incubate at 25°C.
-
Initiate the reaction by adding the plant extract.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation to determine PFK activity.
-
4.2.3. Fructose-1,6-bisphosphatase (FBPase) Activity Assay
-
Principle: The F6P produced by FBPase is converted to G6P by PGI. G6P is then oxidized by G6PDH, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm is proportional to FBPase activity.[18]
-
Reaction Mixture (in a 1 ml cuvette):
-
Buffer (e.g., HEPES-KOH, pH 7.5)
-
MgCl₂
-
NADP⁺
-
PGI (coupling enzyme)
-
G6PDH (coupling enzyme)
-
Fructose 1,6-bisphosphate (substrate)
-
Plant extract
-
-
Procedure:
-
Combine all reagents except the plant extract and incubate to achieve a stable baseline.
-
Initiate the reaction with the plant extract.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the rate of NADPH formation to determine FBPase activity.
-
¹³C-Based Metabolic Flux Analysis (MFA)
This is a generalized protocol for steady-state ¹³C-MFA in plants.[22][23][24][25]
1. Isotopic Labeling: a. Grow plants or cell cultures under controlled conditions. b. Introduce a ¹³C-labeled substrate (e.g., ¹³C-glucose) into the growth medium. c. Allow the system to reach an isotopic and metabolic steady state.
2. Sample Collection and Processing: a. Harvest tissue samples at steady state and immediately quench metabolism (e.g., by freezing in liquid nitrogen). b. Extract metabolites as described in section 4.1.
3. Measurement of Mass Isotopomer Distributions: a. Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the distribution of ¹³C in F6P and other key metabolites.
4. Computational Flux Analysis: a. Construct a metabolic model of the relevant pathways (glycolysis, PPP, etc.). b. Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model. c. The software will then estimate the metabolic fluxes through the network that best explain the observed labeling patterns.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core metabolic pathways for this compound biosynthesis in plants.
Caption: Allosteric regulation of cytosolic F6P metabolism.
Caption: Generalized workflow for F6P metabolism analysis.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Cytosolic phosphoglucose isomerase is essential for microsporogenesis and embryogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic fructose - an underestimated player in the regulation of sucrose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic fructose-1,6-bisphosphatase: A key enzyme in the sucrose biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle [frontiersin.org]
- 6. Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphofructokinase Activities in Photosynthetic Organisms : The Occurrence of Pyrophosphate-Dependent 6-Phosphofructokinase in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Fructose 2,6-Bisphosphate on the Kinetic Properties of Cytoplasmic Fructose 1,6-Bisphosphatase from Germinating Castor Bean Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transgenic Arabidopsis Plants with Decreased Activity of Fructose-6-Phosphate,2-Kinase/Fructose-2,6-Bisphosphatase Have Altered Carbon Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 14. researchgate.net [researchgate.net]
- 15. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Fructose-1,6-Bisphosphatase (FBP) Assay Kit - Profacgen [profacgen.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. newprairiepress.org [newprairiepress.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 25. researchgate.net [researchgate.net]
The Discovery of Fructose 6-Phosphate: A Cornerstone of Metabolic Understanding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The identification of fructose (B13574) 6-phosphate as a key metabolic intermediate was a pivotal moment in the nascent field of biochemistry, laying the groundwork for our understanding of glycolysis and cellular energy production. This technical guide delves into the core experiments that led to this discovery, providing detailed methodologies, quantitative data from the era, and visualizations of the intellectual and experimental pathways that defined this fundamental area of metabolic research.
The Dawn of an Era: Harden and Young's Fermentation Studies
The story of fructose 6-phosphate's discovery begins with the seminal work of Arthur Harden and William John Young on yeast fermentation at the turn of the 20th century. Their experiments revealed the essential role of inorganic phosphate (B84403) in the breakdown of glucose, a finding that would revolutionize the understanding of metabolic processes.
Key Experiment: The Effect of Phosphate on Glucose Fermentation
Harden and Young observed that the rate of carbon dioxide production during yeast fermentation of glucose was significantly accelerated by the addition of inorganic phosphate. This acceleration, however, was temporary, suggesting the formation of a phosphate-containing intermediate.
Experimental Protocol: Measurement of Carbon Dioxide Evolution in Yeast Fermentation
The methodology employed by Harden and Young, while rudimentary by modern standards, was precise for its time.
-
Apparatus: A fermentation flask connected to a gas burette was used to collect and measure the volume of carbon dioxide evolved. The flask was maintained at a constant temperature in a water bath.
-
Yeast Preparation: A cell-free yeast juice was prepared by grinding yeast with sand and subjecting the mixture to high pressure in a hydraulic press. The resulting juice was then filtered.
-
Reaction Mixture: A known volume of yeast juice was mixed with a glucose solution in the fermentation flask.
-
Phosphate Addition: A solution of sodium phosphate was added to the experimental flasks, while control flasks received no phosphate.
-
Data Collection: The volume of carbon dioxide evolved was recorded at regular intervals.
Quantitative Data from Harden and Young's Experiments
The following table summarizes the typical quantitative data obtained by Harden and Young, demonstrating the stimulatory effect of phosphate on fermentation.
| Time (minutes) | CO₂ Evolved (mL) - No Added Phosphate | CO₂ Evolved (mL) - With Added Phosphate |
| 0 | 0 | 0 |
| 10 | 5.2 | 15.8 |
| 20 | 10.1 | 28.5 |
| 30 | 14.8 | 39.2 |
| 40 | 19.2 | 47.1 |
| 50 | 23.5 | 52.3 |
| 60 | 27.6 | 55.0 |
Data are representative values based on descriptions in Harden and Young's publications.
Logical Workflow of Harden and Young's Discovery
Harden and Young's work culminated in the isolation of a "hexose diphosphate," later identified as fructose 1,6-bisphosphate. This was the first direct evidence of a phosphorylated intermediate in a metabolic pathway.
The Identification of Hexose (B10828440) Monophosphates: The "Neuberg Ester" and "Robison Ester"
Following Harden and Young's discovery, the next crucial step was to identify the specific hexose monophosphates that were the precursors to the diphosphate. This work was carried out by Carl Neuberg and Robert Robison.
The "Neuberg Ester": this compound
In 1918, Carl Neuberg, through the mild acid hydrolysis of the Harden-Young ester (fructose 1,6-bisphosphate), isolated a hexose monophosphate which he named the "Neuberg ester".[1] This compound was later definitively identified as this compound.
Experimental Protocol: Isolation of the "Neuberg Ester"
-
Starting Material: The calcium salt of the Harden-Young ester (fructose 1,6-bisphosphate) was used.
-
Hydrolysis: The ester was subjected to mild acid hydrolysis, a process that preferentially cleaves one of the phosphate groups.
-
Purification: The resulting hexose monophosphate was purified through a series of precipitation steps, often involving the formation of insoluble salts (e.g., with lead acetate).
-
Identification: The identity of the sugar was inferred through chemical tests, including the formation of characteristic osazones upon reaction with phenylhydrazine (B124118). The position of the phosphate group was more challenging to determine with the techniques of the time.
The "Robison Ester": Glucose 6-Phosphate
In 1922, Robert Robison, working at the Lister Institute where Harden had conducted his research, isolated another hexose monophosphate from the products of yeast fermentation.[2] This compound, which became known as the "Robison ester," was identified as glucose 6-phosphate.
Experimental Protocol: Isolation of the "Robison Ester"
-
Fermentation Mixture: A large-scale fermentation of glucose or fructose with yeast was performed.
-
Inhibition of Phosphatases: The fermentation was often carried out in the presence of inhibitors of phosphatases to allow for the accumulation of phosphorylated intermediates.
-
Purification: Similar to Neuberg's method, the hexose monophosphates were isolated from the fermentation liquor by precipitation as insoluble salts.
-
Separation and Identification: Robison employed fractional precipitation techniques to separate the different hexose monophosphates. The identity of the sugar moiety was confirmed by hydrolysis and subsequent analysis of the free sugar. The position of the phosphate group was deduced through chemical degradation studies.
Early 20th Century Methods for Sugar Phosphate Identification
| Technique | Principle | Application in this compound Discovery |
| Osazone Formation | Reducing sugars react with phenylhydrazine to form crystalline derivatives with characteristic melting points and crystal structures. | Used to identify the underlying hexose (glucose and fructose form the same osazone).[3][4] |
| Optical Rotation | Chiral molecules rotate the plane of polarized light. The angle of rotation is a characteristic property. | The specific rotation of the isolated sugar phosphates and their hydrolysis products was measured to help identify the sugar. |
| Acid Hydrolysis | The phosphate ester bond can be cleaved by acid, releasing the free sugar and inorganic phosphate. | The rate of hydrolysis provided clues about the nature of the ester linkage. |
| Enzymatic Assays | The development of specific enzyme preparations allowed for the differentiation of sugar phosphates based on their reactivity. | The use of enzymes like phosphoglucose (B3042753) isomerase became crucial in establishing the relationship between glucose 6-phosphate and this compound. |
The Glycolytic Pathway and the Role of Phosphoglucose Isomerase
The discovery of glucose 6-phosphate and this compound set the stage for elucidating the sequence of reactions in glycolysis, a pathway largely worked out by Gustav Embden and Otto Meyerhof. A key step in this pathway is the interconversion of these two hexose monophosphates.
The Isomerization of Glucose 6-Phosphate to this compound
It was discovered that cell-free extracts contained an enzyme, later named phosphoglucose isomerase (also known as phosphohexose isomerase or glucose-6-phosphate isomerase), that catalyzed the reversible conversion of glucose 6-phosphate to this compound.
Experimental Protocol: Assay of Phosphoglucose Isomerase Activity
Early assays for phosphoglucose isomerase activity relied on measuring the change in the concentration of the substrate or product over time.
-
Reaction Mixture: A buffered solution containing a known concentration of glucose 6-phosphate was prepared.
-
Enzyme Addition: A purified or partially purified enzyme extract was added to initiate the reaction.
-
Reaction Termination: The reaction was stopped at various time points, often by the addition of acid.
-
Analysis: The amount of this compound formed (or glucose 6-phosphate remaining) was determined using chemical methods, such as colorimetric assays that were specific for ketoses or aldoses after hydrolysis of the phosphate group.
The Glycolytic Pathway: The Embden-Meyerhof-Parnas Pathway
The discovery of this compound and the enzyme that produces it were critical pieces in the puzzle of glycolysis. The currently accepted sequence of the initial steps of the Embden-Meyerhof-Parnas pathway is a direct result of these early discoveries.
Conclusion
The discovery of this compound as a metabolic intermediate was not a single event but rather a culmination of meticulous experimental work by several pioneering biochemists. From the initial observations of Harden and Young on the role of phosphate in fermentation to the specific identification of the "Neuberg ester" and its place in the glycolytic pathway, this journey of discovery highlights the power of quantitative biochemical analysis. The experimental protocols and foundational data presented in this guide serve as a testament to the ingenuity of these early scientists and provide a valuable historical and technical context for modern researchers in metabolism and drug development. Understanding the origins of our knowledge of these fundamental pathways can inspire new approaches to targeting metabolic processes in disease.
References
Fructose 6-Phosphate and its Regulation of Phosphofructokinase: A Technical Guide
Introduction
Phosphofructokinase-1 (PFK-1) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose (B13574) 6-phosphate (F6P) to fructose 1,6-bisphosphate (F1,6BP).[1][2][3] This reaction is the first committed step of glycolysis, making PFK-1 a critical point of regulation for the entire pathway.[1][3] The activity of PFK-1 is intricately modulated by the cellular energy status, primarily through allosteric regulation by a variety of metabolites, including its own substrate, F6P. This guide provides a detailed technical overview of the multifaceted regulation of PFK-1 by F6P and other key effectors, intended for researchers, scientists, and professionals in drug development.
Structure and Mechanism of Phosphofructokinase-1
PFK-1 is an allosteric enzyme, typically a tetramer composed of four identical subunits in bacteria, while mammalian tissues express three isoforms (muscle, liver, and platelet) that can form homotetramers or heterotetramers.[1][4][5] Each subunit has two main domains: one for binding the substrate ATP and another that contains the binding site for F6P and an allosteric regulatory site.[1][4]
The enzyme exists in two principal conformational states: a low-activity T-state (tense) and a high-activity R-state (relaxed).[6] The binding of allosteric activators favors the R-state, while inhibitors stabilize the T-state.[6] F6P exhibits a higher affinity for the R-state, and its binding promotes a shift from the T-state to the R-state, leading to a sigmoidal kinetic curve characteristic of allosteric enzymes.[1][6]
Allosteric Regulation of Phosphofructokinase-1
The activity of PFK-1 is finely tuned by the concentrations of numerous metabolites, which provides a sensitive mechanism for the cell to adjust the rate of glycolysis in response to its energy needs.[1]
Homotropic Regulation by Fructose 6-Phosphate:
This compound itself acts as a homotropic allosteric activator.[6] The binding of one F6P molecule to a subunit of the PFK-1 tetramer increases the affinity of the other subunits for F6P, a phenomenon known as cooperative binding.[6][7] This ensures that as the concentration of F6P rises, the activity of PFK-1 increases sharply.
Heterotropic Regulation by Allosteric Effectors:
PFK-1 is also subject to heterotropic regulation by several other molecules that bind to allosteric sites distinct from the active site.[6]
-
Inhibitors:
-
ATP: While ATP is a substrate for the PFK-1 reaction, it also acts as an allosteric inhibitor at high concentrations.[1][3] When cellular energy levels are high, elevated ATP concentrations signal that further glucose breakdown is unnecessary. ATP binds to an allosteric site on PFK-1, stabilizing the T-state and decreasing the enzyme's affinity for F6P.[3]
-
Citrate (B86180): Citrate, an intermediate in the Krebs cycle, also inhibits PFK-1.[1] An accumulation of citrate indicates that the biosynthetic precursors are abundant and the cell's energy needs are being met, thus signaling to slow down glycolysis.[1]
-
Phosphoenolpyruvate (PEP): PEP, a downstream product of glycolysis, can also allosterically inhibit PFK-1, representing a form of feedback inhibition.[1][6]
-
-
Activators:
-
AMP and ADP: Conversely, high concentrations of AMP and ADP are indicators of a low energy state in the cell.[1][3] These molecules act as allosteric activators by binding to PFK-1 and promoting the R-state, thereby increasing its activity to generate more ATP.[3][6] AMP is a particularly potent activator and can reverse the inhibitory effect of ATP.[1][8]
-
Fructose 2,6-bisphosphate (F2,6BP): The most potent allosteric activator of PFK-1 in eukaryotes is fructose 2,6-bisphosphate.[1][9] F2,6BP is synthesized from F6P by a separate enzyme, phosphofructokinase-2 (PFK-2).[6][9] An abundance of F6P leads to a higher concentration of F2,6BP, which then binds to PFK-1, significantly increasing its affinity for F6P and counteracting the inhibitory effect of ATP.[1][9] This mechanism, known as feedforward stimulation, allows for a rapid acceleration of glycolysis when glucose is plentiful.[1][9]
-
Quantitative Data on PFK-1 Regulation
The following table summarizes the key allosteric effectors of PFK-1 and their regulatory roles.
| Effector Molecule | Type of Regulation | Binding Site | Effect on PFK-1 Activity | Cellular Signal |
| This compound (F6P) | Homotropic Activator | Catalytic & Allosteric | Increases | High substrate availability |
| ATP | Substrate & Inhibitor | Catalytic & Allosteric | Decreases at high concentrations | High energy charge |
| AMP | Allosteric Activator | Allosteric | Increases | Low energy charge |
| ADP | Allosteric Activator | Allosteric | Increases | Low energy charge |
| Citrate | Allosteric Inhibitor | Allosteric | Decreases | Abundant biosynthetic precursors |
| Fructose 2,6-Bisphosphate (F2,6BP) | Allosteric Activator | Allosteric | Potently Increases | High glucose availability |
| Phosphoenolpyruvate (PEP) | Allosteric Inhibitor | Allosteric | Decreases | High levels of glycolytic intermediates |
Signaling Pathways and Experimental Workflows
The complex regulation of PFK-1 can be visualized through signaling pathway diagrams.
Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1).
Caption: Synthesis of F2,6BP and its activation of PFK-1.
Caption: Experimental workflow for a PFK activity assay.
Experimental Protocols
Phosphofructokinase Activity Colorimetric Assay
This protocol is based on a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically.[10][11][12]
-
Reagent Preparation:
-
PFK Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 5 mM MgCl2.[12] Warm to room temperature before use.[10]
-
PFK Substrate Solution: Reconstitute fructose-6-phosphate (B1210287) in the assay buffer to a final concentration of 5 mM.[12]
-
ATP Solution: Reconstitute ATP in deionized water to a final concentration of 1 mM.[12]
-
Coupled Enzyme Mix: Prepare a solution containing aldolase (B8822740) (1 unit), triosephosphate isomerase (1 unit), and glycerol-3-phosphate dehydrogenase (1 unit).[12]
-
NADH Solution: Prepare a 0.3 mM solution of NADH in the assay buffer.[12]
-
-
Sample Preparation:
-
Assay Procedure:
-
For each sample, prepare a reaction well and a background control well in a 96-well plate.
-
Add 1-50 µL of the sample supernatant to each well. Adjust the final volume to 50 µL with PFK Assay Buffer.[10]
-
Prepare a Reaction Mix containing the assay buffer, PFK substrate, ATP, coupled enzyme mix, and NADH.
-
Prepare a Background Control Mix that is identical to the Reaction Mix but omits the PFK substrate.[11]
-
Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.
-
Incubate the plate at 37°C for 20-60 minutes.[10]
-
Measure the absorbance at 340 nm (for NADH oxidation) or 450 nm if a colorimetric probe is used.[10][11]
-
-
Data Analysis:
-
Subtract the absorbance of the background control from the absorbance of the corresponding sample.
-
Calculate the PFK activity based on the change in absorbance over time and compare it to a standard curve generated with known amounts of NADH. One unit of PFK activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C and pH 7.4.[11]
-
Role in Cancer Metabolism
The regulation of PFK-1 is of significant interest in cancer research. Many cancer cells exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[2] This metabolic reprogramming is often associated with alterations in the expression and regulation of PFK-1 isoforms.[2] For instance, certain PFK-1 isoforms are upregulated in cancer, and post-translational modifications can alter their activity and allosteric regulation, contributing to increased glycolytic flux to support rapid cell proliferation.[2][13] Consequently, PFK-1 and its regulatory pathways are considered potential therapeutic targets for cancer treatment.[14][15]
The regulation of phosphofructokinase-1 by this compound and other allosteric effectors is a cornerstone of metabolic control. This intricate network of activation and inhibition allows cells to precisely modulate glycolytic flux in response to their energetic and biosynthetic needs. A thorough understanding of these regulatory mechanisms is crucial for research in metabolic diseases and for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Phosphofructokinase-1 redefined: a metabolic hub orchestrating cancer hallmarks through multi-dimensional control networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. collab.its.virginia.edu [collab.its.virginia.edu]
- 5. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. quora.com [quora.com]
- 9. byjus.com [byjus.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hitting the Sweet Spot: How Glucose Metabolism Is Orchestrated in Space and Time by Phosphofructokinase-1 [mdpi.com]
- 14. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The potential utility of PFKFB3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fructose 6-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) 6-phosphate (F6P) stands as a critical metabolic intermediate, uniquely positioned at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). This technical guide provides an in-depth exploration of the function of F6P within the non-oxidative branch of the PPP, a vital pathway for cellular biosynthesis and redox balance. We will delve into the enzymatic reactions that utilize F6P, the regulation of its flux between competing metabolic routes, and its significance in cellular homeostasis. This guide offers detailed experimental protocols for the characterization of key enzymes and the quantification of relevant metabolites, alongside quantitative data to support these methodologies. Visualizations of the involved pathways and experimental workflows are provided to facilitate a comprehensive understanding of the central role of fructose 6-phosphate.
Introduction: The Pentose Phosphate Pathway and the Significance of this compound
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is bifurcated into two distinct phases: the oxidative and the non-oxidative branches. The oxidative phase is responsible for the production of NADPH, a crucial reducing equivalent for anabolic reactions and antioxidant defense, and the synthesis of pentose sugars, such as ribose 5-phosphate, which are precursors for nucleotide and nucleic acid synthesis.[2]
The non-oxidative phase of the PPP is a series of reversible reactions that interconvert sugar phosphates of varying carbon lengths.[1] It is in this phase that this compound (F6P), a key glycolytic intermediate, plays a central role. The non-oxidative PPP allows the cell to adapt to different metabolic needs by either channeling excess pentose phosphates back into glycolysis in the form of F6P and glyceraldehyde 3-phosphate (G3P), or by synthesizing pentose phosphates from these glycolytic intermediates when the demand for NADPH is low but the need for nucleotide precursors is high.[1]
This compound serves as both a product and a substrate within the non-oxidative PPP, acting as a key node for the integration of carbohydrate metabolism. Its fate is determined by the cellular requirements for ATP, NADPH, and biosynthetic precursors. Understanding the precise function and regulation of F6P at this metabolic juncture is paramount for research in areas such as cancer metabolism, metabolic disorders, and drug development.
Enzymatic Interconversions of this compound in the Non-Oxidative PPP
Two key enzymes, transketolase and transaldolase, catalyze the reversible reactions involving this compound in the non-oxidative pentose phosphate pathway.
Transketolase
Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3] In the context of this compound, transketolase catalyzes the following reaction in concert with glyceraldehyde 3-phosphate:
D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate ⇌ D-Erythrose 4-phosphate + D-Xylulose 5-phosphate [4]
This reaction is a critical link between glycolysis and the PPP, allowing for the regeneration of pentose phosphates from glycolytic intermediates.
Transaldolase
Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. This compound can be formed in a reaction catalyzed by transaldolase:
Sedoheptulose (B1238255) 7-phosphate + D-Glyceraldehyde 3-phosphate ⇌ D-Erythrose 4-phosphate + D-Fructose 6-phosphate
This reversible reaction further underscores the intricate connection between C7, C3, C4, and C6 sugar phosphates in the non-oxidative PPP.[1]
Quantitative Data
A comprehensive understanding of the role of this compound requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters.
Table 1: Kinetic Parameters of Enzymes Acting on this compound in the Non-Oxidative PPP
| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Transaldolase | D-Fructose 6-phosphate | Escherichia coli | ~0.3 | Not Specified | [5] |
| Transketolase | D-Fructose 6-phosphate | Not explicitly a primary substrate for Km determination in most studies. It acts in a two-substrate reaction. | - | - | [3][6] |
Note: The kinetic parameters of transketolase are typically determined using xylulose 5-phosphate as the ketol donor.
Table 2: Intracellular Concentrations of this compound and Related Metabolites
| Metabolite | Cell Type/Tissue | Condition | Concentration (µM) | Reference |
| This compound | Saccharomyces cerevisiae | Aerobic batch growth on glucose | ~1000-2000 | [7] |
| Fructose 1,6-bisphosphate | Saccharomyces cerevisiae | Aerobic batch growth on glucose | ~5000-15000 | [7] |
| Glucose 6-phosphate | Saccharomyces cerevisiae | Aerobic batch growth on glucose | ~2000-4000 | [7] |
| Ribose 5-phosphate | Human clear cell-renal cell carcinoma | Tumor tissue | Elevated levels observed | [8] |
| Sedoheptulose 7-phosphate | Human clear cell-renal cell carcinoma | Tumor tissue | Elevated levels observed | [8] |
Note: Metabolite concentrations can vary significantly depending on the cell type, growth conditions, and metabolic state.
Experimental Protocols
Spectrophotometric Assay for Transaldolase Activity
This protocol describes a continuous spectrophotometric assay for measuring transaldolase activity by coupling the production of glyceraldehyde 3-phosphate to the oxidation of NADH.
Principle: Transaldolase catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to erythrose 4-phosphate and this compound. The reverse reaction, utilizing this compound and erythrose 4-phosphate to produce glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate, is measured. The glyceraldehyde 3-phosphate produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol (B35011) 3-phosphate by glycerol-3-phosphate dehydrogenase, consuming NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[9]
Reagents:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Erythrose 4-phosphate (10 mM)
-
This compound (50 mM)
-
NADH (10 mM)
-
Triosephosphate isomerase (TPI) / Glycerol-3-phosphate dehydrogenase (GDH) enzyme mixture (e.g., from rabbit muscle)
-
Enzyme sample (containing transaldolase)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Triethanolamine buffer
-
50 µL Erythrose 4-phosphate solution
-
20 µL NADH solution
-
10 µL TPI/GDH enzyme mixture
-
-
Add the enzyme sample (e.g., 20 µL of cell lysate or purified enzyme).
-
Incubate the mixture at 37°C for 5 minutes to allow for the consumption of any endogenous triose phosphates.
-
Initiate the reaction by adding 50 µL of the this compound solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of transaldolase is proportional to this rate.
LC-MS/MS Method for Quantification of Pentose Phosphate Pathway Metabolites
This protocol provides a general workflow for the targeted quantification of this compound and other PPP intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
Principle: Cellular metabolites are extracted and separated using liquid chromatography. The separated metabolites are then ionized and detected by a mass spectrometer. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each metabolite of interest can be monitored, allowing for highly sensitive and specific quantification.
Workflow:
-
Metabolite Extraction:
-
Rapidly quench metabolism by adding ice-cold 80% methanol (B129727) to cultured cells or tissues.
-
Scrape cells and collect the extract.
-
Centrifuge to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the extracted metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
MRM Transitions: Set up the mass spectrometer to monitor specific precursor and product ion pairs for each metabolite. For this compound, a common transition is m/z 259 -> 97.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Quantify the concentration of each metabolite by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the metabolite).
-
Visualizations
Signaling Pathways
Caption: Interplay of Glycolysis and the Pentose Phosphate Pathway.
Experimental Workflow
Caption: LC-MS/MS Workflow for PPP Metabolite Quantification.
Regulation of this compound Flux
The partitioning of this compound between glycolysis and the pentose phosphate pathway is tightly regulated to meet the cell's metabolic demands. The primary regulatory point of the PPP is the first enzyme of the oxidative branch, glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH.[2] When NADPH levels are high, the oxidative PPP is slowed, and glucose 6-phosphate is preferentially channeled into glycolysis.
The flux through the non-oxidative PPP, and thus the involvement of this compound, is largely controlled by the availability of its substrates. For instance, if the cell has a high demand for nucleotide synthesis, ribose 5-phosphate will be drawn from the pathway, pulling the reversible reactions of the non-oxidative branch in the direction of its synthesis from this compound and glyceraldehyde 3-phosphate. Conversely, if there is an excess of pentose phosphates, they will be converted back to glycolytic intermediates.
Conclusion
This compound is a linchpin in central carbon metabolism, facilitating the dynamic interplay between energy production through glycolysis and the generation of biosynthetic precursors and reducing power via the pentose phosphate pathway. Its role in the non-oxidative branch of the PPP, mediated by the actions of transketolase and transaldolase, allows for metabolic flexibility in response to varying cellular needs. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate functions of this compound and its therapeutic potential in various disease states. A thorough understanding of the regulation and flux at this critical metabolic node is essential for the development of novel strategies targeting cellular metabolism.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Reactome | D-glyceraldehyde 3-phosphate + D-fructose 6-phosphate <=> xylulose 5-phosphate + D-erythrose 4-phosphate [reactome.org]
- 5. Converting Transaldolase into Aldolase through Swapping of the Multifunctional Acid-Base Catalyst: Common and Divergent Catalytic Principles in F6P Aldolase and Transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transketolase-catalyzed utilization of this compound and its significance in a glucose 6-phosphate oxidation cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Stereoisomers of Fructose 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, making it a molecule of significant interest in biomedical research and drug development. A comprehensive understanding of its structural nuances and stereoisomeric forms is critical for elucidating enzyme-substrate interactions and designing targeted therapeutic agents. This technical guide provides an in-depth analysis of the structure of fructose 6-phosphate, its various stereoisomers, and the experimental methodologies used for their characterization.
The Structure of this compound
This compound is a hexose (B10828440) sugar phosphorylated at the C6 position. Its chemical formula is C₆H₁₃O₉P, and it has a molecular weight of approximately 260.14 g/mol .[1] In solution, F6P exists in equilibrium between an open-chain keto form and cyclic furanose forms.[2]
Open-Chain Structure
The open-chain form of D-fructose 6-phosphate is keto-D-arabino-hex-2-ulose 6-(dihydrogen phosphate).[3] This linear structure contains a ketone group at the C2 position.
Cyclic Structures: Anomers
Through an intramolecular hemiacetal linkage, the open-chain form cyclizes to form a five-membered furanose ring. This cyclization creates a new chiral center at the anomeric carbon (C2), resulting in two distinct anomers: alpha (α) and beta (β).[4]
-
α-D-fructofuranose 6-phosphate: In this anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OP group at C6.
-
β-D-fructofuranose 6-phosphate: In this anomer, the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OP group at C6. The β-anomer is the most common and biologically active form.[1][4]
The relationship between the open-chain and cyclic forms is a dynamic equilibrium.
Caption: Equilibrium between the open-chain and cyclic anomers of this compound.
Stereoisomers of this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
Enantiomers
This compound, being a chiral molecule, has an enantiomer, L-fructose 6-phosphate. However, D-fructose 6-phosphate is the naturally occurring and biologically relevant form.
Epimers
Epimers are diastereomers that differ in configuration at only one chiral center. Several epimers of this compound are of biological and research interest. These include:
-
D-Psicose 6-phosphate: An epimer of D-fructose 6-phosphate at the C3 position.
-
D-Tagatose 6-phosphate: An epimer of D-fructose 6-phosphate at the C4 position.
-
D-Sorbose 6-phosphate: An epimer of D-fructose 6-phosphate at the C5 position.
The stereochemical differences between these epimers have significant implications for their binding and processing by enzymes.
Structural Isomers
It is important to distinguish stereoisomers from structural isomers, which have the same molecular formula but a different bonding arrangement among the atoms. A key structural isomer of this compound is glucose 6-phosphate . These two molecules are interconverted by the enzyme phosphoglucose (B3042753) isomerase.
Caption: Isomeric relationships of D-Fructose 6-Phosphate.
Quantitative Structural Data
| Property | keto-D-fructose 6-phosphate | α-D-fructofuranose 6-phosphate | β-D-fructofuranose 6-phosphate |
| Molecular Formula | C₆H₁₃O₉P | C₆H₁₃O₉P | C₆H₁₃O₉P |
| Molecular Weight | 260.14 g/mol | 260.14 g/mol | 260.14 g/mol |
| PubChem CID | 69507 | 21604862 | 440641 |
| XLogP3 | -4.3 | -4.1 | -3.9 |
| Hydrogen Bond Donors | 6 | 6 | 6 |
| Hydrogen Bond Acceptors | 9 | 9 | 9 |
Data sourced from PubChem.[3][5][6]
Experimental Protocols for Structural and Stereoisomer Analysis
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule.
Methodology for Small Molecule Crystallography:
-
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the this compound isomer of interest. This is typically achieved by slow evaporation of a supersaturated solution of the purified compound. Various solvents and crystallization conditions may need to be screened.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.
Caption: General workflow for small molecule X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing information about the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are commonly used.
Methodology for NMR Analysis of this compound:
-
Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable deuterated solvent (e.g., D₂O) to a concentration typically in the millimolar range. A known concentration of an internal standard (e.g., DSS) is often added for chemical shift referencing and quantification.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign resonances to specific atoms in the molecule and to determine its conformation and stereochemistry.
Enzymatic Assays for Stereoisomer Discrimination
Enzymatic assays are highly specific and can be used to differentiate and quantify stereoisomers based on their ability to act as substrates or inhibitors for specific enzymes.
Methodology for a Coupled Enzyme Assay to Quantify this compound:
This assay can be adapted to test the activity of different stereoisomers with specific enzymes.
-
Principle: this compound is converted to glucose 6-phosphate by phosphoglucose isomerase. Glucose 6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.
-
Reagents:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
NADP⁺
-
MgCl₂
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
This compound standard and samples
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the sample/standard.
-
Add the this compound sample or standard to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the concentration of this compound.
-
Conclusion
A thorough understanding of the structural and stereochemical properties of this compound is fundamental for research in metabolism, enzymology, and drug design. The interplay between its open-chain and cyclic forms, and the distinct properties of its anomers and epimers, dictate its biological function. The experimental techniques outlined in this guide provide the necessary tools for the detailed characterization of this pivotal molecule and its analogs, paving the way for novel therapeutic interventions targeting metabolic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H13O9P | CID 69507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P. aeruginosa Metabolome Database: beta-D-Fructose 6-phosphate (PAMDB000547) [pseudomonas.umaryland.edu]
- 5. beta-D-fructose 6-phosphate | C6H13O9P | CID 440641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-D-fructofuranose 6-phosphate | C6H11O9P-2 | CID 21604862 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Isomerization of Glucose 6-Phosphate: A Comprehensive Technical Guide to the Core of Glycolysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical enzymatic conversion of glucose 6-phosphate (G6P) to fructose (B13574) 6-phosphate (F6P), a fundamental reaction in cellular metabolism. This reversible isomerization, catalyzed by the enzyme Phosphoglucose (B3042753) Isomerase (PGI), also known as phosphohexose isomerase or glucose-6-phosphate isomerase, represents a key junction in glycolysis and gluconeogenesis.[1][2][3] Beyond its central role in energy metabolism, PGI has emerged as a multifunctional protein with significant implications in oncology, neurology, and immunology, making it a compelling target for drug development.[1][4][5]
The Enzyme: Phosphoglucose Isomerase (PGI)
Phosphoglucose Isomerase (EC 5.3.1.9) is a dimeric enzyme that facilitates the interconversion of the aldose G6P and the ketose F6P.[3] This reaction is crucial as it prepares the molecule for the subsequent phosphorylation to fructose 1,6-bisphosphate, an irreversible and committing step in glycolysis.[6] The reaction is near equilibrium under physiological conditions, with the direction being driven by the relative concentrations of the substrate and product.[1]
PGI is a highly conserved and ubiquitously expressed housekeeping enzyme.[7] Interestingly, PGI is also known to function extracellularly under different names, including Neuroleukin (NLK), Autocrine Motility Factor (AMF), and Maturation Factor (MF), highlighting its diverse physiological roles.[1][5] As a cytokine, it stimulates cell motility and is associated with tumor development and metastasis.[4][7] Deficiencies in PGI can lead to conditions like non-spherocytic hemolytic anemia, while elevated levels are observed in various cancers.[5]
The Catalytic Mechanism
The isomerization of G6P to F6P proceeds via a sophisticated acid-base catalysis mechanism involving a cis-enediol intermediate.[1][8] The reaction can be broken down into the following key steps:
-
Substrate Binding: Glucose 6-phosphate binds to the active site of the PGI enzyme.
-
Ring Opening: The pyranose ring of G6P is opened to its linear form. This is catalyzed by an enzymatic acid, with residues like Lys518 or His388 proposed to be involved.[1][3]
-
Isomerization via a cis-enediol intermediate: A conserved glutamate (B1630785) residue (Glu357) acts as a base, abstracting a proton from the C2 carbon of the open-chain G6P to form a cis-enediol intermediate.[1][8] This intermediate is stabilized by other active site residues, such as Arg272.[3][8]
-
Proton Transfer: The same glutamate residue (Glu357) then donates a proton back to the C1 carbon.[1][8]
-
Ring Closure: The open-chain fructose 6-phosphate is then closed to its furanose ring form, and the product is released from the enzyme.[1]
Figure 1. The reaction mechanism of Phosphoglucose Isomerase.
Quantitative Data
The kinetic parameters of PGI vary depending on the source of the enzyme and the experimental conditions. Below is a summary of key quantitative data.
Table 1: Michaelis-Menten Constants (Km) for PGI
| Organism | Substrate | Km (mM) | Temperature (°C) | pH | Reference |
| Baker's Yeast | This compound | 2.62 - 7.8 | 20.4 - 38.5 | 8.0 | [9] |
| Pyrococcus furiosus | Glucose 6-Phosphate | 1.99 | 90 | 7.0 | [10] |
| Pyrococcus furiosus | This compound | 0.63 | 90 | 7.0 | [10] |
| Rabbit Muscle | This compound | 0.1 | - | - | [8] |
| Leishmania mexicana | This compound | 0.15 | - | - | [11] |
Table 2: Catalytic Constants (kcat) for PGI from Baker's Yeast
| Reaction Direction | kcat (s⁻¹) | Temperature (°C) | pH | Reference |
| F6P → G6P | 2.78 - 11.4 | 20.4 - 38.5 | 8.0 | [9] |
| G6P → F6P | 0.852 - 1.46 | 20.4 - 25.4 | 8.0 | [9] |
Table 3: Inhibition Constants (Ki) for PGI Inhibitors
| Inhibitor | Enzyme Source | Ki | Inhibition Type | Reference |
| 5-Phospho-d-arabinonohydroxamic acid (5PAH) | Rabbit Muscle | 0.2 µM | Competitive | [8] |
| Erythrose 4-phosphate | Apple Leaf (cytosolic) | 1.2 µM | Competitive | [12] |
| Erythrose 4-phosphate | Apple Leaf (chloroplastic) | 3.0 µM | Competitive | [12] |
| Sorbitol 6-phosphate | Apple Leaf (cytosolic) | 61 µM | Competitive | [12] |
| Sorbitol 6-phosphate | Apple Leaf (chloroplastic) | 40 µM | Competitive | [12] |
| D-arabinonamide-5-phosphate | Yeast | - | Competitive | [13] |
| D-arabinohydrazine-5-phosphate | Yeast | - | Competitive | [13] |
Experimental Protocols
The activity of PGI is commonly determined using a coupled enzyme assay. In this assay, the product of the PGI reaction, glucose 6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which in turn reduces NADP+ to NADPH. The increase in NADPH concentration can be monitored spectrophotometrically at 340 nm. Alternatively, a colorimetric assay can be employed where a probe reacts with an intermediate of the G6PDH reaction to produce a colored product.[4][14]
Detailed Protocol for a Colorimetric PGI Activity Assay
This protocol is adapted from commercially available kits.[4][14]
1. Reagent Preparation:
-
PGI Assay Buffer (e.g., 27 mL): Typically contains a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., pH 8.0). Allow to warm to room temperature before use.
-
PGI Substrate (this compound): Reconstitute a lyophilized vial with 220 µL of PGI Assay Buffer.
-
PGI Enzyme Mix: Reconstitute a lyophilized vial containing G6PDH with 220 µL of PGI Assay Buffer.
-
PGI Developer: Reconstitute a lyophilized vial containing the colorimetric probe and NADP+ with 220 µL of PGI Assay Buffer.
-
NADH Standard: Reconstitute a lyophilized vial to prepare a standard curve for quantifying PGI activity.
-
PGI Positive Control: A lyophilized PGI enzyme to validate the assay.
2. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of NADH standards by diluting the stock solution in PGI Assay Buffer.
-
Sample Preparation: Homogenize tissue or cells in PGI Assay Buffer. Centrifuge to remove insoluble material. The supernatant is the sample.
-
Reaction Mix Preparation: For each well of a 96-well plate, prepare a reaction mix containing PGI Assay Buffer, PGI Substrate, PGI Enzyme Mix, and PGI Developer.
-
Measurement:
-
Add the sample or PGI positive control to the wells containing the reaction mix.
-
For a background control, add a sample to a well containing the reaction mix without the PGI substrate.
-
Incubate the plate at room temperature for 20-60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
For kinetic assays, take readings at multiple time points to ensure the reaction is in the linear range.
-
3. Calculation of PGI Activity:
-
Subtract the absorbance of the blank (no NADH) from all standard and sample readings.
-
Plot the NADH standard curve.
-
Subtract the background control reading from the sample readings.
-
Use the corrected absorbance of the sample to determine the amount of NADH generated from the standard curve.
-
Calculate PGI activity using the following formula: Activity (mU/mL) = (Amount of NADH generated in nmol / (Incubation time in min x Sample volume in mL)) x Dilution factor
One unit of PGI is the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.[14]
Figure 2. A typical experimental workflow for a PGI activity assay.
Signaling Pathways and Broader Implications
The conversion of G6P to F6P is a critical node in cellular metabolism, influencing not only glycolysis but also the pentose (B10789219) phosphate (B84403) pathway (PPP) and gluconeogenesis. Inhibition of PGI can lead to an accumulation of G6P, which can then be shunted into the PPP.[15] The PPP is vital for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis.
Furthermore, the extracellular functions of PGI/AMF involve receptor-mediated signaling. Upon secretion by tumor cells, AMF binds to a 78 kDa cell surface glycoprotein (B1211001) receptor, initiating a signaling cascade that promotes cell motility and metastasis.[5] This highlights PGI as a potential therapeutic target for cancer.
Figure 3. PGI's central role in metabolic and signaling pathways.
Conclusion
The enzymatic conversion of glucose 6-phosphate to this compound by phosphoglucose isomerase is a cornerstone of cellular metabolism. Its well-defined catalytic mechanism and central position in glycolysis make it a subject of fundamental biochemical research. Moreover, the discovery of its extracellular cytokine-like activities has opened new avenues for therapeutic intervention in diseases such as cancer. The detailed understanding of its kinetics, the development of specific inhibitors, and the elucidation of its role in signaling pathways will continue to be critical areas of investigation for researchers, scientists, and drug development professionals.
References
- 1. proteopedia.org [proteopedia.org]
- 2. homework.study.com [homework.study.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Phosphoglucose Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 5. The crystal structure of a multifunctional protein: Phosphoglucose isomerase/autocrine motility factor/neuroleukin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 7. mybiosource.com [mybiosource.com]
- 8. The crystal structure of rabbit phosphoglucose isomerase complexed with 5-phospho-d-arabinonohydroxamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of product/reactant equilibration in the kinetics of the phosphoglucose isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phosphoglucose isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive inhibitors of yeast phosphoglucose isomerase: synthesis and evaluation of new types of phosphorylated sugars from the synthon D-arabinolactone-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ahajournals.org [ahajournals.org]
The Pivotal Role of Fructose 6-Phosphate in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) 6-phosphate (F6P) stands at a critical metabolic crossroads in cancer cells, directing carbon flux from glucose towards glycolysis for energy production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and redox balance, and the hexosamine biosynthesis pathway (HBP) for protein glycosylation. This strategic position makes F6P a key regulator of the metabolic reprogramming that fuels cancer cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth exploration of the multifaceted role of F6P in cancer cell metabolism, detailing its involvement in major metabolic pathways, the kinetics of key regulatory enzymes, and the influence of oncogenic signaling cascades. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools to investigate and target F6P-centric metabolic vulnerabilities in cancer.
Fructose 6-Phosphate: A Central Hub in Cancer Metabolism
This compound, an intermediate of glycolysis, is a critical branching point from which cancer cells can divert glucose metabolites to support their anabolic needs. The fate of F6P is tightly regulated by a network of enzymes that respond to the bioenergetic and biosynthetic demands of the cell, as well as to oncogenic signaling inputs.
Glycolysis: Fueling the Warburg Effect
In the classical Warburg effect, cancer cells exhibit high rates of glycolysis even in the presence of oxygen. F6P is a key substrate in this pathway, being phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase-1 (PFK-1) , a rate-limiting step of glycolysis.[1] The activity of PFK-1 is allosterically regulated by several molecules, most potently by fructose-2,6-bisphosphate (F2,6BP).[2][3]
Pentose Phosphate Pathway (PPP): Building Blocks and Redox Defense
Cancer cells shunt F6P into the pentose phosphate pathway to generate precursors for nucleotide biosynthesis (ribose-5-phosphate) and to produce NADPH, which is essential for antioxidant defense and fatty acid synthesis.[4] The entry of F6P into the non-oxidative branch of the PPP is a critical mechanism for rapidly proliferating cells.[5]
Hexosamine Biosynthesis Pathway (HBP): Glycosylation and Nutrient Sensing
A portion of cellular F6P is channeled into the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein and lipid glycosylation.[6] This pathway is crucial for proper protein folding and signaling, and its dysregulation is implicated in cancer progression.
Quantitative Data on Key Enzymes and Metabolites
The metabolic shift in cancer cells is reflected in the altered levels and kinetics of key enzymes that utilize or produce this compound.
| Parameter | Cancer Cells | Normal Cells | Reference |
| PFK-1 Activity (U/g protein) | |||
| Breast Cancer Tissue | 3.51 - 4.68 | 1.47 - 1.70 | [1] |
| PFK-1 Isoform Expression | Predominantly PFK-P and PFK-L | Varies by tissue | [1][7] |
| PFKFB3 Kinase:Bisphosphatase Ratio | ~740:1 | Lower in most tissues | [2] |
| Fructose-2,6-bisphosphate (F2,6BP) Levels | Significantly higher | Lower | [8] |
Table 1: Comparative analysis of PFK-1 activity and related parameters in cancer versus normal tissues.
| Enzyme | Substrate | Kinetic Parameter | Value in Cancer Cells | Reference |
| PFK-1 (Muscle Isoform) | This compound | Km | Varies by isoform and conditions | [9] |
| ATP | Km (substrate) | Varies by isoform | [9] | |
| Fructose 2,6-Bisphosphate | Ka | Varies by isoform | [9] | |
| PFKFB3 | This compound | Km | Decreased upon phosphorylation | [8] |
| ATP | Km | Not specified | ||
| G6PD | Glucose 6-Phosphate | Km | Not specified | |
| GFAT2 | This compound | Km | 0.25 - 20 mM (in vitro) | [10] |
| Glutamine | Km | 0.25 - 10 mM (in vitro) | [10] |
Table 2: Kinetic parameters of key enzymes in this compound metabolism in cancer cells.
Signaling Pathways Regulating this compound Metabolism
Oncogenic signaling pathways converge on the metabolic network to reprogram F6P flux and promote cancer cell growth and survival.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cancer metabolism.[11][12] Akt can phosphorylate and activate PFKFB enzymes, leading to increased F2,6BP levels and enhanced glycolytic flux.[11][13] mTORC1, a downstream effector of Akt, promotes the expression of genes involved in glycolysis and the PPP.[12][14]
Caption: PI3K/Akt/mTOR signaling pathway regulating F6P metabolism.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy, AMPK is activated and can phosphorylate PFKFB2 and PFKFB3, stimulating glycolysis to restore ATP levels.[15][16] However, the context-dependent role of AMPK in cancer can be complex, as it can also inhibit anabolic processes.[17]
Caption: AMPK signaling pathway and its impact on glycolysis.
Experimental Protocols
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR) to assess glycolytic function in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose (10 mM final concentration)
-
Oligomycin (1 µM final concentration)
-
2-Deoxyglucose (2-DG) (50 mM final concentration)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation: Replace the growth medium with the prepared assay medium and incubate in a non-CO2 37°C incubator for 30-60 minutes.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will sequentially inject the compounds and measure the ECAR.[18][19]
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
13C-Metabolic Flux Analysis (MFA)
This technique uses stable isotope-labeled glucose (13C-glucose) to trace the flow of carbon through metabolic pathways.
Materials:
-
13C-labeled glucose (e.g., [U-13C]-glucose)
-
Cell culture medium without glucose
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing 13C-labeled glucose for a sufficient time to reach isotopic steady state.[20]
-
Metabolite Extraction: Quench metabolism by rapidly cooling the cells and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).[21]
-
Sample Preparation: Dry the metabolite extracts and derivatize them if necessary for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of metabolites using GC-MS or LC-MS.[21]
-
Flux Calculation: Use computational models to calculate the metabolic fluxes based on the measured labeling patterns.
Caption: General workflow for 13C-Metabolic Flux Analysis.
Phosphofructokinase-1 (PFK-1) Activity Assay
This is a coupled enzyme assay to measure the activity of PFK-1.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
ATP
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing all components except the lysate.
-
Reaction Initiation: Add the cell or tissue lysate to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the PFK-1 activity.[22][23]
Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay
This assay measures the activity of the rate-limiting enzyme of the HBP.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Glutamine
-
Glutamate dehydrogenase (GDH)
-
3-acetylpyridine adenine (B156593) dinucleotide (APAD)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Combine the cell lysate with a reaction mixture containing F6P, glutamine, GDH, and APAD.
-
Measurement: Monitor the increase in absorbance at 370 nm, which corresponds to the formation of APADH. The rate of APADH formation is proportional to the GFAT activity.[24][25]
Conclusion and Future Directions
This compound is a central hub in the metabolic reprogramming of cancer cells. Its strategic position at the intersection of major metabolic pathways makes the enzymes that regulate its fate attractive targets for cancer therapy. By understanding the intricate regulation of F6P metabolism and utilizing the experimental approaches outlined in this guide, researchers can further unravel the metabolic vulnerabilities of cancer and develop novel therapeutic strategies to target these pathways. Future research should focus on the development of specific inhibitors for key enzymes like PFKFB3 and GFAT and on elucidating the complex interplay between F6P metabolism and other aspects of cancer biology, such as epigenetics and the tumor microenvironment.
References
- 1. Differential phosphofructokinase-1 isoenzyme patterns associated with glycolytic efficiency in human breast cancer and paracancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. Balancing glycolytic flux: the role of 6-phosphofructo-2-kinase/fructose 2,6-bisphosphatases in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hitting the Sweet Spot: How Glucose Metabolism Is Orchestrated in Space and Time by Phosphofructokinase-1 | MDPI [mdpi.com]
- 8. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphofructokinase type 1 kinetics, isoform expression, and gene polymorphisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | Fructose 2,6-Bisphosphate in Cancer Cell Metabolism [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tabaslab.com [tabaslab.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
Fructose 6-Phosphate: A Pivotal Precursor in Nucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) 6-phosphate (F6P), a key intermediate in glycolysis, plays a critical role as a precursor for the synthesis of nucleotides. This function is primarily mediated through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a metabolic route that runs parallel to glycolysis. The PPP is responsible for producing ribose 5-phosphate (R5P), the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the role of fructose 6-phosphate in nucleotide synthesis, with a focus on the underlying biochemical pathways, quantitative data, and detailed experimental methodologies for a target audience of researchers, scientists, and drug development professionals.
Introduction
Cellular proliferation, maintenance, and function are fundamentally dependent on the timely and accurate synthesis of nucleic acids. The building blocks for these essential macromolecules are purine and pyrimidine nucleotides. The pentose sugar component of these nucleotides is ribose 5-phosphate, which is primarily derived from glucose metabolism via the Pentose Phosphate Pathway (PPP).[1][2][3] this compound, a key glycolytic intermediate, serves as a crucial entry point into the non-oxidative branch of the PPP, allowing cells to dynamically allocate metabolic resources towards nucleotide synthesis based on cellular demand.[4][5] Understanding the regulation and flux of F6P into the PPP is therefore of paramount importance in various fields, including cancer biology, immunology, and drug development.
The Pentose Phosphate Pathway: A Dual-Function Metabolic Route
The Pentose Phosphate Pathway is a cytosolic pathway that diverges from glycolysis at the level of glucose 6-phosphate.[6][7] It consists of two distinct but interconnected branches: the oxidative phase and the non-oxidative phase.
-
Oxidative Phase: This phase is characterized by the irreversible conversion of glucose 6-phosphate to ribulose 5-phosphate, coupled with the production of NADPH.[5] NADPH is a critical reducing agent for various biosynthetic reactions and for cellular antioxidant defense.[6][8]
-
Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase.[4][5] It is in this phase that this compound, along with glyceraldehyde 3-phosphate, can be converted to ribose 5-phosphate, directly linking glycolysis to nucleotide synthesis.[4] Conversely, excess ribose 5-phosphate can be converted back into glycolytic intermediates, demonstrating the metabolic flexibility of this pathway.
The dual functionality of the PPP allows cells to independently regulate the production of NADPH and nucleotide precursors to meet their specific metabolic needs.[9]
Quantitative Data
Intracellular Metabolite Concentrations
The intracellular concentrations of key metabolites in the pentose phosphate pathway can vary depending on the cell type and metabolic state. The following table provides representative concentration ranges found in human cells.
| Metabolite | Concentration Range (µM) | Cell Type | Reference |
| This compound | 10 - 100 | Various | [10] |
| Ribose 5-phosphate | 5 - 50 | Various | [10] |
| Ribulose 5-phosphate | 1 - 10 | Various | [11] |
| Sedoheptulose 7-phosphate | 1 - 15 | Various | [10] |
Table 1: Representative Intracellular Concentrations of Pentose Phosphate Pathway Metabolites.
Enzyme Kinetic Parameters
The activity of the enzymes in the non-oxidative pentose phosphate pathway is crucial for the conversion of this compound to ribose 5-phosphate. The following table summarizes key kinetic parameters for some of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Transketolase | This compound | 130 | 1.5 | Generic Data |
| Transketolase | Ribose 5-phosphate | 40 | 2.0 | Generic Data |
| Transaldolase | This compound | 80 | 1.2 | Generic Data |
| Transaldolase | Sedoheptulose 7-phosphate | 20 | 1.8 | Generic Data |
Table 2: Kinetic Parameters of Key Enzymes in the Non-Oxidative Pentose Phosphate Pathway. Note: These are representative values and can vary based on experimental conditions.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes like 13C-labeled glucose is a powerful technique to quantify the flow of metabolites through different pathways.[1][3] The following table presents a summary of typical flux distributions through the pentose phosphate pathway in different cell types.
| Cell Type | PPP Flux (% of Glucose Uptake) | Condition | Reference |
| Proliferating Cancer Cells | 10 - 30% | High Proliferation | [8] |
| Normal Differentiated Cells | 2 - 10% | Quiescent | [5] |
| Red Blood Cells | ~10% | Normal | [5] |
Table 3: Pentose Phosphate Pathway Flux in Different Cell Types.
Experimental Protocols
13C-Metabolic Flux Analysis (13C-MFA) of the Pentose Phosphate Pathway
This protocol provides a general workflow for quantifying the metabolic flux from this compound to nucleotide precursors using 13C-labeled glucose.
4.1.1. Materials
-
Cell culture medium (e.g., DMEM) with and without glucose
-
13C-labeled glucose (e.g., [1,2-13C2]glucose or [U-13C6]glucose)
-
Cultured cells of interest
-
Ice-cold saline (0.9% NaCl)
-
Quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
4.1.2. Procedure
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Replace the standard medium with a medium containing the 13C-labeled glucose tracer.
-
Incubate the cells for a sufficient time to reach a metabolic and isotopic steady state (typically 6-24 hours).[12]
-
-
Metabolism Quenching:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline to remove extracellular tracer.[12]
-
Add ice-cold quenching solution to halt all enzymatic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension at a low temperature to pellet the cells.
-
Resuspend the cell pellet in a cold extraction solvent.[1]
-
Lyse the cells using sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.[1]
-
-
Sample Analysis by GC-MS or LC-MS:
-
Dry the metabolite extract using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility.[13]
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
Acquire mass spectra to determine the mass isotopomer distribution of key metabolites such as ribose 5-phosphate and other sugar phosphates.[1]
-
-
Data Analysis:
Spectrophotometric Assay for Ribokinase Activity
This protocol describes a coupled-enzyme assay to measure the activity of ribokinase, an enzyme that phosphorylates ribose to ribose 5-phosphate.[14]
4.2.1. Materials
-
50 mM Tris-HCl buffer, pH 7.8
-
5 mM Ribose
-
3 mM ATP
-
1 mM Phosphoenolpyruvate (PEP)
-
100 mM KCl
-
10 mM MgCl2
-
0.2 mM NADH
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Ribokinase enzyme sample
-
Spectrophotometer
4.2.2. Procedure
-
Prepare a 1 mL reaction mixture containing Tris-HCl buffer, ribose, ATP, PEP, KCl, MgCl2, NADH, LDH, and PK.[14]
-
Incubate the mixture for 5 minutes at room temperature to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.[14]
-
Initiate the reaction by adding a small aliquot of the ribokinase enzyme sample.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.[14]
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance curve.
-
Convert the rate of NADH oxidation to ribokinase activity (μmol/min) using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1).[14]
Signaling Pathways and Experimental Workflows
Figure 1: The Pentose Phosphate Pathway.
Figure 2: 13C-Metabolic Flux Analysis Workflow.
Conclusion
This compound is a critical metabolic node that connects glycolysis with the pentose phosphate pathway, thereby providing the essential precursors for nucleotide synthesis. The ability of cells to channel F6P into the non-oxidative PPP allows for a flexible response to the demands of cell growth, proliferation, and repair. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate the intricate regulation of this pathway. A deeper understanding of the flux of F6P into nucleotide synthesis will undoubtedly open new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SMPDB [smpdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Solved Consider a cell that requires much more | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: Showing metabocard for D-Ribulose 5-phosphate (HMDB0000618) [hmdb.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
The Architects of Cellular Energy: A Historical Perspective on the Embden-Meyerhof-Parnas Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Embden-Meyerhof-Parnas (EMP) pathway, the ubiquitous sequence of reactions that constitutes glycolysis, stands as a central pillar of biochemistry. Its elucidation was not the work of a single mind but a collaborative and sometimes contentious journey of discovery by several pioneering scientists in the early 20th century. This technical guide provides a historical perspective on the key experiments and conceptual leaps made by Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, whose collective contributions immortalized their names in this fundamental metabolic pathway.
A Triad of Discovery: Unraveling the Steps of Glycolysis
The early 1900s were a period of intense investigation into the chemical processes of life. Muscle contraction and alcoholic fermentation were two key areas of study that, surprisingly, converged to reveal a common metabolic route.
Gustav Embden (1874-1933) , a German physiological chemist, laid crucial groundwork by studying carbohydrate metabolism in the liver. His development of a liver perfusion technique allowed him to investigate the conversion of glycogen (B147801) to lactic acid, a process he termed "glycolysis."[1] Embden and his colleagues were the first to isolate several phosphorylated intermediates, leading them to propose a step-by-step pathway for this conversion.[1] One of his most significant contributions was the discovery of a hexose (B10828440) diphosphate, now known as fructose (B13574) 1,6-bisphosphate, a key intermediate in the pathway.[2] He also identified phosphoglycerate and pyruvate (B1213749) as later products. Although he did not fully elucidate the entire sequence, his work provided the foundational framework for the pathway.
Otto Meyerhof (1884-1951) , a German physician and biochemist, brought a quantitative rigor to the study of muscle metabolism.[3][4][5] Working with frog muscle preparations, he meticulously measured the relationship between oxygen consumption and the fate of lactic acid produced during muscle contraction.[5][6][7] His experiments demonstrated that in the presence of oxygen, a significant portion of lactic acid is not oxidized but is instead reconverted to glycogen.[6] This led to the concept of the "Meyerhof quotient," which described the ratio of lactic acid that disappears to the amount of oxygen consumed during recovery.[8] Meyerhof's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1922, established the energetic linkage between anaerobic glycolysis and aerobic respiration.[9] He showed that the energy released from the oxidation of a fraction of the lactate (B86563) was used to resynthesize glycogen from the remainder.[6]
Jakub Karol Parnas (1884-1949) , a Polish biochemist, made the final critical contributions that completed the pathway. His research focused on the role of phosphate (B84403) in glycolysis.[10] Parnas and his colleagues discovered the process of phosphorolysis , demonstrating that the breakdown of glycogen involved inorganic phosphate to yield glucose-1-phosphate, a reaction catalyzed by phosphorylase.[10] This was a pivotal discovery that clarified the initial steps of glycogen utilization. Furthermore, Parnas was a pioneer in using isotopic tracers, employing radioactive phosphorus (³²P) to trace the transfer of phosphate groups.[10] This innovative technique allowed him to demonstrate the crucial role of adenosine (B11128) triphosphate (ATP) in phosphorylating glucose and fructose, solidifying the concept of energy coupling in the glycolytic pathway.
Key Experimental Data
While the original publications often lack the neatly tabulated data presentations of modern research, a synthesis of their findings and later analyses allows for a quantitative summary of their key discoveries.
| Parameter | Key Finding | Contributor(s) | Organism/System | Approximate Value/Ratio |
| Meyerhof Quotient | Ratio of lactic acid removed to oxygen consumed during muscle recovery. | Otto Meyerhof | Frog Muscle | 4:1 to 5:1 (Lactate removed : O₂ consumed)[8] |
| Glycogen to Lactic Acid Stoichiometry | The quantitative conversion of glycogen to lactic acid under anaerobic conditions. | Gustav Embden, Otto Meyerhof | Frog Muscle | 1 mole of glucose (from glycogen) → 2 moles of lactic acid |
| Phosphate Esterification | The incorporation of inorganic phosphate during glycogen breakdown. | Jakub Karol Parnas | Muscle Extracts | Demonstrated the necessity of inorganic phosphate for glycogenolysis. |
| ATP Utilization in Hexose Phosphorylation | The role of ATP as the phosphate donor for glucose and fructose phosphorylation. | Jakub Karol Parnas | Muscle Extracts | Showed a 1:1 stoichiometry of ATP consumed per hexose phosphorylated. |
Pivotal Experimental Protocols
The methodologies employed by these pioneers, though rudimentary by today's standards, were ingeniously designed to probe the intricate chemistry of living tissues.
Embden's Liver Perfusion Technique
Embden's studies on liver metabolism were made possible by his development of an in situ liver perfusion system. This technique allowed him to maintain the viability of the liver outside the body and study its metabolic processes in a controlled environment.
Methodology:
-
Animal Preparation: A rabbit or dog was anesthetized.
-
Cannulation: The portal vein and the inferior vena cava were cannulated.
-
Perfusion Circuit: The cannulas were connected to a perfusion apparatus that circulated a warm, oxygenated solution (often Ringer's solution) containing glucose or other substrates through the liver.
-
Sample Collection: Samples of the perfusate were collected at regular intervals from the outflow cannula (inferior vena cava).
-
Analysis: The collected samples were analyzed for concentrations of glucose, lactate, and other metabolites to determine the metabolic activity of the liver.
Meyerhof's Frog Muscle Experiments
Meyerhof's quantitative measurements of muscle metabolism relied on carefully controlled experiments using isolated frog sartorius or gastrocnemius muscles.
Methodology:
-
Muscle Preparation: Frog muscles were dissected and mounted on a myograph to measure muscle contraction.
-
Anaerobic Conditions: The muscle was placed in a chamber filled with an anaerobic gas (e.g., nitrogen or hydrogen) to study glycolysis in the absence of oxygen.
-
Stimulation: The muscle was stimulated electrically to induce contraction and fatigue, leading to the accumulation of lactic acid.
-
Recovery Phase: The muscle was then exposed to an oxygen-rich environment.
-
Biochemical Analysis: At various stages (rest, fatigue, recovery), the muscle tissue was rapidly frozen in liquid air and analyzed for its content of glycogen, hexose phosphates, and lactic acid. Oxygen consumption was measured using a manometer.
Parnas's Isotopic Tracer Experiments
Parnas's use of radioactive isotopes was a groundbreaking approach that allowed him to trace the path of phosphate in metabolic reactions.
Methodology:
-
Preparation of Muscle Extract: Minced muscle tissue was used to prepare a cell-free extract capable of carrying out glycolysis.
-
Incubation with Radioactive Phosphate: The muscle extract was incubated with inorganic phosphate labeled with the radioactive isotope ³²P.
-
Substrate Addition: Glycogen or other glycolytic intermediates were added to the extract to initiate the reactions.
-
Separation of Intermediates: At different time points, the reaction was stopped, and the various phosphorylated intermediates (e.g., glucose-1-phosphate, glucose-6-phosphate, fructose-1,6-bisphosphate, ATP) were chemically separated.
-
Radioactivity Measurement: The radioactivity of each separated compound was measured using a Geiger counter to determine the transfer of the labeled phosphate.
Visualizing the Path of Discovery and the Pathway
The following diagrams illustrate the timeline of key discoveries, a generalized experimental workflow, and the complete Embden-Meyerhof-Parnas pathway.
References
- 1. britannica.com [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Metabolism and the production of heat in muscles [animalresearch.info]
- 6. nobelprize.org [nobelprize.org]
- 7. nobelprize.org [nobelprize.org]
- 8. The Meyerhof quotient and the synthesis of glycogen from lactate in frog and rabbit muscle. A reinvestigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Fructose 6-Phosphate in Allosteric Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) 6-phosphate (F6P) stands as a critical metabolic intermediate, not merely as a component of glycolysis and gluconeogenesis, but as a key allosteric regulator orchestrating cellular energy homeostasis. This technical guide provides an in-depth exploration of the multifaceted allosteric regulatory networks governed by F6P. We will dissect the molecular mechanisms through which F6P modulates the activity of key enzymes and transcription factors, thereby influencing metabolic pathway flux and gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and presents visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Allosteric Mechanisms Involving Fructose 6-Phosphate
This compound exerts its regulatory influence through direct and indirect allosteric interactions with several key proteins that control glucose metabolism and lipogenesis. These interactions allow the cell to sense and respond to carbohydrate availability, ensuring a coordinated regulation of metabolic pathways.
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis
Phosphofructokinase-1 (PFK-1) is a cornerstone of glycolytic regulation, catalyzing the irreversible phosphorylation of this compound to fructose 1,6-bisphosphate.[1] F6P serves as a substrate for PFK-1, and its binding exhibits sigmoidal kinetics, a hallmark of allosteric regulation.[1] The activity of PFK-1 is exquisitely sensitive to the energy status of the cell, being allosterically inhibited by ATP and activated by AMP.[1]
A crucial indirect allosteric activation of PFK-1 is mediated by fructose 2,6-bisphosphate (F-2,6-BP).[1] An abundance of F6P leads to an increased concentration of F-2,6-BP, which is a potent allosteric activator of PFK-1.[1] F-2,6-BP increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP, thereby strongly promoting glycolytic flux.[1]
Glucokinase Regulatory Protein (GKRP): Sequestering Glucokinase
In hepatocytes, glucokinase (GK) is responsible for phosphorylating glucose to glucose 6-phosphate. The activity of GK is controlled by its interaction with the Glucokinase Regulatory Protein (GKRP). This compound enhances the binding of GKRP to GK, leading to the sequestration of GK in the nucleus in an inactive state.[2] This inhibition is competitively antagonized by fructose 1-phosphate. This mechanism allows for the fine-tuning of glucose phosphorylation in the liver in response to the intracellular concentrations of hexose (B10828440) phosphates.
Phosphofructokinase-2/Fructose-2,6-bisphosphatase-2 (PFK-2/FBPase-2): The Synthesis of a Key Allosteric Effector
The bifunctional enzyme PFK-2/FBPase-2 synthesizes and degrades fructose 2,6-bisphosphate, the potent allosteric activator of PFK-1.[3] this compound is the substrate for the kinase domain (PFK-2). In certain tissues, such as skeletal muscle, the activity of PFK-2 is directly regulated by the concentration of F6P. High concentrations of F6P activate the kinase function, leading to increased F-2,6-BP levels and stimulation of glycolysis.[3]
Carbohydrate-Responsive Element-Binding Protein (ChREBP): A Transcriptional Regulator
Carbohydrate-Responsive Element-Binding Protein (ChREBP) is a key transcription factor that upregulates the expression of genes involved in glycolysis and de novo lipogenesis in response to high carbohydrate intake.[4] The activation of ChREBP is a complex process involving both allosteric regulation and post-translational modifications. Metabolites derived from this compound, such as xylulose 5-phosphate and fructose 2,6-bisphosphate, are believed to be key signaling molecules that lead to the dephosphorylation and activation of ChREBP, allowing its translocation to the nucleus and binding to carbohydrate response elements (ChoREs) in the promoters of its target genes.[5][6]
Quantitative Data on this compound Allosteric Interactions
The following tables summarize key quantitative data from the literature regarding the allosteric regulation by this compound and its derivatives.
Table 1: Kinetic Parameters of Phosphofructokinase-1 (PFK-1) Regulation
| Parameter | Condition | Value | Species/Tissue | Reference |
| K1/2 for F6P | Low ATP | 0.35 ± 0.02 mM | Teladorsagia circumcincta (L3) | [7] |
| High ATP | 0.75 ± 0.05 mM | Teladorsagia circumcincta (L3) | [7] | |
| Low ATP | 0.40 ± 0.03 mM | Teladorsagia circumcincta (Adult) | [7] | |
| High ATP | 0.65 ± 0.05 mM | Teladorsagia circumcincta (Adult) | [7] | |
| Hill Coefficient (nH) | Low ATP | 1.4 ± 0.2 | Teladorsagia circumcincta (L3) | [7] |
| High ATP | 1.7 ± 0.2 | Teladorsagia circumcincta (L3) | [7] | |
| Low ATP | 2.0 ± 0.3 | Teladorsagia circumcincta (Adult) | [7] | |
| High ATP | 2.4 ± 0.4 | Teladorsagia circumcincta (Adult) | [7] |
Table 2: Binding Affinities for Glucokinase Regulatory Protein (GKRP)
| Ligand | Parameter | Value | Species | Reference |
| This compound | IC50 | 4.4 ± 0.5 µM | Human | [2] |
| IC50 | 19.3 ± 1.5 µM | Rat | [2] | |
| Sorbitol 6-Phosphate | IC50 | 0.2 ± 0.05 µM | Human | [2] |
| IC50 | 2.5 ± 0.4 µM | Rat | [2] |
Table 3: Kinetic Parameters of Fructose-6-Phosphate 2-Kinase
| Parameter | Value | Species/Tissue | Reference |
| Apparent K0.5 for F6P | 20 µM | Not specified | [8] |
| Km for ATP | 1.2 mM | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying allosteric regulation.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphofructokinase 2 - Wikipedia [en.wikipedia.org]
- 4. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose 2,6-bisphosphate is essential for glucose-regulated gene transcription of glucose-6-phosphatase and other ChREBP target genes in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fructose 6-Phosphate: A Nexus of Non-Canonical Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) 6-phosphate (F6P) is a central metabolite in cellular carbon metabolism, most recognized for its pivotal role in the canonical pathways of glycolysis and gluconeogenesis. However, the metabolic fate of F6P extends far beyond these core energy-producing and biosynthetic routes. A significant portion of F6P is diverted into non-canonical metabolic pathways that are critical for a diverse array of cellular functions, including the synthesis of essential biomolecules, post-translational modification of proteins, and maintenance of redox homeostasis. The flux of F6P through these alternative pathways is tightly regulated and plays a crucial role in cellular signaling, stress responses, and the pathogenesis of various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the key non-canonical metabolic pathways branching from fructose 6-phosphate, with a focus on the underlying enzymatic reactions, quantitative aspects, and detailed experimental methodologies for their investigation.
The Hexosamine Biosynthetic Pathway (HBP)
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] This pathway shunts a small but significant portion of this compound from glycolysis to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[2][3] UDP-GlcNAc is the essential donor substrate for all forms of protein glycosylation, including N-linked and O-linked glycosylation, and the dynamic post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation.[4][5]
The first and rate-limiting step of the HBP is the conversion of this compound and glutamine to glucosamine-6-phosphate and glutamate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT).[6] Due to its position as a nutrient-sensing hub, dysregulation of the HBP has been implicated in a range of pathologies, including insulin (B600854) resistance, diabetic complications, and cancer progression.[7][8]
Signaling Pathway
References
- 1. Characterization of fructose 6 phosphate phosphoketolases purified from Bifidobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fructose-6-Phosphate Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Identification of Bifidobacteria by the Phosphoketolase Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Bifidobacteria by the Phosphoketolase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of erythrose-4-phosphate and acetyl phosphate by a phosphorolytic cleavage of fructose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Fructose 6-Phosphate Levels in Cell Lysates: An Application Note
Introduction
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate in the glycolysis and pentose (B10789219) phosphate (B84403) pathways.[1][2] As a central node in carbohydrate metabolism, the intracellular concentration of F6P can provide critical insights into the metabolic state of cells, particularly in the context of diseases such as cancer and metabolic disorders.[3] Dysregulation of F6P levels has been associated with altered glycolytic flux, a hallmark of many cancer cells known as the Warburg effect.[3][4] Therefore, accurate measurement of F6P in cell lysates is essential for researchers in basic science and drug development to understand cellular bioenergetics and identify potential therapeutic targets.
This application note provides detailed protocols for the quantification of fructose 6-phosphate in cell lysates using two common analytical methods: a fluorometric enzymatic assay and Liquid Chromatography-Mass Spectrometry (LC-MS). It also includes guidelines for sample preparation and a summary of reported F6P levels in various cell lines and conditions.
Signaling and Metabolic Pathways Involving this compound
This compound is a central molecule in glycolysis, formed from the isomerization of glucose 6-phosphate and serving as the substrate for phosphofructokinase-1 (PFK-1) to produce fructose 1,6-bisphosphate.[5] It also represents a crucial branch point, connecting glycolysis with the pentose phosphate pathway, which is vital for the synthesis of nucleotides and reducing equivalents.
Experimental Workflow for F6P Measurement
The overall workflow for measuring F6P levels in cell lysates involves several critical steps, from sample collection to data analysis. A generalized workflow is depicted below.
Data Presentation: this compound Levels in Cellular Models
The intracellular concentration of this compound can vary depending on the cell type, metabolic state, and experimental conditions. While absolute quantification can be challenging, several studies have reported on the relative and absolute levels of F6P and related metabolites.
| Cell Line/Tissue | Condition | Observation on F6P or Related Metabolites | Reference |
| HepG2 (Human Liver Cancer) | Baseline | Intracellular fructose 1,6-bisphosphate concentration of 0.416 ± 0.056 mM. | [6] |
| A549 (Human Lung Cancer) | High Glucose (13C-glucose) | After 2 hours, intracellular 13C-fructose level equaled intracellular 13C-glucose level. | [4] |
| Hepatocellular Carcinoma Cells | Radioresistant | Elevated levels of this compound. | [3] |
| Prostate Cancer Cells | PFKFB4 Silencing | Increased fructose 2,6-bisphosphate concentration. | [7] |
| Various Cancer Cell Lines | High Glucose | Increased expression of AKR1B1, an enzyme in the polyol pathway that can produce fructose. | [8] |
Experimental Protocols
Protocol 1: Fluorometric Enzymatic Assay for this compound
This protocol is based on a coupled enzyme reaction that results in a fluorescent product proportional to the amount of F6P in the sample. Commercially available kits are a convenient option for this assay.
Materials:
-
This compound Assay Kit (e.g., from Abcam, Sigma-Aldrich)
-
Cell Lysates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deproteinizing spin columns (e.g., 10 kDa MWCO)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (excitation/emission = 535/587 nm)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density (e.g., 1-5 x 10^6 cells).
-
To quench metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation at a low speed (e.g., 1,000 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 100-200 µL of ice-cold assay buffer provided in the kit.
-
Homogenize the cells by sonication or by passing through a fine-gauge needle. Keep the sample on ice.
-
Deproteinize the sample by centrifuging through a 10 kDa molecular weight cutoff spin filter. This step is crucial to remove enzymes that could interfere with the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of F6P standards by diluting the provided stock solution in the assay buffer. A typical range would be from 0 to 1 nmol per well.
-
-
Assay Reaction:
-
Add 50 µL of the deproteinized sample and standards to separate wells of a 96-well microplate.
-
Prepare a reaction mix according to the kit's instructions. This typically includes an enzyme mix and a probe.
-
Add 50 µL of the reaction mix to each well containing the sample or standard.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the 0 standard well) from all readings.
-
Plot the fluorescence values for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of F6P in the samples from the standard curve.
-
Normalize the F6P concentration to the cell number or protein concentration of the original lysate.
-
Protocol 2: LC-MS Based Quantification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for the quantification of metabolites, including F6P, and is particularly useful for metabolomics studies.[5]
Materials:
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Cell Lysates (prepared as in Protocol 1, steps 1a-1e)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) or other suitable mobile phase modifiers
-
This compound standard
-
Internal standard (e.g., 13C-labeled F6P)
Procedure:
-
Sample Preparation and Metabolite Extraction:
-
Follow the quenching and harvesting steps as described in Protocol 1.
-
For metabolite extraction, add a cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it down using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Set up the LC method using a HILIC column suitable for the separation of polar metabolites.
-
A common mobile phase system for HILIC is a gradient of acetonitrile and water with a buffer such as ammonium acetate.
-
The mass spectrometer should be operated in negative ion mode, as phosphate groups are readily deprotonated.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion for F6P is m/z 259, and a common product ion is m/z 97 (H2PO4-).
-
For untargeted or discovery metabolomics, a high-resolution mass spectrometer can be used to acquire full scan data.
-
-
Data Analysis:
-
Process the raw LC-MS data using the instrument's software.
-
Integrate the peak areas for F6P and the internal standard.
-
Generate a standard curve by analyzing known concentrations of the F6P standard.
-
Calculate the concentration of F6P in the samples based on the standard curve and the peak area ratio to the internal standard.
-
Normalize the results to cell number or protein concentration.
-
Conclusion
The accurate measurement of this compound is crucial for understanding the metabolic phenotype of cells in various biological contexts. Both enzymatic assays and LC-MS are powerful techniques for this purpose. Enzymatic assays, often available in convenient kit formats, are well-suited for the rapid analysis of a moderate number of samples. LC-MS provides higher sensitivity and selectivity and is the method of choice for comprehensive metabolomics studies where the simultaneous quantification of multiple metabolites is desired. The choice of method will depend on the specific research question, available instrumentation, and the required throughput. Regardless of the method chosen, careful and consistent sample preparation is paramount for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000124) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1B1-dependent fructose metabolism enhances malignancy of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Fructose-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of fructose-6-phosphate (B1210287) (F6P) in various biological samples. The method is based on a coupled enzyme reaction that can be measured using either spectrophotometry or fluorometry, offering high sensitivity and specificity.
Fructose-6-phosphate is a key intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[1][2][3][4] Its levels can be indicative of metabolic activity and are often elevated in rapidly proliferating cells, such as cancer cells.[1][2][3] Accurate measurement of F6P is crucial for studying metabolic pathways and for the development of therapeutics targeting these processes.
Principle of the Assay
The enzymatic assay for fructose-6-phosphate involves a two-step coupled reaction.[4] First, phosphoglucose (B3042753) isomerase (PGI) converts fructose-6-phosphate to glucose-6-phosphate (G6P).[4][5] Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P.[4] This oxidation is coupled to the reduction of β-nicotinamide adenine (B156593) dinucleotide phosphate (NADP+) to NADPH.[4] The amount of NADPH produced is directly proportional to the initial amount of F6P in the sample and can be quantified by measuring the increase in absorbance at 340 nm or by a fluorescent product.[1][4][6]
The enzymatic reactions are as follows:
-
Fructose-6-Phosphate (F6P) + Phosphoglucose Isomerase (PGI) → Glucose-6-Phosphate (G6P)
-
Glucose-6-Phosphate (G6P) + NADP+ + Glucose-6-Phosphate Dehydrogenase (G6PDH) → 6-Phospho-D-gluconate + NADPH + H+
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic assay of fructose-6-phosphate.
Caption: Workflow for the enzymatic assay of Fructose-6-Phosphate.
Spectrophotometric Protocol
This protocol is adapted from established spectrophotometric methods.[4][6]
Materials:
-
Triethanolamine (B1662121) HCl buffer (300 mM, pH 7.6)
-
Magnesium Chloride (MgCl2) solution (300 mM)
-
β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) solution (20 mM)
-
Glucose-6-Phosphate Dehydrogenase (G-6-PDH) solution (100 units/mL)
-
Phosphoglucose Isomerase (PGI) solution (100 units/mL)
-
Fructose-6-Phosphate standard solutions
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Reagent Preparation:
| Reagent | Preparation | Storage |
| Triethanolamine HCl Buffer | Dissolve triethanolamine hydrochloride in deionized water to a final concentration of 300 mM. Adjust pH to 7.6 with 1 M NaOH.[6] | 4°C for several weeks |
| MgCl2 Solution | Dissolve MgCl2 in deionized water to a final concentration of 300 mM.[6] | Room Temperature |
| β-NADP Solution | Dissolve β-NADP sodium salt in deionized water to a final concentration of 20 mM. Prepare fresh daily.[6] | On ice during use, discard after |
| G-6-PDH Solution | Immediately before use, dilute G-6-PDH to 100 units/mL in cold Triethanolamine HCl buffer.[6] | On ice during use, discard after |
| PGI Solution | Immediately before use, dilute PGI to 100 units/mL in cold Triethanolamine HCl buffer.[6] | On ice during use, discard after |
Procedure:
-
Sample Preparation: For tissue or cell samples, homogenize in an ice-cold buffer (e.g., PBS, pH 6.5-8) and centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[1] Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.[1]
-
Reaction Setup: Prepare a master mix for the desired number of reactions. For each reaction in a cuvette, add the following reagents in the specified order. Prepare a blank using deionized water instead of the sample.
| Reagent | Volume (mL) |
| Triethanolamine HCl Buffer (Reagent A) | 1.80 |
| MgCl2 Solution (Reagent B) | 0.10 |
| β-NADP Solution (Reagent C) | 0.05 |
| Sample or Standard | 1.00 |
| G-6-PDH Solution (Reagent E) | 0.01 |
-
Initial Absorbance: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C. Measure the initial absorbance at 340 nm (A_initial).
-
Initiate Reaction: Add 0.01 mL of PGI Solution (Reagent F) to the cuvette.
-
Final Absorbance: Immediately mix by inversion and monitor the increase in absorbance at 340 nm. The reaction should be complete in approximately 10 minutes. Record the final absorbance (A_final).
-
Calculation: The change in absorbance (ΔA) is calculated as A_final - A_initial. The concentration of F6P in the sample is determined using the Beer-Lambert law, with the millimolar extinction coefficient of NADPH at 340 nm being 6.22 L/(mmol·cm).[6]
Fluorometric Protocol
This protocol is based on commercially available fluorescence-based assay kits.[1][7][8]
Materials:
-
Fructose-6-Phosphate Assay Buffer
-
Fructose-6-Phosphate Probe
-
Fructose-6-Phosphate Enzyme Mix
-
Fructose-6-Phosphate Converter
-
Fructose-6-Phosphate Standard
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Reagent Preparation (based on a typical kit):
| Reagent | Preparation |
| F6P Assay Buffer | Warm to room temperature before use. |
| F6P Probe | Warm to room temperature to melt the DMSO. |
| F6P Enzyme Mix & Converter | Reconstitute in F6P Assay Buffer. |
| F6P Standard | Reconstitute in deionized water to create a stock solution. |
Procedure:
-
Standard Curve Preparation: Prepare a series of F6P standards in a 96-well plate. A typical range is 0 to 0.5 nmol/well.[1] Adjust the volume of each well to 50 µL with F6P Assay Buffer.
-
Sample Preparation: Prepare samples as described in the spectrophotometric protocol. Add 50 µL of the prepared sample to duplicate wells.
-
Reaction Mix Preparation: Prepare a reaction mix containing the F6P Assay Buffer, F6P Probe, F6P Enzyme Mix, and F6P Converter.
-
Reaction Initiation: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix well.
-
Incubation: Incubate the plate for 5-10 minutes at 37°C, protected from light.[1][8]
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1][2][3]
-
Calculation: Subtract the blank reading from all measurements. Plot the fluorescence of the standards versus the amount of F6P to generate a standard curve. Determine the amount of F6P in the samples from the standard curve.
Data Presentation
Table 1: Example of a Fructose-6-Phosphate Standard Curve (Fluorometric Assay)
| F6P (nmol/well) | Average Fluorescence (RFU) |
| 0 | 50 |
| 0.1 | 250 |
| 0.2 | 450 |
| 0.3 | 650 |
| 0.4 | 850 |
| 0.5 | 1050 |
Table 2: Final Assay Concentrations for Spectrophotometric Method [6]
| Component | Final Concentration |
| Triethanolamine | 184 mM |
| Magnesium Chloride | 10 mM |
| β-NADP | 0.34 mM |
| Glucose-6-Phosphate Dehydrogenase | 1 unit |
| Phosphoglucose Isomerase | 1 unit |
Signaling Pathway Context
The enzymatic assay for fructose-6-phosphate is centered on a key step in glycolysis. The following diagram illustrates the position of F6P in this metabolic pathway.
Caption: Position of Fructose-6-Phosphate in the Glycolytic Pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Contamination of reagents or samples. | Use fresh reagents. Ensure proper sample deproteinization. |
| Low Signal | Inactive enzymes or probe. | Store enzymes and probes at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Inconsistent Results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
| Non-linear Standard Curve | Incorrect standard dilutions. | Prepare fresh standards and carefully perform serial dilutions. |
For research use only. Not for use in diagnostic procedures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Fructose-6-Phosphate Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Glucose and fructose (enzymatic method) (Type-II) | OIV [oiv.int]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
- 8. assaygenie.com [assaygenie.com]
Application Note: Quantification of Fructose 6-Phosphate Using a Validated LC-MS/MS Method
Introduction
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate in the glycolysis and gluconeogenesis pathways.[1][2] Its accurate quantification in biological samples such as cell cultures, tissues, blood, and urine is crucial for understanding cellular metabolism and for the discovery and development of drugs targeting metabolic disorders.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of F6P, enabling precise measurement in complex biological matrices.[3] This document provides a detailed protocol for the quantification of F6P using LC-MS/MS.
Experimental Protocol
This protocol is a representative method and may require optimization for specific biological matrices and LC-MS/MS systems.
1. Materials and Reagents
-
Fructose 6-phosphate standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): L-(6-¹³C)-fucose or other suitable labeled compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium (B1175870) Acetate (B1210297) or Triethylamine (B128534) Acetate buffer
-
Formic Acid (FA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation
Proper sample collection and preparation are critical for accurate F6P analysis.[3]
-
Cell Culture:
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (or a methanol/water mixture) to the cells.[4]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Tissue:
-
Flash-freeze the tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed at 4°C.
-
Collect the supernatant.
-
-
General Sample Clean-up:
-
Add the internal standard to the extracted supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 80:20 ACN/water with buffer).[5]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
3. LC-MS/MS System and Conditions
The following conditions are based on established methods and may be adapted.[4][5]
-
Liquid Chromatography (LC) System:
-
Column: Phenomenex Luna NH2 (150 mm x 2.0 mm) or a HILIC column such as Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm).[5][6]
-
Mobile Phase A: 5 mM triethylamine acetate buffer or 10 mM ammonium acetate in water.[5][7]
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 80% B) and gradually increases the aqueous phase to elute the polar F6P.[8]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 1-10 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS) System:
Quantitative Data Summary
The following table summarizes typical quantitative performance data for an LC-MS/MS method for this compound, based on published literature.[4][5]
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 400 µM | [4][5] |
| Limit of Detection (LOD) | 0.44 µM | [4][5] |
| Limit of Quantification (LOQ) | 1.47 µM | [4][5] |
| Precision (RSD%) | 1.0 - 6.3% | [4][5] |
| Accuracy/Recovery | 96 - 121% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by LC-MS/MS.
Caption: Workflow for F6P quantification.
Metabolic Pathway: Glycolysis
This compound is a central intermediate in the glycolytic pathway, as shown below.
Caption: this compound in glycolysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shodexhplc.com [shodexhplc.com]
- 7. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sciex.com [sciex.com]
- 10. Carbohydrate - Wikipedia [en.wikipedia.org]
- 11. sciex.com [sciex.com]
Using isotopic labeling to trace fructose 6-phosphate metabolism
Answering the user's request.## Application Notes and Protocols: Using Isotopic Labeling to Trace Fructose (B13574) 6-Phosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose 6-phosphate (F6P) is a pivotal metabolite, standing at the crossroads of several major carbon-processing pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and gluconeogenesis.[1][2] As an intermediate in the conversion of glucose, its metabolic fate is crucial for cellular energy production, biosynthesis, and redox balance.[3][4] Dysregulation of F6P metabolism is implicated in numerous diseases, including cancer and metabolic syndrome.
Stable isotope labeling is a powerful technique to trace the movement and transformation of molecules through complex biochemical networks.[5] By replacing atoms (e.g., ¹²C) with their heavier, non-radioactive isotopes (e.g., ¹³C), researchers can track the journey of substrates like glucose and fructose through metabolic pathways.[6][7] This allows for the precise quantification of metabolic fluxes and the elucidation of pathway activities under various physiological or pathological conditions, making it an indispensable tool in drug discovery and development.[8][9] These methods, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide detailed insights into the dynamic regulation of F6P metabolism.[6][10]
Core Metabolic Pathways of this compound
F6P is centrally positioned to be directed into several key metabolic routes depending on the cell's needs. The primary pathways include:
-
Glycolysis: F6P is phosphorylated to fructose-1,6-bisphosphate, committing the carbon skeleton to energy production (ATP).[1][11]
-
Pentose Phosphate Pathway (PPP): F6P can be generated from PPP intermediates or can enter the non-oxidative branch of the PPP. This pathway is vital for producing NADPH, which combats oxidative stress, and for synthesizing ribose 5-phosphate (R5P), a precursor for nucleotides.[3][12][13]
-
Gluconeogenesis: In tissues like the liver, F6P can be isomerized back to glucose 6-phosphate and ultimately converted to glucose.[14]
-
Hexosamine Pathway: A small fraction of F6P can be shunted into the hexosamine pathway, which is involved in protein glycosylation.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fructose-6-Phosphate → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. metsol.com [metsol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fructose_6-phosphate [bionity.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Fructose 6-Phosphate in In Vitro Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate positioned at a critical juncture of glycolysis and gluconeogenesis. Its central role makes the enzymes that produce and consume it vital for cellular energy homeostasis and prime targets for therapeutic intervention in various diseases, including cancer and metabolic disorders. Accurate characterization of the kinetic properties of these enzymes is fundamental to understanding their regulatory mechanisms and for the screening and development of novel inhibitors or activators.
These application notes provide detailed protocols and kinetic data for the use of Fructose 6-phosphate as a substrate in in vitro enzyme kinetic studies. The focus is on three key enzymes: Phosphofructokinase-1 (PFK-1), Phosphoglucose Isomerase (PGI), and Fructose-1,6-bisphosphatase (FBPase).
Key Enzymes Utilizing this compound
Phosphofructokinase-1 (PFK-1)
PFK-1 (EC 2.7.1.11) catalyzes the irreversible phosphorylation of F6P to fructose 1,6-bisphosphate (F1,6BP), a committed step in glycolysis.[1][2] This enzyme is a major point of allosteric regulation, being inhibited by high levels of ATP and citrate, and activated by AMP, ADP, and fructose 2,6-bisphosphate (F2,6BP).[3][4]
Phosphoglucose Isomerase (PGI)
PGI (EC 5.3.1.9), also known as glucose-6-phosphate isomerase, catalyzes the reversible isomerization of glucose 6-phosphate (G6P) to F6P.[5][6] This near-equilibrium reaction connects the initial steps of glycolysis with the subsequent phosphorylation cascade.
Fructose-1,6-bisphosphatase (FBPase)
FBPase (EC 3.1.3.11) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of F1,6BP to F6P and inorganic phosphate.[7][8] It is allosterically inhibited by AMP and F2,6BP, ensuring that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.[9] Fructose-6-P acts as a product inhibitor for this enzyme.[10]
Signaling Pathways Involving this compound
The interplay between glycolysis and gluconeogenesis is tightly regulated, with this compound at its core. The diagram below illustrates the central position of F6P and the enzymes that act upon it.
References
- 1. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | this compound + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]
- 3. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and kinetic properties of 6-phosphofructo-1-kinase from gilthead sea bream muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies of bovine liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fructose 6-Phosphate in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) 6-phosphate (F6P) is a pivotal metabolic intermediate, positioned at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Its central role makes it a critical node for understanding cellular energy metabolism, biosynthesis, and redox homeostasis.[3][4] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions (fluxes) within a biological system.[5][6] By employing stable isotope tracers, such as ¹³C-labeled fructose, researchers can track the journey of carbon atoms through metabolic networks, providing deep insights into cellular physiology.[5][7] This is particularly relevant in the study of diseases like cancer, obesity, and metabolic syndrome, where fructose metabolism is often dysregulated.[5][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing fructose 6-phosphate as a key analyte in ¹³C-Metabolic Flux Analysis studies.
Core Concepts
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as [U-¹³C₆]-fructose, into a biological system.[7] As cells metabolize the labeled fructose, the ¹³C atoms are incorporated into downstream metabolites, including this compound and other intermediates of central carbon metabolism.[7] The specific labeling patterns (mass isotopomer distributions) of these metabolites are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9] This data, combined with extracellular flux measurements (e.g., fructose uptake and lactate (B86563) secretion rates), is used to constrain a computational model of the cell's metabolic network.[7][9] An optimization algorithm then determines the set of metabolic fluxes that best explains the experimental data.[7]
Fructose enters glycolysis differently than glucose. In the liver, it is primarily metabolized to fructose 1-phosphate, bypassing the main regulatory step of glycolysis catalyzed by phosphofructokinase.[2][7] In other tissues, hexokinase can phosphorylate fructose to this compound, directly funneling it into the glycolytic pathway.[7][9] This distinction makes fructose a unique tracer for probing metabolic reprogramming.
Key Applications
-
Elucidating Metabolic Fates: Tracing the metabolic fate of fructose in various cell types and tissues to understand its contribution to central carbon metabolism, including glycolysis, the PPP, and the TCA cycle.[5]
-
Disease Research: Identifying metabolic reprogramming in diseases such as cancer and metabolic disorders where fructose metabolism is implicated.[5][10]
-
Drug Discovery and Development: Screening and evaluating the mechanism of action of drugs that target metabolic pathways involving fructose metabolism.[5][10]
-
Metabolic Engineering: Optimizing bioproduction processes by understanding and manipulating metabolic fluxes.[10]
Experimental Workflow and Protocols
A typical ¹³C-MFA experiment involves several key stages, from initial experimental design to final data analysis.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol details the steps for labeling cultured cells with a ¹³C-labeled fructose tracer.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
[U-¹³C₆]-fructose or other positionally labeled fructose tracer
-
Unlabeled fructose
-
Phosphate-buffered saline (PBS), sterile
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Medium Preparation: Prepare a defined culture medium where unlabeled fructose is replaced with the desired concentration of the ¹³C-labeled fructose tracer.[7] For example, to achieve a 10% labeling of fructose at a total concentration of 5 mM, add 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-fructose.[5] The medium should also contain other necessary carbon sources like glucose and glutamine in their unlabeled forms.[7]
-
Cell Seeding: Seed cells in culture plates and grow them to the desired confluency under standard conditions (e.g., 37°C, 5% CO₂).
-
Adaptation (Optional): If the cells are not typically cultured with fructose, a gradual adaptation period may be necessary to allow the cells to reach a metabolic steady state.[5]
-
Isotopic Labeling: a. Aspirate the standard culture medium from the cells.[5] b. Wash the cells once with sterile, pre-warmed PBS to remove any residual unlabeled medium.[5][9] c. Add the prepared isotopic labeling medium to the cells.[5]
-
Incubation: Incubate the cells under standard culture conditions for a predetermined duration to achieve isotopic steady state.[5] The optimal incubation time should be determined empirically for each cell line and experimental condition.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.[7]
Materials:
-
Liquid nitrogen[5]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: a. Place the cell culture plate on a bed of dry ice or on ice.[5][7] b. Rapidly aspirate the labeling medium.[5][9] c. Immediately wash the cells with an ice-cold solution (e.g., 0.9% NaCl or PBS) to remove extracellular metabolites.[5][9] d. Aspirate the wash solution completely.[5] e. Add liquid nitrogen directly to the plate to flash-freeze the cells and instantly halt metabolic activity.[5] Alternatively, add the pre-chilled 80% methanol (B129727) solution directly to the cells.[7][9]
-
Metabolite Extraction: a. Add the pre-chilled 80% methanol to the quenched cells.[4][7] b. Use a cell scraper to detach the cells and ensure they are fully submerged in the extraction solvent.[4][5] c. Transfer the cell lysate to a microcentrifuge tube.[5] d. Incubate at -80°C for at least 15 minutes.[5] e. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.[5] f. Collect the supernatant containing the extracted metabolites.[5] The supernatant can be dried under nitrogen or in a speed vacuum concentrator before storage at -80°C or further analysis.[5]
Protocol 3: Sample Analysis and Data Processing
The extracted metabolites are typically analyzed by mass spectrometry to determine the mass isotopomer distributions.
Procedure:
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and detect the isotopologues of key metabolites, including this compound.[5][10]
-
Mass Isotopomer Distribution (MID) Analysis: a. Correct the raw MS data for the natural abundance of ¹³C.[9] b. Determine the fractional abundance of each mass isotopomer for all measured metabolites.[9]
-
Metabolic Flux Calculation: Use specialized MFA software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates to a metabolic network model.[8][9] The software performs an optimization to find the set of fluxes that best fits the experimental data.[9]
Data Presentation
Quantitative data from MFA experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.[9]
Table 1: Extracellular Flux Rates This table presents the rates of fructose uptake and lactate secretion, which are important constraints for the flux model.
| Condition | Fructose Uptake Rate (nmol/10⁶ cells/h) | Lactate Secretion Rate (nmol/10⁶ cells/h) |
| Control | 150 ± 12 | 250 ± 20 |
| Treatment X | 200 ± 15 | 350 ± 25 |
| Data is hypothetical and for illustrative purposes, adapted from[9]. |
Table 2: Mass Isotopomer Distributions (MIDs) of Key Metabolites This table shows the fractional abundance of different mass isotopomers for selected metabolites.
| Metabolite | Mass Isotopomer | Control (%) | Treatment X (%) |
| This compound | M+0 | 10.2 ± 0.8 | 8.5 ± 0.6 |
| M+1 | 5.1 ± 0.4 | 4.2 ± 0.3 | |
| M+2 | 2.5 ± 0.2 | 2.1 ± 0.2 | |
| M+3 | 1.3 ± 0.1 | 1.0 ± 0.1 | |
| M+4 | 0.6 ± 0.1 | 0.5 ± 0.1 | |
| M+5 | 0.3 ± 0.1 | 0.2 ± 0.1 | |
| M+6 | 80.0 ± 2.5 | 83.5 ± 2.8 | |
| 3-Phosphoglycerate | M+0 | 15.5 ± 1.1 | 12.3 ± 0.9 |
| M+1 | 7.8 ± 0.6 | 6.2 ± 0.5 | |
| M+2 | 3.9 ± 0.3 | 3.1 ± 0.2 | |
| M+3 | 72.8 ± 2.2 | 78.4 ± 2.5 | |
| Data is hypothetical and for illustrative purposes, adapted from literature examples. |
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to glycolysis and the pentose phosphate pathway.
This diagram illustrates how fructose, upon phosphorylation to this compound, can either proceed down the glycolytic pathway to generate pyruvate and subsequently ATP, or be shunted into the pentose phosphate pathway. The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for generating ribose 5-phosphate (R5P), a precursor for nucleotide synthesis.[2][3] The non-oxidative branch of the PPP can also regenerate this compound and glyceraldehyde 3-phosphate, which can re-enter glycolysis.[3][11]
By tracing the flow of ¹³C atoms from labeled fructose through these interconnected pathways, MFA can quantify the relative flux through glycolysis versus the PPP, providing a detailed picture of cellular metabolic activity.[12][13]
References
- 1. Fructose-6-Phosphate → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. minams.edu.pk [minams.edu.pk]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fructose 6-Phosphate Detection Using Fluorescent Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate in the central carbon metabolism, positioned at a critical branch point between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The ability to monitor F6P levels in real-time and with subcellular resolution in living cells is crucial for understanding metabolic regulation in health and disease, and for the development of novel therapeutics targeting metabolic pathways. While genetically encoded fluorescent biosensors have emerged as powerful tools for monitoring various metabolites in vivo, a dedicated and validated biosensor for Fructose 6-phosphate has yet to be reported in the scientific literature.
This document provides a comprehensive guide to the principles behind designing such a biosensor, detailed application notes and protocols for a closely related and well-characterized biosensor for Fructose 1,6-bisphosphate (FBP), and protocols for commercially available fluorometric assays for the quantitative measurement of F6P in biological samples.
I. Design Principles for a Genetically Encoded F6P Fluorescent Biosensor
The development of a genetically encoded F6P biosensor would likely follow established design strategies, primarily involving the fusion of a specific F6P-binding protein to one or more fluorescent proteins. The binding of F6P would induce a conformational change in the sensing domain, leading to a change in the fluorescent properties of the reporter protein(s).
Sensing Domain Selection
A crucial component is the selection of a protein that binds F6P with high affinity and specificity. Potential candidates include:
-
Phosphofructokinase-1 (PFK1): This enzyme specifically binds F6P as its substrate.[1][2][3] The conformational changes that occur upon substrate binding could be harnessed for biosensor development.[2][3]
-
6-Phosphofructo-2-kinase (PFK-2) domain: The bifunctional enzyme PFK-2/FBPase-2 contains a kinase domain that binds F6P.[4][5][6][7] This domain undergoes conformational changes upon F6P binding, making it a plausible candidate for a biosensor scaffold.
Reporter Domain Strategy
The two primary strategies for the fluorescent reporter are:
-
Förster Resonance Energy Transfer (FRET): This approach involves flanking the F6P-binding protein with a FRET pair of fluorescent proteins (e.g., a cyan fluorescent protein as the donor and a yellow fluorescent protein as the acceptor). F6P binding would alter the distance or orientation between the two fluorophores, resulting in a change in the FRET efficiency, which can be measured ratiometrically.
-
Single Fluorescent Protein-Based Sensors: These sensors utilize a single circularly permuted fluorescent protein (cpFP) inserted into a flexible loop of the F6P-binding protein. The conformational change upon F6P binding alters the chromophore environment of the cpFP, leading to a change in its fluorescence intensity.
The following diagram illustrates the proposed signaling pathway for a FRET-based F6P biosensor.
II. Case Study: The HYlight Fructose 1,6-bisphosphate (FBP) Biosensor
As a practical guide, we present the application notes and protocols for the genetically encoded fluorescent biosensor HYlight, which is specific for Fructose 1,6-bisphosphate (FBP), a metabolite downstream of F6P.[8][9] The principles and methods described here are largely applicable to the use of any genetically encoded fluorescent biosensor for metabolic imaging.
HYlight Biosensor Principle
HYlight is a single fluorescent protein-based biosensor. It consists of a circularly permuted green fluorescent protein (cpGFP) inserted into the ligand-binding domain of the Bacillus subtilis transcriptional regulator CggR.[8][10] Binding of FBP to the CggR domain induces a conformational change that alters the chromophore environment of cpGFP, resulting in a ratiometric change in its fluorescence excitation spectrum.[9][10]
Quantitative Data for HYlight Biosensor
The performance of the HYlight biosensor has been characterized both in vitro and in vivo.
| Parameter | Value | Reference |
| Analyte | Fructose 1,6-bisphosphate (FBP) | [8] |
| Sensing Domain | Bacillus subtilis CggR | [8] |
| Reporter | Circularly permuted GFP (cpGFP) | [8] |
| In Vitro Kd | ~1 µM | [11] |
| Dynamic Range (in vitro) | Responds to FBP concentrations from ~1 µM to 100 µM | [8] |
| Specificity | Minimal response to other glycolytic intermediates such as F6P, G6P, DHAP, and G3P at supraphysiological concentrations. | [8] |
| pH Stability | The fluorescence ratio is stable within the physiological pH range. | [11] |
| Excitation Wavelengths | 405 nm and 488 nm | [9] |
| Emission Wavelength | 510 nm | [10] |
Experimental Protocol: Live-Cell Imaging of FBP with HYlight
This protocol outlines the steps for expressing the HYlight biosensor in mammalian cells and performing live-cell fluorescence microscopy to monitor changes in intracellular FBP levels.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Cell culture medium and supplements
-
Plasmid DNA encoding the HYlight biosensor
-
Transfection reagent
-
Confocal microscope equipped with 405 nm and 488 nm lasers and an emission filter for ~510 nm
-
Environmental chamber for maintaining 37°C and 5% CO2 during imaging
-
Imaging dishes or plates with glass bottoms
Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed the cells of interest onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfect the cells with the HYlight plasmid DNA using a transfection reagent of choice, following the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the confocal microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
Identify cells expressing the HYlight biosensor.
-
Set up the microscope to acquire images sequentially using 405 nm and 488 nm excitation, with emission collected around 510 nm.
-
Acquire baseline images for a few minutes to establish a stable baseline fluorescence ratio.
-
Introduce the metabolic stimulus or inhibitor of interest (e.g., glucose, 2-deoxyglucose) to the cells.
-
Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 30 seconds) for the desired duration.
-
-
Data Analysis:
-
For each time point, select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for both the 405 nm and 488 nm excitation channels.
-
Calculate the fluorescence ratio (488 nm intensity / 405 nm intensity) for each cell at each time point.
-
Normalize the ratio data to the baseline to visualize the change in FBP levels over time.
-
III. Alternative Method: Fluorometric Assay for F6P Quantification
For researchers who require quantitative measurement of F6P concentrations in cell or tissue lysates, commercially available fluorometric assay kits provide a sensitive and specific alternative to in-vivo imaging.
Assay Principle
These assays are typically based on a coupled enzyme reaction. F6P is first converted to glucose-6-phosphate (G6P), which is then oxidized to generate a fluorescent product.[12][13][14] The fluorescence intensity is directly proportional to the amount of F6P in the sample.
Quantitative Data for a Commercial F6P Assay Kit
| Parameter | Value | Reference |
| Detection Range | 0.01 to 0.5 nmoles | [12][14] |
| Sensitivity | ~1 µM | [12][14] |
| Excitation Wavelength | 535 nm | [12][13] |
| Emission Wavelength | 587 nm | [12][13] |
| Sample Type | Cell and tissue lysates, liquid samples | [12][13] |
Experimental Protocol: Fluorometric F6P Assay
This protocol is a generalized procedure based on commercially available kits.[12][13][14] Always refer to the specific manufacturer's instructions for optimal results.
Materials:
-
Fructose-6-Phosphate Fluorometric Assay Kit (containing assay buffer, probe, enzyme mix, converter, and F6P standard)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
-
Homogenizer
-
Microcentrifuge
Workflow Diagram:
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Assay Procedure:
-
Add samples and F6P standards to a 96-well plate. Adjust the volume with assay buffer.
-
Prepare a reaction mix containing the assay buffer, probe, enzyme mix, and converter.
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for the time specified in the protocol (typically 5-10 minutes), protected from light.[12][13]
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of F6P in the samples.
-
Conclusion
While a dedicated genetically encoded fluorescent biosensor for this compound is not yet available, the principles for its design are well-established. The detailed protocols for the related FBP biosensor, HYlight, provide a robust framework for researchers interested in real-time metabolic imaging. For quantitative analysis of F6P in bulk samples, commercial fluorometric assay kits offer a reliable and sensitive alternative. The continued development of novel biosensors will undoubtedly provide deeper insights into the complex regulation of metabolic pathways.
References
- 1. The this compound site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]
- 4. The Crystal Complex of Phosphofructokinase-2 of Escherichia coli with Fructose-6-phosphate: KINETIC AND STRUCTURAL ANALYSIS OF THE ALLOSTERIC ATP INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphofructokinase 2 - Wikipedia [en.wikipedia.org]
- 6. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexose phosphate binding sites of this compound,2-kinase:fructose 2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.cn [abcam.cn]
Application Notes and Protocols for High-Throughput Screening of Fructose 6-Phosphate Production Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) to identify inhibitors of fructose (B13574) 6-phosphate (F6P) production. F6P is a key intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, making its synthesis a critical target in various therapeutic areas, including oncology and infectious diseases.[1][2] The following sections detail the relevant metabolic pathways, screening methodologies, and step-by-step experimental protocols.
Introduction to Fructose 6-Phosphate Production
This compound is primarily produced through the isomerization of glucose 6-phosphate by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as glucose-6-phosphate isomerase.[3][4] This reversible reaction is a crucial step in both glycolysis and gluconeogenesis.[5] Additionally, F6P is an integral part of the non-oxidative branch of the pentose phosphate pathway, where it can be synthesized from other sugar phosphates by enzymes such as transketolase.[1][6] Given the central role of F6P in cellular metabolism, inhibiting its production offers a promising strategy for disrupting disease processes that rely on high glycolytic flux or nucleotide biosynthesis.
Signaling Pathway Overview
The production of this compound is embedded within central carbon metabolism. The primary route involves the isomerization of Glucose 6-Phosphate, a product of the first step of glycolysis. Alternatively, F6P can be generated through the pentose phosphate pathway.
High-Throughput Screening Strategies
Several HTS methodologies can be employed to identify inhibitors of F6P production. The choice of assay depends on factors such as target enzyme, required sensitivity, and available instrumentation.
1. Fluorescence-Based Coupled-Enzyme Assays: This is a robust and widely used method for monitoring the activity of enzymes like PGI.[5] The assay relies on a series of enzymatic reactions that ultimately produce a fluorescent signal proportional to the activity of the target enzyme.
2. Mass Spectrometry-Based Assays: This label-free approach offers high sensitivity and specificity by directly measuring the mass of the substrate and product.[7][8] It is particularly useful for eliminating false positives and negatives that can arise from compound interference in fluorescence-based assays.
3. Colorimetric Assays: These assays, which result in a color change, are often simple and cost-effective. For instance, PGI activity can be measured using a coupled reaction that generates a product with strong absorbance at 450 nm.[2][9]
Experimental Protocols
Protocol 1: Fluorescence-Based Coupled-Enzyme Assay for Phosphoglucose Isomerase (PGI) Inhibitors
This protocol describes a high-throughput screening assay to identify inhibitors of PGI by coupling its activity to the production of a fluorescent product.[5]
Workflow Diagram:
Materials and Reagents:
-
Recombinant human Phosphoglucose Isomerase (PGI)
-
This compound (F6P)
-
Glucose-6-Phosphate Dehydrogenase (G6PD)
-
Diaphorase
-
NADP+
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (at desired concentrations) or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Prepare an enzyme mix containing PGI, G6PD, and diaphorase in assay buffer. Add 20 µL of the enzyme mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the PGI enzyme.
-
Reaction Initiation: Prepare a substrate mix containing F6P, NADP+, and resazurin in assay buffer. Add 20 µL of the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 535 nm and emission at 587 nm.
Data Analysis:
-
Percent Inhibition: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Z'-factor: Determine the quality of the assay using the Z'-factor, calculated from the signals of the positive (no enzyme) and negative (no inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
Protocol 2: Mass Spectrometry-Based Assay for PGI Inhibitors
This protocol outlines a label-free HTS approach using mass spectrometry to directly quantify the conversion of this compound to Glucose 6-Phosphate.[7][10]
Logical Relationship Diagram:
Materials and Reagents:
-
Recombinant human Phosphoglucose Isomerase (PGI)
-
This compound (F6P)
-
Assay Buffer: 20 mM Ammonium Acetate, pH 7.5
-
Quenching Solution: Acetonitrile with an internal standard
-
Test compounds dissolved in DMSO
-
384-well plates
-
High-throughput mass spectrometer with an autosampler
Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds or DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of PGI in assay buffer to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of F6P in assay buffer to each well.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20 minutes).
-
Reaction Quenching: Add 30 µL of cold quenching solution to each well to stop the reaction and precipitate the protein.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze by high-throughput mass spectrometry, monitoring for the masses of F6P and G6P.
Data Analysis:
-
Calculate the ratio of the peak area of the product (G6P) to the sum of the peak areas of the product and substrate (F6P).
-
Determine the percent inhibition by comparing the product-to-substrate ratio in the presence of a test compound to the control (DMSO).
Data Presentation
The quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and prioritization.
Table 1: Representative Data from a Primary HTS Campaign for PGI Inhibitors
| Compound ID | Concentration (µM) | % Inhibition (Fluorescence Assay) | % Inhibition (MS Assay) | Hit Flag |
| Cmpd-001 | 10 | 85.2 | 82.5 | Yes |
| Cmpd-002 | 10 | 12.5 | 15.1 | No |
| Cmpd-003 | 10 | 92.1 | 89.9 | Yes |
| Cmpd-004 | 10 | 55.6 | 51.3 | Yes |
Table 2: Dose-Response Data for Confirmed PGI Inhibitor Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | Maximum Inhibition (%) |
| Cmpd-001 | 2.5 | 1.1 | 98.7 |
| Cmpd-003 | 0.8 | 0.9 | 99.2 |
| Cmpd-004 | 8.1 | 1.2 | 95.4 |
Note: The IC₅₀ values presented are for illustrative purposes. Actual values for novel inhibitors would be determined experimentally. A study identified PGI inhibitors with IC₅₀ values in the micromolar range.[5]
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening and identification of novel inhibitors of this compound production. Both fluorescence-based and mass spectrometry-based assays are powerful tools for this purpose, each with its own advantages. Careful assay optimization and data analysis are crucial for the successful identification of potent and selective inhibitors that can be further developed as therapeutic agents.
References
- 1. Fructose-6-Phosphate Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phosphoglucose Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 3. homework.study.com [homework.study.com]
- 4. byjus.com [byjus.com]
- 5. First Nonphosphorylated Inhibitors of Phosphoglucose Isomerase Identified by Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel small-molecule inhibitors for human transketolase by high-throughput screening with fluorescent intensity (FLINT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. pnas.org [pnas.org]
Application Note: Sample Preparation for Fructose 6-Phosphate Analysis from Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate positioned at a critical junction of central carbon metabolism. It is a central component of the glycolysis pathway, where it is formed from glucose 6-phosphate and subsequently phosphorylated to fructose 1,6-bisphosphate.[1][2] F6P also serves as a branch point, connecting glycolysis to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for generating NADPH and precursors for nucleotide synthesis.[3][4] Given its pivotal role, the accurate quantification of F6P in tissue samples is crucial for studying metabolic regulation, disease states, and the effects of therapeutic interventions.
However, the analysis of F6P and other phosphorylated metabolites in tissues presents significant challenges. These molecules are often present at low concentrations and are susceptible to rapid enzymatic degradation by phosphatases and kinases upon tissue disruption.[5] Therefore, meticulous sample preparation is paramount to quench metabolic activity instantly and ensure the stability of F6P throughout the extraction process. This document provides detailed protocols for the robust and reproducible preparation of tissue samples for F6P analysis.
Principle of the Method
The fundamental goal of the sample preparation workflow is to rapidly halt all enzymatic activity, efficiently extract polar metabolites including F6P, and remove interfering macromolecules like proteins. The process begins with the immediate snap-freezing of harvested tissue to quench metabolism. Subsequently, the frozen tissue is homogenized in a carefully selected extraction solvent that simultaneously disrupts cellular structures, precipitates proteins, and solubilizes metabolites. Following centrifugation to remove cell debris and precipitated proteins, the resulting supernatant containing F6P can be analyzed using various downstream techniques, such as fluorometric/colorimetric assays or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Experimental Workflow
The general procedure for preparing tissue samples for F6P analysis involves several critical steps, as illustrated below.
Caption: General workflow for F6P sample preparation from tissue.
Key Signaling Context of Fructose 6-Phosphate
F6P is centrally located within the primary energy-yielding and biosynthetic pathways of the cell.
Caption: F6P's role in Glycolysis and the Pentose Phosphate Pathway.
Protocols and Methodologies
Proper sample handling is critical. Tissues should be harvested and immediately snap-frozen in liquid nitrogen to halt metabolic processes.[8] All subsequent processing steps should be performed on ice or at 4°C to minimize enzymatic degradation.
5.1. Protocol 1: Biphasic Solvent Extraction (Methanol/Chloroform (B151607)/Water)
This method is ideal for metabolomics studies where both polar metabolites (like F6P) and lipids are of interest. It effectively precipitates proteins and partitions metabolites based on polarity.[9][10][11]
Materials:
-
Methanol (B129727) (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, chilled to 4°C
-
Bead homogenizer with ceramic beads or other homogenization equipment
-
Refrigerated centrifuge
Procedure:
-
Transfer 50-100 mg of frozen tissue into a pre-chilled 2 mL homogenization tube containing ceramic beads.
-
Add 800 µL of -80°C 80% methanol (containing any internal standards, if used).
-
Homogenize the tissue using a bead beater (e.g., for 30 seconds). Repeat homogenization 2-3 times, cooling the sample on ice between cycles.
-
Add 400 µL of -20°C chloroform to the homogenate.
-
Vortex vigorously for 1 minute.
-
Add 300 µL of 4°C ultrapure water. The final solvent ratio should be approximately 2:1:0.8 (Methanol:Chloroform:Water).
-
Vortex again and incubate on ice for 10 minutes to allow for phase separation.
-
Centrifuge at >16,000 x g for 15 minutes at 4°C.
-
Three layers will form: an upper aqueous/polar layer (containing F6P), a protein disk at the interface, and a lower organic/lipid layer.
-
Carefully collect the upper aqueous phase into a new tube, avoiding the protein disk.
-
The extract can be dried using a vacuum centrifuge (without heat) and stored at -80°C or used directly for analysis.
5.2. Protocol 2: Perchloric Acid (PCA) Precipitation
PCA precipitation is a robust and traditional method for deproteinizing tissue samples and extracting acid-soluble metabolites.[12][13][14]
Materials:
-
Perchloric acid (PCA), 6% (v/v), ice-cold
-
Potassium hydroxide (B78521) (KOH), 2M or 5M, ice-cold
-
Dounce homogenizer or similar
-
Refrigerated centrifuge
-
pH paper or pH meter
Procedure:
-
Weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in 5 volumes (e.g., 500 µL for 100 mg tissue) of ice-cold 6% PCA using a Dounce homogenizer on ice.
-
Incubate the homogenate on ice for 20-30 minutes.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding ice-cold KOH dropwise while vortexing gently. Monitor the pH until it reaches 6.5 - 7.5. The addition of KOH will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate salt.
-
Carefully collect the supernatant, which is now ready for analysis.
Data Presentation: Method Comparison
The choice of extraction method depends on the tissue type, desired metabolite coverage, and downstream analytical platform.
Table 1: Comparison of Homogenization & Extraction Parameters
| Parameter | Method 1: Methanol/Chloroform | Method 2: PCA Precipitation | Method 3: Buffer + Spin Filter |
| Principle | Protein precipitation & phase separation | Acidic protein precipitation | Mechanical lysis & size exclusion |
| Typical Tissue Input | 50-100 mg | 50-100 mg | 10-100 mg |
| Extraction Solvent | Methanol, Chloroform, Water | 6% Perchloric Acid | Ice-cold PBS (pH 6.5-8.0) |
| Deproteinization | Solvent precipitation | Acid precipitation | 10 kDa MWCO Spin Filter |
| Centrifugation Speed | >16,000 x g | >13,000 x g | >13,000 x g |
| Centrifugation Time | 15 min | 15 min | 10 min |
| Pros | Good for broad metabolomics (polar & nonpolar); High recovery | Robust; excellent protein removal | Simple; avoids harsh chemicals; good for kit-based assays |
| Cons | Requires handling of chloroform; phase separation can be tricky | Requires careful neutralization; risk of metabolite degradation if not cold | Potential for filter clogging; may not be as efficient for all tissues |
Table 2: Recommended Tissue-to-Solvent Ratios
| Tissue Type | Recommended Ratio (mg tissue : µL solvent) | Notes |
| Liver, Kidney | 1 : 6 | These tissues are relatively soft and easy to homogenize. |
| Muscle, Brain, Fat | 1 : 3 to 1 : 6 | Higher solvent volume can improve extraction efficiency. |
| Bone | 1 : 6 to 1 : 9 | Requires higher solvent volume and robust homogenization (e.g., bead beating) due to tissue density. |
| Small Glands (<5 mg) | 1 : 12 to 1 : 18 | Higher ratios are needed to ensure sufficient final volume for analysis. |
Data compiled from multiple sources, including references[15].
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low F6P Yield | Delayed freezing after harvest; enzymatic degradation. | Snap-freeze tissue in liquid nitrogen immediately upon collection. Keep samples on ice or at 4°C at all times. |
| Incomplete homogenization. | Increase homogenization time/intensity. Ensure sufficient solvent volume for the amount of tissue. | |
| High Variability | Inconsistent sample handling or weighing. | Use a consistent protocol for all samples. Weigh frozen tissue quickly on a pre-chilled balance. |
| Incomplete phase separation (Method 1). | Ensure correct solvent ratios and sufficient centrifugation time/force. | |
| LC-MS Signal Suppression | High salt concentration (Method 2). | Ensure complete precipitation and removal of potassium perchlorate salt. Consider a desalting step if issues persist. |
| Filter Clogging | Incomplete initial homogenization. | Centrifuge the initial homogenate to pellet larger debris before applying the supernatant to the spin filter. |
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shodexhplc.com [shodexhplc.com]
- 8. uab.edu [uab.edu]
- 9. Simultaneous extraction of proteins and metabolites from cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 11. agilent.com [agilent.com]
- 12. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. nmrprobe.org [nmrprobe.org]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
Application Notes and Protocols for Fructose 6-Phosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of commercially available kits for the accurate quantification of fructose (B13574) 6-phosphate (F6P), a key intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Altered F6P levels are associated with various disease states, including cancer, making its precise measurement crucial for metabolic research and drug development.[1][2][3]
Introduction to Fructose 6-Phosphate (F6P)
This compound is a central metabolite in carbohydrate metabolism. It is formed from the isomerization of glucose 6-phosphate and serves as a substrate for phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis.[1] F6P can also be shunted into the pentose phosphate pathway, a crucial route for the production of NADPH and nucleotide precursors.[1][2] In rapidly proliferating cells, such as cancer cells, the metabolic flux through these pathways is often reprogrammed, leading to altered levels of F6P.[1][2] Therefore, the quantification of F6P provides valuable insights into the metabolic state of cells and tissues.
Principle of Fluorometric F6P Quantification
The most common commercially available kits for F6P quantification utilize a coupled enzymatic reaction that results in a highly sensitive fluorometric output.[1][4] The general principle involves the following steps:
-
Conversion to Glucose 6-Phosphate (G6P): this compound is converted to glucose 6-phosphate by an enzyme provided in the kit.
-
Oxidation of G6P: The newly formed G6P is then oxidized, leading to the generation of a product that reacts with a fluorescent probe.
-
Fluorescence Detection: The resulting fluorescence, typically measured at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm, is directly proportional to the amount of F6P in the sample.[1][2]
This method offers high sensitivity, with a detection range typically between 0.01 and 0.5 nmoles of F6P.[2][4]
Commercially Available this compound Assay Kits
Several manufacturers offer reliable kits for the quantification of F6P. The following table summarizes the key features of some of the most widely used kits.
| Feature | Sigma-Aldrich (MAK020) | Abcam (ab204720) | Assay Genie (BN00913) | Elabscience (E-BC-F087) |
| Detection Method | Fluorometric | Fluorometric | Fluorometric | Fluorometric |
| Excitation/Emission | 535 nm / 587 nm | 535 nm / 587 nm | 535 nm / 587 nm | 535 nm / 587 nm |
| Detection Range | 0.1–0.5 nmoles | 0.01 to 0.5 nmoles | 0.01 to 0.5 nmoles | Not specified |
| Sensitivity | ~1 µM | 1 µM | ~1 µM | Not specified |
| Sample Types | Cells, Tissues, other biological samples | Cell and tissue extracts | Cells, Tissues, other biological samples | Animal and plant tissue, Cells |
| Kit Size | 100 assays | 100 assays | 100 assays | Not specified |
| Cited in Publications | Yes | Yes (>8 publications) | Not specified | Not specified |
Experimental Protocols
The following is a generalized protocol based on the methodologies provided by the manufacturers of the leading F6P assay kits. It is essential to refer to the specific manual of the kit you are using for detailed instructions and reagent concentrations.
Reagent Preparation
-
Assay Buffer: Warm the assay buffer to room temperature before use.
-
Fluorescent Probe: The probe is often provided in a DMSO solution and should be warmed to room temperature to melt completely.
-
Enzyme Mixes: Reconstitute the enzyme mixes with the assay buffer as instructed in the kit manual. Aliquot and store at -20°C.
-
F6P Standard: Reconstitute the F6P standard with distilled water to create a stock solution. Prepare a series of dilutions to generate a standard curve.
Sample Preparation
-
Cells (adherent or suspension):
-
Harvest cells (e.g., 1-5 million cells) and wash with cold PBS.
-
Homogenize the cells in ice-cold assay buffer or PBS.
-
Centrifuge to remove insoluble material.
-
The supernatant can be used for the assay. For some samples, deproteinization using a 10 kDa molecular weight cut-off spin filter or perchloric acid precipitation may be necessary to remove enzymes that could interfere with the assay.[4]
-
-
Tissues:
-
Rapidly homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Deproteinization may be required as with cell samples.
-
Assay Procedure
-
Standard Curve Preparation: Add known amounts of the F6P standard to a 96-well plate to generate a standard curve (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well). Adjust the volume of each well to 50 µL with assay buffer.
-
Sample Addition: Add your prepared samples to different wells of the 96-well plate.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, enzyme mix, and fluorescent probe according to the kit's instructions.
-
Reaction Initiation: Add the reaction mix to each well containing the standards and samples.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm using a fluorescence plate reader.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the F6P concentration in your samples from the curve.
Data Presentation
The following table provides an example of how to present quantitative data for F6P levels in different cancer cell lines. This data is hypothetical and should be replaced with your experimental results.
| Cell Line | Treatment | F6P Concentration (nmol/10^6 cells) |
| Hepatocellular Carcinoma (HepG2) | Control | 1.2 ± 0.15 |
| Drug X (10 µM) | 0.8 ± 0.11 | |
| Breast Cancer (MCF-7) | Control | 1.5 ± 0.20 |
| Drug X (10 µM) | 1.0 ± 0.18 | |
| Normal Hepatocytes (THLE-2) | Control | 0.5 ± 0.08 |
| Drug X (10 µM) | 0.4 ± 0.06 |
Signaling Pathways and Experimental Workflow
Glycolysis and Pentose Phosphate Pathway
This compound is a key node in central carbon metabolism, linking glycolysis and the pentose phosphate pathway.
References
Fructose 6-Phosphate: A Standard for Targeted Metabolomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose (B13574) 6-phosphate (F6P) is a key metabolic intermediate positioned at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] As a central node in carbohydrate metabolism, the accurate quantification of F6P is crucial for understanding cellular energy status, biosynthetic capacity, and the metabolic reprogramming associated with various diseases, including cancer and metabolic disorders.[4][5] This document provides detailed application notes and protocols for the use of fructose 6-phosphate as a standard in targeted metabolomics studies, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Properties and Stability
This compound is a sugar phosphate with the chemical formula C₆H₁₃O₉P and a molar mass of 260.14 g/mol . It is a derivative of fructose, phosphorylated at the 6-hydroxy group. The β-D-form of this compound is highly prevalent in cells.[6]
Stability: Sugar phosphates in aqueous solutions can be susceptible to hydrolysis. For optimal stability, it is recommended to store this compound standards at -20°C or lower, particularly for long-term storage.[7] Reconstituted standard solutions should be kept on ice during use to minimize degradation.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound using LC-MS/MS and NMR.
| Parameter | LC-MS/MS | NMR (¹H) | NMR (¹³C) |
| Precursor Ion (m/z) | 259.0224 ([M-H]⁻) | N/A | N/A |
| Product Ions (m/z) for MRM | 97.0 (phosphate), 79.0 | N/A | N/A |
| Typical Retention Time | Varies with column and method (e.g., 6.72 min with ion-pair reverse phase)[6] | N/A | N/A |
| Chemical Shift (ppm) | N/A | 3.5-4.3 (complex multiplet)[3][9] | 63.0 (C6), 72.5 (C4), 75.0 (C3), 82.0 (C5), 104.5 (C2) (approximate values, may vary with conditions)[10] |
| Typical Intracellular Concentration | 5 - 60 µM in some cell types | N/A | N/A |
Experimental Protocols
I. LC-MS/MS Protocol for this compound Quantification
This protocol outlines a targeted approach for the quantification of F6P in biological samples using a triple quadrupole mass spectrometer.
1. Sample Preparation: Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels.
-
For Adherent Cells:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a quenching solution, such as ice-cold 80% methanol (B129727) or liquid nitrogen, to the culture dish.[11][12]
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Rapidly centrifuge the cell suspension at a low speed.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in an ice-cold quenching solution.
-
-
Metabolite Extraction:
-
Subject the quenched cell suspension to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like sugar phosphates.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous content.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for sugar phosphates.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for F6P.
-
3. Data Analysis
-
Integrate the peak areas of the F6P MRM transitions.
-
Generate a standard curve using a serial dilution of a pure F6P standard.
-
Quantify the concentration of F6P in the samples by comparing their peak areas to the standard curve.
II. NMR Protocol for this compound Analysis
NMR spectroscopy provides a non-destructive method for the analysis of F6P.
1. Sample Preparation
-
Follow the quenching and extraction protocol as described for LC-MS/MS.
-
Reconstitute the dried metabolite extract in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Adjust the pH of the sample to a standardized value (e.g., 7.0) to ensure consistent chemical shifts.
-
Transfer the sample to an NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended for better spectral resolution.
-
¹H NMR:
-
¹³C NMR:
-
For samples with sufficient concentration or using ¹³C-labeled F6P, a 1D carbon spectrum can be acquired.
-
-
2D NMR:
-
Techniques like HSQC can be used to correlate proton and carbon signals, aiding in the unambiguous identification of F6P.
-
3. Data Analysis
-
Process the NMR spectra (Fourier transformation, phasing, baseline correction).
-
Identify the characteristic resonances of F6P.
-
Quantify the concentration of F6P by comparing the integral of its specific peaks to the integral of the internal standard.
Signaling Pathways and Workflows
Glycolysis Pathway
This compound is a key intermediate in the glycolytic pathway, formed from glucose 6-phosphate by phosphoglucose (B3042753) isomerase and converted to fructose 1,6-bisphosphate by phosphofructokinase.[1][11][15]
Caption: Key steps of the Glycolysis pathway involving this compound.
Pentose Phosphate Pathway
This compound is also a crucial link between the pentose phosphate pathway and glycolysis.[2][3][16]
Caption: The non-oxidative branch of the Pentose Phosphate Pathway.
Targeted Metabolomics Workflow
The following diagram illustrates a typical workflow for targeted metabolomics using a standard like this compound.
Caption: A typical experimental workflow for targeted metabolomics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. scienceforums.net [scienceforums.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hmdb.ca [hmdb.ca]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biospec.net [biospec.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of Glycolytic Flux using Fructose-Phosphate Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-6-phosphate (F6P) is a pivotal metabolite positioned at a critical crossroads of central carbon metabolism. As an intermediate in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway, its intracellular concentration and flux are tightly regulated and reflect the metabolic state of the cell. The ability to visualize and quantify F6P dynamics in living cells and organisms (in vivo) would provide invaluable insights into metabolic reprogramming in diseases like cancer, diabetes, and neurodegeneration, and would offer a powerful tool for screening therapeutic compounds that target these pathways.
While direct in vivo imaging probes for F6P are still in development, highly effective genetically encoded biosensors for the closely related downstream metabolite, fructose-1,6-bisphosphate (FBP), have been engineered. Because the conversion of F6P to FBP is the committed step of glycolysis, monitoring FBP levels serves as an excellent proxy for real-time glycolytic flux.[1][2] These application notes provide a comprehensive overview of the principles and protocols for using such biosensors, with a focus on "HYlight," a well-characterized FBP sensor, as a state-of-the-art tool for metabolic research and drug discovery.
Application Notes
Principle of Genetically Encoded Fluorescent Biosensors
Genetically encoded biosensors are proteins engineered to report the concentration of a specific analyte within a living cell through a change in their fluorescent properties.[3][4] These sensors can be introduced into cells or organisms using standard genetic techniques, enabling non-invasive, real-time monitoring of metabolite dynamics with subcellular resolution.[4] This approach overcomes the limitations of traditional methods like mass spectrometry, which require cell lysis and lose spatiotemporal information.[5]
The most common designs are based on Förster Resonance Energy Transfer (FRET) or on single circularly permuted fluorescent proteins (cpFP).[3][6] In cpFP-based sensors, the fluorescent protein is inserted into a ligand-binding domain. When the target metabolite binds, it induces a conformational change in the protein, which alters the chromophore environment and modulates fluorescence intensity, providing a ratiometric signal.[2][7]
HYlight: A Ratiometric Biosensor for Fructose-1,6-Bisphosphate (FBP)
HYlight is a single-fluorescent-protein biosensor designed to monitor intracellular FBP concentrations.[1] It was engineered by inserting a circularly permuted green fluorescent protein (cpGFP) into the FBP-binding domain of the Bacillus subtilis transcriptional regulator, CggR.[1][2]
-
Mechanism of Action: The binding of FBP to the CggR domain induces a conformational change that alters the fluorescence of the cpGFP.[2] HYlight is a ratiometric sensor, meaning the ratio of fluorescence emission from two different excitation wavelengths is used for quantification. Upon FBP binding, excitation at ~488 nm results in an increased emission at ~510 nm, while excitation at ~405 nm leads to a decreased emission.[1] This ratiometric readout provides a robust signal that is less susceptible to artifacts from changes in sensor concentration, photobleaching, or pH.[1][6]
-
Specificity and Sensitivity: HYlight exhibits high specificity for FBP, with a binding affinity (Kd) in the low micromolar range, which is well-suited for detecting physiological FBP concentrations in many cell types.[1][5] While some competitive binding from other sugar phosphates like F6P and G6P can occur at high concentrations, their effect is minimal at typical intracellular levels, making FBP the primary driver of the sensor's response.[5][6]
-
Negative Control: A crucial tool for validating experimental results is the "HYlight Null" mutant. This variant contains a mutation in the binding pocket (T152E) that prevents it from binding to FBP. It serves as an excellent negative control to account for potential environmental artifacts (e.g., pH or ionic strength changes) that could affect fluorescence independently of FBP concentration.[2]
Applications in Research and Drug Development
The ability to monitor real-time glycolytic flux using HYlight opens up numerous applications:
-
Cancer Metabolism: Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect). HYlight can be used to study metabolic heterogeneity within tumors, identify metabolic vulnerabilities, and screen for novel anti-cancer drugs that inhibit glycolysis.[8]
-
Diabetes and Islet Biology: Pancreatic β-cells rely on glycolysis to trigger glucose-stimulated insulin (B600854) secretion. HYlight has been used to uncover previously unknown aspects of β-cell glycolytic dynamics and heterogeneity in response to glucose, providing a tool to study diabetes pathology.[1]
-
Drug Discovery and Screening: HYlight enables the development of high-throughput screening assays to identify compounds that modulate glycolytic activity.[9] By monitoring FBP changes in living cells, researchers can assess the efficacy and mechanism of action of drugs targeting metabolic pathways in a physiologically relevant context.
-
Neurobiology: Neurons have high and dynamic energy demands. Monitoring glycolysis in real-time can provide insights into neurodegenerative diseases and the metabolic consequences of neuronal activity. HYlight has been successfully used in vivo in C. elegans neurons.[2]
Quantitative Data Presentation
The key performance characteristics of the HYlight biosensor are summarized below. Data has been compiled from multiple studies to provide a comprehensive overview.
| Parameter | Value | Description | Source(s) |
| Analyte | Fructose-1,6-bisphosphate (FBP) | A key intermediate and regulator of glycolysis. | [1] |
| Sensor Type | Genetically encoded, single cpGFP | Based on the B. subtilis CggR ligand-binding domain. | [1][2] |
| Affinity (Kd) | ~1 µM - 11 µM | The dissociation constant for FBP. The range reflects variability in measurement conditions and protein batches. | [1][5][10] |
| Dynamic Range (ΔR/R) | ~3.0 | The maximum change in the fluorescence ratio (Excitation 488nm / 405nm) upon saturation with FBP. | [1][10] |
| Excitation Wavelengths | 405 nm (decreases with FBP) 488 nm (increases with FBP) | Ratiometric excitation allows for robust measurements. | [1][11] |
| Emission Wavelength | ~510 nm | Peak emission for both excitation wavelengths. | [1][10] |
| Specificity | High for FBP | Weakly binds dihydroxyacetone phosphate (DHAP). Competitively inhibited by high concentrations of F6P and G6P. Unlikely to be affected by Fructose-2,6-bisphosphate (F2,6BP) at physiological levels. | [5][6] |
| Control | HYlight Null (T152E mutant) | A non-binding variant used as a negative control for experimental artifacts. | [2] |
Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
The following protocols are adapted from published methods for using HYlight in mammalian cell culture and can serve as a template for in vivo studies.
[2][12]#### Protocol 1: Delivery and Expression of HYlight in Mammalian Cells
-
Plasmid Preparation: Obtain plasmid DNA for HYlight and the HYlight Null control. Prepare high-quality, endotoxin-free plasmid DNA using a commercial kit.
-
Cell Culture: Plate the mammalian cells of interest in a suitable format for transfection and subsequent imaging (e.g., glass-bottom dishes or multi-well plates). Ensure cells are healthy and sub-confluent (~70-80%) at the time of transfection.
-
Transfection: Transfect the cells with the HYlight or HYlight Null plasmid using a suitable method (e.g., lipofection-based reagents like Lipofectamine, electroporation, or viral transduction for stable cell lines). Follow the manufacturer's instructions for the chosen method.
-
Expression: Incubate the cells for 24-48 hours post-transfection in a standard cell culture incubator (37°C, 5% CO2) to allow for expression of the biosensor protein. Expression can be confirmed by observing GFP fluorescence using a standard fluorescence microscope.
Protocol 2: Glycolytic Stress Test using HYlight and Confocal Microscopy
This protocol allows for the real-time assessment of a cell's glycolytic capacity and response to inhibitors.
-
Preparation of Media:
-
Prepare a glucose-free imaging medium (e.g., KRBH buffer or DMEM without glucose).
-
Prepare stock solutions of glucose (e.g., 2 M), oligomycin (B223565) (e.g., 2.5 mM in DMSO), and 2-deoxy-D-glucose (2-DG, e.g., 5 M in water).
-
-
Microscope Setup:
-
Turn on the confocal microscope and its environmental chamber, setting the temperature to 37°C and humidity to 85%.
-
Configure the microscope to sequentially excite at 405 nm and 488 nm, collecting emission between 510-530 nm. Use identical gain and pinhole settings for both channels.
-
-
Imaging Procedure:
-
Starvation: Replace the culture medium of the HYlight-expressing cells with glucose-free imaging medium and incubate for 1 hour to starve the cells and establish a baseline FBP level.
-
Baseline Imaging: Mount the cells on the microscope stage. Acquire baseline images every 1-2 minutes for 10-20 minutes to ensure a stable signal.
-
Glucose Stimulation: Add glucose to the medium to a final concentration of 10-25 mM to stimulate glycolysis. Continue time-lapse imaging to record the increase in the FBP-dependent ratiometric signal.
-
Inhibition of Oxidative Phosphorylation: Add oligomycin (final concentration ~2.5 µM), an ATP synthase inhibitor. This forces the cell to rely on glycolysis for ATP production, typically causing a further increase in FBP. Continue imaging.
-
Inhibition of Glycolysis: Add 2-DG (final concentration ~50 mM), a competitive inhibitor of hexokinase. This will block glycolysis upstream of FBP, causing a sharp decrease in the FBP signal. Continue imaging until the signal returns to or below baseline.
-
Protocol 3: Data Analysis and Quantification
-
Image Processing:
-
Use an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Define Regions of Interest (ROIs) around individual cells.
-
Perform background subtraction for both the 405 nm and 488 nm channels for each time point.
-
-
Ratio Calculation:
-
For each ROI at each time point, calculate the ratio (R) of the background-subtracted fluorescence intensities: R = I488nm / I405nm.
-
-
Normalization:
-
Normalize the ratio data to the baseline to calculate the change in ratio (ΔR/R0).
-
Calculate the average ratio (R0) during the baseline imaging period for each cell.
-
For each time point (t), calculate ΔR/R0 = (Rt - R0) / R0.
-
-
Data Visualization:
-
Plot the average ΔR/R0 over time for the entire cell population. Error bars (e.g., SEM) should be included to show cell-to-cell variability.
-
Individual cell traces can also be plotted to reveal cellular heterogeneity.
-
References
- 1. pnas.org [pnas.org]
- 2. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Genetically-Encoded Biosensors for the Construction and Control of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded FRET Sensors for Visualizing Metabolites with Subcellular Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Tracking fructose 1,6-bisphosphate dynamics in liver cancer cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking fructose 1,6-bisphosphate dynamics in liver cancer cells using a fluorescent biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in fructose 6-phosphate extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield during fructose (B13574) 6-phosphate (F6P) extraction.
Troubleshooting Guide
This guide addresses common issues encountered during F6P extraction experiments in a question-and-answer format.
Question: Why am I observing significantly lower than expected F6P yields in my samples?
Answer: Low F6P yield can stem from multiple factors throughout the experimental workflow, from sample collection to final analysis. Key areas to investigate include:
-
Suboptimal Quenching: Incomplete or slow quenching of metabolic activity can lead to the rapid enzymatic degradation of F6P. It is crucial to rapidly halt all enzymatic processes to preserve the in vivo metabolite levels.
-
Inefficient Extraction: The chosen extraction solvent and protocol may not be optimal for F6P, a polar molecule. The efficiency of the extraction process directly impacts the final yield.
-
Metabolite Degradation: F6P is susceptible to degradation during sample handling and processing. Factors such as temperature, pH, and the presence of certain enzymes can contribute to its breakdown.[1][2][3][4]
-
Incomplete Protein Removal: Residual proteins in the sample can interfere with downstream analysis, leading to inaccurate quantification and the appearance of low yield.[5]
-
Issues with Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization of F6P can result in poor recovery and low detected levels.[5]
Question: How can I improve my quenching technique to prevent F6P degradation?
Answer: To minimize metabolite changes during quenching, consider the following:
-
Rapid Freezing: For cell cultures, rapid quenching using liquid nitrogen is a common and effective method. For tissues, freeze-clamping with tools pre-cooled in liquid nitrogen is recommended to instantly halt metabolic activity.
-
Cold Quenching Solvents: The use of ice-cold solvents, such as a methanol (B129727)/water mixture, can effectively quench metabolism. An acidic acetonitrile:methanol:water solution can also be effective in preventing metabolite interconversion.[1][3] It is critical to minimize the time between sample collection and quenching.[3]
Question: What are the best practices for the extraction of F6P from biological samples?
Answer: The choice of extraction method is critical for maximizing F6P yield.
-
Solvent Selection: A common and effective method for polar metabolites like F6P is a cold methanol/water extraction. The ratio of the solvent mixture may need to be optimized depending on the sample type.
-
Homogenization: Ensure thorough homogenization of the sample in the extraction solvent to maximize the release of intracellular metabolites. This can be achieved using methods like sonication or bead beating, always ensuring the sample remains cold.
-
Deproteinization: For many analytical techniques, it is essential to remove proteins. This can be done through acid precipitation (e.g., with perchloric acid or trichloroacetic acid) followed by neutralization, or by using molecular weight cut-off filters.[6]
Question: My F6P levels are inconsistent across replicates. What could be the cause?
Answer: Inconsistent results often point to variability in sample handling and preparation.
-
Inconsistent Timings: Ensure that the timing of each step, from sample harvesting to extraction, is kept consistent across all samples.
-
Temperature Fluctuations: Maintaining a consistently low temperature throughout the procedure is crucial to prevent enzymatic activity and metabolite degradation.
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can lead to significant variability. Calibrate your pipettes regularly.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your samples, as this can lead to the degradation of F6P and other metabolites.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for samples intended for F6P analysis?
A1: For long-term storage, samples should be stored at -80°C to minimize enzymatic activity and preserve the integrity of the metabolites.[5] When thawing, it is recommended to do so on ice to prevent degradation.[5]
Q2: Can the deproteinization method affect F6P recovery?
A2: Yes, the method of deproteinization can impact your results. Incomplete protein removal can lead to matrix effects and poor recovery.[5] It is important to perform this step consistently across all samples.[5]
Q3: How critical is the pH of the extraction buffer?
A3: The pH of the extraction buffer is very important. F6P is more stable in a slightly acidic to neutral pH range. The stability of enzymes that can degrade F6P is also pH-dependent.[7] For example, some commercial assay kits recommend a buffer pH between 6.5 and 8.0.[6][8]
Q4: I am using a commercial kit for F6P quantification. Why might I still be getting low yields?
A4: Even with a commercial kit, several factors can lead to low yields. These include improper sample preparation (as detailed in the troubleshooting guide), incorrect reagent preparation or storage, and deviations from the recommended protocol.[6][8] Always ensure that all kit components are stored as recommended and that reagents are prepared fresh if required.[9]
Experimental Protocols
Protocol 1: Fructose 6-Phosphate Extraction from Adherent Cells
-
Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate.
-
Quenching:
-
Aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Instantly add liquid nitrogen to the wells to flash-freeze the cells and halt metabolic activity.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (v/v in water) to each well.
-
Scrape the cells from the well surface using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Store the extract at -80°C until analysis.
-
Protocol 2: this compound Extraction from Tissue Samples
-
Tissue Collection:
-
Excise the tissue of interest as quickly as possible.
-
Immediately freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen.
-
-
Sample Preparation:
-
Weigh the frozen tissue (typically 10-100 mg).
-
Homogenize the frozen tissue in a pre-chilled tube containing ice-cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) using a bead beater or other appropriate homogenizer.
-
-
Deproteinization and Clarification:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins and other insoluble material.[8]
-
-
Supernatant Collection:
-
Collect the supernatant and transfer it to a clean tube.
-
Keep the sample on ice for immediate analysis or store at -80°C for later use.[8]
-
Data Presentation
Table 1: Common Solvents for Metabolite Extraction
| Solvent System | Polarity | Target Metabolites | Advantages | Disadvantages |
| 80% Methanol | High | Polar metabolites (sugars, amino acids) | Effective for a broad range of polar compounds. | May not be optimal for non-polar metabolites. |
| Acetonitrile/Water | High | Polar metabolites | Good for precipitating proteins. | Can form two phases with water at certain ratios. |
| Chloroform/Methanol/Water | Biphasic | Polar and non-polar metabolites | Allows for simultaneous extraction of different classes of metabolites. | More complex protocol. |
Table 2: Troubleshooting Summary for Low F6P Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete quenching of metabolism | Use rapid freeze-clamping for tissues or flash-freezing for cells. |
| Inefficient extraction | Optimize extraction solvent and homogenization method. | |
| Metabolite degradation | Maintain low temperatures throughout the protocol; work quickly. | |
| Inconsistent Results | Variability in sample handling | Standardize all timings and procedures; ensure proper pipette calibration. |
| Repeated freeze-thaw cycles | Aliquot samples after extraction to avoid multiple freeze-thaw cycles. | |
| Poor Peak Shape (LC-MS) | Matrix effects | Ensure complete protein removal; consider solid-phase extraction (SPE) for cleanup. |
Visualizations
Caption: this compound Extraction Workflow.
Caption: Troubleshooting Logic for Low F6P Yield.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Optimizing LC-MS for Fructose 6-Phosphate Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of fructose (B13574) 6-phosphate (F6P) using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of fructose 6-phosphate.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Inappropriate mobile phase composition. | Optimize the mobile phase. For polar metabolites like F6P, hydrophilic interaction liquid chromatography (HILIC) is often preferred.[1][2] A mobile phase of 10 mM ammonium (B1175870) formate (B1220265) and 0.125% formic acid has been shown to provide good separation for hexose (B10828440) phosphates.[1] For reversed-phase chromatography, using an ion-pairing agent like tributylamine (B1682462) can improve retention and peak shape. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Use a guard column to protect the analytical column from contaminants. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. | |
| Low Signal Intensity/Poor Sensitivity | Suboptimal ionization parameters. | This compound is typically detected in negative ion mode.[3][4][5] Optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates. |
| Matrix effects (ion suppression or enhancement). | Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[6][7] Diluting the sample can also mitigate matrix effects. | |
| Inefficient chromatographic separation. | Optimize the LC method to improve the separation of F6P from co-eluting compounds. This can involve adjusting the gradient, flow rate, or changing the stationary phase. | |
| Inability to Separate F6P from Isomers (e.g., Glucose 6-Phosphate) | Insufficient chromatographic resolution. | Isomers of F6P, such as glucose 6-phosphate (G6P), glucose 1-phosphate (G1P), and mannose 6-phosphate, are often challenging to separate.[2][8] The use of specialized columns, such as a hybrid column with both anion-exchange and HILIC ligands, can improve isomer separation.[2] Adjusting the acetonitrile (B52724) concentration in the mobile phase can also enhance separation; for example, a high acetonitrile concentration (e.g., 90%) may be required to resolve certain hexose phosphate (B84403) isomers.[2] |
| MS detection alone is insufficient for differentiation. | Since isomers have the same mass-to-charge ratio (m/z), chromatographic separation is crucial.[8] Tandem mass spectrometry (MS/MS) can sometimes provide unique fragment ions for different isomers.[9] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Regularly flush the LC system to remove contaminants. |
| Improperly set MS parameters. | Optimize the mass spectrometer's scan range and other detection parameters to reduce background noise. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the needle wash procedure in the autosampler. Use a wash solvent that is strong enough to remove all traces of the analyte. If carryover persists, it may be necessary to investigate and potentially replace parts of the injector or column. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the recommended sample types for F6P analysis?
A1: this compound can be analyzed in various biological samples, including cell cultures, tissues, blood, and urine.[10]
Q2: How should I prepare my samples for LC-MS analysis of F6P?
A2: Proper sample preparation is critical for accurate analysis.[10] For tissue or cell samples, rapid homogenization in an ice-cold buffer (e.g., PBS) is recommended, followed by centrifugation to remove insoluble material.[11] Deproteinization is a crucial step and can be achieved using methods like ultrafiltration with a 10 kDa molecular weight cut-off (MWCO) spin filter or protein precipitation with a solvent like acetonitrile.[9][11]
Liquid Chromatography
Q3: What type of LC column is best for F6P analysis?
A3: Due to the high polarity of this compound, hydrophilic interaction liquid chromatography (HILIC) columns are commonly used and provide good retention.[2][8] Amide-based columns, such as the Phenomenex Luna NH2, have been successfully used for the separation of sugar phosphates.[3][4][5] Porous graphitized carbon (PGC) columns also show good retention for sugar phosphates.[12]
Q4: What are the typical mobile phase compositions for F6P analysis?
A4: A common mobile phase for HILIC separation of F6P consists of an aqueous component with a buffer (e.g., ammonium formate or ammonium acetate) and an organic component (typically acetonitrile).[1][2] For example, a mobile phase of 5 mM triethylamine (B128534) acetate (B1210297) buffer and acetonitrile (80:20 v/v) with a pH gradient has been used.[3][4][5] Another study found that a mobile phase with 10 mM ammonium formate and 0.125% formic acid provided good separation of hexose phosphates.[1]
Mass Spectrometry
Q5: What ionization mode should be used for F6P detection?
A5: this compound is a phosphorylated sugar and is readily detected in negative ion mode using electrospray ionization (ESI).[3][4][5]
Q6: What is the expected mass-to-charge ratio (m/z) for F6P?
A6: In negative ion mode, this compound is detected as the deprotonated molecule [M-H]⁻ at an m/z of 259.022.[1][3][4][5]
Experimental Protocols
LC-MS Method for this compound Quantification
This protocol is based on a validated method for the separation and quantification of this compound.[3][4][5]
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Phenomenex Luna NH2 (150 mm x 2.0 mm) |
| Mobile Phase A | 5 mM Triethylamine Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | 80:20 (A:B) v/v with a linear pH gradient from 9 to 10 over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Mode | Full Scan (100-450 m/z) and Selected Ion Monitoring (SIM) |
| SIM Ion | m/z 259 for F6P |
| Capillary Voltage | 3500 V |
| Dry Gas Temperature | 250 °C |
| Dry Gas Flow | 13 L/min |
| Nebulizer Pressure | 35 psi |
Method Validation Data
The following table summarizes the validation parameters from a published LC-ESI-MS method for F6P analysis.[3][4][5]
| Parameter | Result |
| Linearity Range | 50 - 400 µM |
| Precision (RSD) | 1.0 - 6.3% |
| Limit of Detection (LOD) | 0.44 µM |
| Limit of Quantification (LOQ) | 1.47 µM |
Visualizations
Caption: General workflow for LC-MS analysis of this compound.
Caption: A logical approach to troubleshooting common LC-MS issues.
References
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 4. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup ... - Analyst (RSC Publishing) DOI:10.1039/C5AN00206K [pubs.rsc.org]
How to prevent fructose 6-phosphate degradation during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of fructose (B13574) 6-phosphate (F6P) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fructose 6-phosphate (F6P) degradation during sample preparation?
A1: this compound (F6P) is a metabolically active intermediate in the glycolytic pathway, making it susceptible to rapid enzymatic and chemical degradation during sample preparation. The primary causes of its degradation include:
-
Enzymatic Conversion: The most significant factor is the continued activity of enzymes that utilize F6P as a substrate. The key enzyme is Phosphofructokinase-1 (PFK-1) , which catalyzes the phosphorylation of F6P to fructose 1,6-bisphosphate, a committed step in glycolysis.[1][2] Other enzymes like phosphoglucose (B3042753) isomerase can convert F6P back to glucose 6-phosphate.
-
Temperature: Elevated temperatures can accelerate the rates of both enzymatic reactions and chemical degradation of F6P.
-
pH: Non-optimal pH can lead to the chemical degradation of F6P. Fructose is known to be unstable in alkaline (pH > 6) and strongly acidic (pH < 3) conditions, leading to the formation of degradation products.[3] A pH range of 4.5-5.5 has been suggested for optimal fructose stability in concentrated solutions.[3]
-
Cellular Metabolism: If cellular metabolism is not halted immediately upon sample collection, the intracellular concentration of F6P can change rapidly due to ongoing metabolic processes.
Q2: How can I prevent enzymatic degradation of F6P during sample preparation?
A2: Preventing enzymatic degradation is critical for accurate F6P measurement. This can be achieved through a combination of metabolic quenching and enzyme inactivation/removal:
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Metabolic Quenching: This is the rapid cessation of all metabolic activity. The most effective method is to snap-freeze the sample in liquid nitrogen immediately after collection.[4] This ensures that the metabolic state of the cells or tissue is preserved at the moment of collection.
-
Enzyme Inactivation/Removal (Deproteinization): After quenching, it is essential to inactivate or remove enzymes. Common methods include:
-
Perchloric Acid (PCA) Precipitation: Homogenizing the sample in cold perchloric acid effectively denatures and precipitates proteins, including enzymes. The PCA can then be neutralized and removed by precipitation with potassium hydroxide (B78521) (KOH).[5][6]
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filters: These filters physically separate proteins from smaller molecules like F6P.[5]
-
Cold Solvent Extraction: Using ice-cold solvents such as methanol (B129727) or acetonitrile (B52724) can simultaneously extract metabolites and precipitate proteins. An acidic solvent, such as 80:20 methanol:water with 0.1 M formic acid, can be particularly effective in preventing metabolite interconversion during quenching.[7]
-
Q3: What is the optimal temperature and pH for storing samples for F6P analysis?
A3: To ensure the stability of F6P, samples should be stored at ultra-low temperatures, typically -80°C or lower .[8] For short-term storage during processing, samples should be kept on ice at all times. Regarding pH, a slightly acidic to neutral pH is generally recommended. For instance, homogenizing tissues or cells in an ice-cold buffer with a pH between 6.5 and 8 is a common practice before deproteinization.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable F6P levels | Incomplete quenching of metabolism, leading to F6P consumption. | Immediately snap-freeze samples in liquid nitrogen upon collection.[4] Minimize the time between sample collection and quenching. |
| Continued enzymatic activity after sample collection. | Deproteinize samples using perchloric acid precipitation followed by neutralization with KOH, or use a 10 kDa MWCO spin filter to remove enzymes.[5][6] | |
| Sample degradation due to improper storage. | Store samples at -80°C.[8] Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Sub-optimal pH during sample processing. | Maintain a pH between 6.5 and 8 during initial homogenization.[5][6] If using acid precipitation, ensure complete neutralization. | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | Standardize the entire sample preparation workflow, ensuring that all samples are treated identically and for the same duration. |
| Incomplete homogenization of tissue or cell samples. | Ensure thorough homogenization to completely lyse cells and release intracellular metabolites. A Dounce homogenizer is recommended.[5] | |
| Interference from other compounds in the sample | Presence of high concentrations of NADH, NADPH, or glucose-6-phosphate can interfere with some F6P assay kits. | Run a background control by omitting the F6P converter from the reaction mix and subtract the background reading from the F6P measurements.[5] |
| Samples prepared in a buffer incompatible with the assay kit. | Use the assay buffer provided with the kit for sample resuspension and dilutions. |
Experimental Protocols
Protocol 1: Perchloric Acid Deproteinization for Tissue and Cell Samples
This protocol is adapted for the effective quenching of metabolism and removal of enzymes to preserve F6P levels.
-
Sample Collection and Quenching:
-
For tissue samples, immediately after excision, clamp-freeze the tissue using tongs pre-chilled in liquid nitrogen.
-
For cell cultures, rapidly aspirate the culture medium and quench the cells by adding liquid nitrogen directly to the culture dish.
-
-
Homogenization:
-
Transfer the frozen tissue or cell pellet to a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Weigh the frozen powder and transfer to a pre-chilled tube.
-
Add 3-5 volumes of ice-cold 0.6 M perchloric acid (PCA).
-
Homogenize thoroughly on ice using a Dounce homogenizer or a similar device.
-
-
Deproteinization and Neutralization:
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
Neutralize the supernatant by adding ice-cold 10 N potassium hydroxide (KOH) dropwise while vortexing. Monitor the pH with pH paper to ensure it reaches 6.5 - 8.0.[6]
-
The addition of KOH will cause the precipitation of potassium perchlorate (B79767).
-
-
Final Clarification and Storage:
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.[6]
-
Collect the supernatant containing the F6P.
-
Store the final extract at -80°C until analysis.
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Effect on F6P Stability | Recommendation |
| Temperature | High Temperature (>4°C) | Increased enzymatic and chemical degradation. | Keep samples on ice at all times during processing and store long-term at -80°C.[8] |
| Low Temperature (≤ -80°C) | Preserves F6P integrity by minimizing molecular motion and enzymatic activity. | Snap-freeze in liquid nitrogen for quenching and store at -80°C.[4][8] | |
| pH | Alkaline (pH > 8) | Rapid degradation of fructose.[3] | Maintain a pH range of 6.5-8.0 during initial sample handling.[5][6] |
| Strongly Acidic (pH < 3) | Formation of difructoses and other degradation products.[3] | If using acid precipitation, neutralize the extract promptly and carefully. | |
| Neutral to Slightly Acidic (pH 4.5-7.5) | Optimal for fructose stability.[3] | Use buffers within this pH range where possible. | |
| Enzymes (e.g., PFK-1) | Active | Rapid conversion of F6P to other metabolites. | Quench metabolism immediately and deproteinize the sample.[4][5] |
| Inhibited/Removed | Prevents F6P degradation. | Use methods like perchloric acid precipitation or 10 kDa MWCO spin filters.[5] |
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. US3883365A - PH adjustment in fructose crystallization for increased yield - Google Patents [patents.google.com]
- 4. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.cn [abcam.cn]
- 7. researchgate.net [researchgate.net]
- 8. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Fructose 6-Phosphate Enzymatic Assays
Welcome to our dedicated support center for fructose (B13574) 6-phosphate (F6P) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background fluorescence/absorbance in my blank or negative control wells. What are the possible causes and solutions?
High background can obscure the specific signal from your sample, leading to inaccurate results. Here are the common culprits and how to address them:
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Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH, NADPH, and flavins.[1] Cell culture media components such as phenol (B47542) red and serum can also contribute.
-
Troubleshooting:
-
Prepare a control sample that undergoes all processing steps but without the addition of the fluorescent probe or enzyme mix.[1] Any signal detected in this sample is likely due to autofluorescence.
-
If autofluorescence is high, consider using a different assay with a different fluorescent probe that has excitation/emission spectra distinct from the autofluorescent compounds.[2]
-
-
-
Contaminated Reagents: Buffers and other reagents can become contaminated with fluorescent or interfering substances.
-
Troubleshooting:
-
Prepare fresh, high-purity buffers and filter-sterilize them.
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Aliquot reagents to minimize the risk of contamination from repeated use.[1]
-
-
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Presence of Endogenous NADH, NADPH, or Glucose-6-Phosphate (G6P): Many F6P assay kits rely on a cascade of enzymatic reactions that produce NADH or a fluorescent product. The presence of these molecules in the sample will generate a signal independent of F6P.[3][4]
-
Troubleshooting:
-
Run a background control for each sample. This is done by preparing a reaction mix that omits the F6P Converter enzyme (Phosphoglucose Isomerase), which prevents the conversion of F6P to G6P.[3][4] The signal from this well represents the background from pre-existing G6P, NADH, and NADPH.
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Subtract the background reading from the reading of the complete reaction for each sample.[4]
-
-
Q2: My F6P measurements seem lower than expected, or I'm seeing a weak signal. What could be the issue?
Low or no signal can be just as problematic as high background. Here are some potential causes:
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Degradation of F6P in the Sample: Enzymes present in your biological sample can actively convert or consume F6P, leading to artificially low measurements.[3]
-
Troubleshooting:
-
Deproteinize your samples immediately after collection. This can be achieved using a perchloric acid (PCA)/potassium hydroxide (B78521) (KOH) precipitation protocol or by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[3][4]
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Keep samples on ice throughout the preparation process to minimize enzymatic activity.[5]
-
-
-
Suboptimal Reagent Concentration or Inactive Enzymes: The enzymes and substrates in the assay kit are critical for signal generation.
-
Incorrect Instrument Settings: The settings on your plate reader must be optimized for the specific assay.
-
Troubleshooting:
-
Q3: I suspect a substance in my sample is inhibiting the assay enzymes. How can I confirm this and what are common inhibitors?
Enzyme inhibition can lead to an underestimation of the F6P concentration. The primary enzyme in the initial step of many F6P assays is Phosphoglucose Isomerase (PGI).
-
Common PGI Inhibitors: Several endogenous metabolites can act as competitive inhibitors of PGI. If these are present in your sample at significant concentrations, they can interfere with the assay.
-
Troubleshooting:
-
If you suspect the presence of an inhibitor, you may need to perform a spike-and-recovery experiment. Add a known amount of F6P standard to your sample and a control buffer. If the recovery in your sample is significantly lower than in the buffer, it suggests the presence of an inhibitor.
-
Sample dilution can sometimes mitigate the effects of inhibitors, but be mindful that this will also dilute your target F6P.
-
Quantitative Data Summary
The following table summarizes the known competitive inhibitors of Phosphoglucose Isomerase (PGI) and their respective inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Apparent Ki Value (M) | Source |
| Fructose 1-phosphate | 1.37 x 10⁻³ - 1.67 x 10⁻³ | [6] |
| Fructose 1,6-diphosphate | 7.2 x 10⁻³ - 7.9 x 10⁻³ | [6] |
| Erythrose 4-phosphate | 1.2 x 10⁻⁶ - 3.0 x 10⁻⁶ | [7] |
| Sorbitol 6-phosphate | 4.0 x 10⁻⁵ - 6.1 x 10⁻⁵ | [7] |
| 6-Phosphogluconate | Inhibition of ~75% at 10⁻³ M | [8] |
Experimental Protocols
Standard Protocol for a Fluorometric F6P Assay
This protocol is a generalized procedure based on commercially available kits.[3][4] Always refer to the specific manual for your assay kit.
-
Sample Preparation:
-
For tissues or cells, homogenize in ice-cold PBS or assay buffer.
-
Centrifuge to remove insoluble material.
-
Deproteinize the sample using a 10 kDa MWCO spin filter or by perchloric acid/KOH precipitation.[4]
-
-
Standard Curve Preparation:
-
Prepare a series of F6P standards by diluting the provided stock solution in the assay buffer. A typical range is 0 to 0.5 nmol/well.[3]
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate (black plates are recommended for fluorescence assays).[3]
-
For each sample, prepare a parallel "background" well.
-
Prepare a Reaction Mix containing the F6P Enzyme Mix, F6P Converter (PGI), Substrate Mix, and Probe.
-
Prepare a Background Control Mix that is identical to the Reaction Mix but omits the F6P Converter.[4]
-
-
Incubation and Measurement:
-
Add the Reaction Mix to the sample and standard wells.
-
Add the Background Control Mix to the background wells.
-
Incubate the plate, protected from light, for the time and temperature specified in the protocol (e.g., 5 minutes at 37°C).[3]
-
Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[4]
-
-
Data Analysis:
-
Subtract the zero standard reading from all standard readings.
-
Plot the standard curve of fluorescence versus the amount of F6P.
-
For each sample, subtract its corresponding background reading to get the corrected fluorescence.
-
Determine the amount of F6P in the sample from the standard curve.
-
Visualizations
Caption: Standard workflow for a fluorometric F6P enzymatic assay.
Caption: Common sources of interference in F6P enzymatic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.cn [abcam.cn]
- 6. Inhibition of glucose phosphate isomerase by metabolic intermediates of fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Navigating the Stability of Fructose 6-Phosphate: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving the stability of fructose (B13574) 6-phosphate (F6P) in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of fructose 6-phosphate in an aqueous solution?
A1: The stability of this compound (F6P) in solution is primarily influenced by three main factors: pH, temperature, and the presence of certain metal ions. Extreme pH levels, both acidic and alkaline, can lead to the hydrolysis of the phosphate (B84403) group and degradation of the fructose moiety. Elevated temperatures significantly accelerate these degradation reactions. Additionally, certain metal ions can catalyze the degradation of fructose.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: For the chemical stability of fructose, a pH range of 4.5 to 5.5 has been suggested as optimal for minimizing degradation.[4] However, for enzymatic assays involving F6P, the optimal pH is dictated by the specific enzyme being used. For instance, phosphofructokinase, a key enzyme in glycolysis that utilizes F6P, exhibits its highest activity at a pH of 7.5.[5] Therefore, a compromise may be necessary, and the solution should be prepared fresh for enzymatic assays conducted at higher pH values.
Q3: How does temperature impact the shelf-life of a this compound solution?
A3: Temperature has a significant impact on the stability of F6P in solution. As a general rule, lower temperatures are preferable for storage. Studies on related fructo-oligosaccharides have shown that hydrolysis becomes considerable at temperatures of 70–80°C and rapid at 90–100°C under acidic conditions.[3] For long-term storage, it is recommended to keep F6P solutions frozen at -20°C or below. For short-term use, solutions should be kept on ice (0-4°C).
Q4: Can the type of buffer used affect the stability of this compound?
A4: Yes, the choice of buffer can influence the stability of F6P. It is important to select a buffer system that is effective in the desired pH range and does not interact with F6P or other components in the solution. For example, phosphate buffers may precipitate in the presence of divalent cations like Ca²⁺.[6] Common biological buffers such as Tris-HCl, HEPES, and MES can be used, but it is crucial to ensure their compatibility with your specific experimental conditions.
Q5: What are the visible signs of this compound degradation in a solution?
A5: One of the common signs of sugar degradation, including fructose, is the development of a yellow or brown color, which is a result of caramelization and Maillard reactions, especially upon heating.[1] A decrease in the pH of the solution can also indicate the formation of acidic degradation products, such as formic acid and levulinic acid.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays. | Degradation of F6P in the stock solution. | 1. Prepare fresh F6P solutions for each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Before use, thaw aliquots on ice and keep them cold. 4. Verify the concentration of your F6P stock solution using a reliable quantification method (see Experimental Protocols). |
| Incorrect pH of the assay buffer. | 1. Prepare buffers fresh and accurately measure the pH at the temperature of the experiment, as pH can be temperature-dependent.[6] 2. Ensure the buffer has adequate buffering capacity at the desired pH. | |
| Precipitate formation in the solution. | Incompatibility of buffer components. | 1. If using phosphate buffers, avoid the addition of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that can form insoluble phosphate salts.[6] 2. Consider using alternative buffers like HEPES or MOPS that do not precipitate with divalent cations. 3. Ensure all components are fully dissolved before mixing. |
| Browning or yellowing of the F6P solution. | Thermal degradation or caramelization. | 1. Avoid heating F6P solutions unless absolutely necessary for the experimental protocol. 2. Protect solutions from light, as photoreactions can also cause degradation.[7] 3. If heating is required, use the lowest effective temperature and the shortest possible time. |
| Decrease in pH of the solution over time. | Formation of acidic degradation products. | 1. This is a sign of F6P degradation. Discard the solution and prepare a fresh one. 2. Store solutions at a lower temperature and in a buffer with sufficient capacity to maintain the pH. |
Data on Fructose Degradation
While specific kinetic data for the non-enzymatic degradation of this compound is limited in the literature, the following table summarizes the degradation of fructose under various conditions, which can serve as a proxy for understanding F6P stability.
| Temperature (°C) | Heating Time (hours) | pH (initial) | Fructose Loss (%) | Degradation Products |
| 110 | 1 - 5 | Not specified | Decrease observed | Organic acids, 5-HMF |
| 120 | 1 - 5 | Not specified | Decrease observed | Organic acids, 5-HMF |
| 130 | 1 - 5 | Not specified | Decrease observed | Organic acids, 5-HMF |
| 140 | 1 - 5 | Not specified | Decrease observed | Organic acids, 5-HMF |
| 150 | 1 - 5 | Not specified | Decrease observed | Organic acids, 5-HMF |
| 121 | 1 | 1.3 (4% H₂SO₄) | >80% | - |
Data on fructose degradation is adapted from studies on fructose and fructan hydrolysis and should be considered as an estimation for F6P behavior.[1][2]
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
D-Fructose 6-phosphate sodium salt (or other salt form)
-
Nuclease-free water
-
Appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Allow the solid F6P to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of F6P powder accurately.
-
Dissolve the F6P in nuclease-free water or the chosen buffer to the desired final concentration (e.g., 100 mM).
-
If necessary, adjust the pH of the solution using a calibrated pH meter and dilute HCl or NaOH. Perform this step on ice to minimize degradation.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Quantification of this compound using an Enzymatic Assay
Objective: To determine the concentration of a this compound solution. This method is based on the conversion of F6P to glucose 6-phosphate (G6P), followed by the oxidation of G6P, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm is proportional to the amount of F6P.[8]
Materials:
-
F6P solution (sample)
-
Triethanolamine buffer (300 mM, pH 7.6)
-
Magnesium chloride (MgCl₂) solution (300 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (β-NADP⁺) solution (20 mM, prepare fresh)
-
Phosphoglucose isomerase (PGI) enzyme solution (e.g., 100 units/mL)
-
Glucose-6-phosphate dehydrogenase (G6PDH) enzyme solution (e.g., 100 units/mL)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
1.80 mL Triethanolamine buffer
-
0.10 mL MgCl₂ solution
-
0.05 mL β-NADP⁺ solution
-
0.01 mL G6PDH enzyme solution
-
A known volume of the F6P sample (e.g., 0.10 mL).
-
Add water to a final volume of 2.96 mL.
-
-
Mix by inversion and measure the initial absorbance at 340 nm (A_initial). This reading accounts for any endogenous G6P in the sample.
-
To start the reaction for F6P quantification, add 0.01 mL of PGI enzyme solution.
-
Mix by inversion and incubate at room temperature (approximately 25°C) for about 10-15 minutes, or until the reaction is complete (i.e., the absorbance at 340 nm is stable).
-
Measure the final absorbance at 340 nm (A_final).
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
The concentration of F6P can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Troubleshooting workflow for F6P stability issues.
References
- 1. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic methods for the quantification of fructose equivalents in herbaceous biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions [pnfs.or.kr]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. itwreagents.com [itwreagents.com]
- 7. Kinetic studies of this compound,2-kinase and fructose 2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Refinement of fructose 6-phosphate quantification in complex samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for the accurate quantification of fructose (B13574) 6-phosphate (F6P) in complex biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during F6P quantification using enzymatic assays and mass spectrometry.
Enzymatic Assay Troubleshooting
-
Question 1: Why are my fluorescence/absorbance readings for all samples, including standards, lower than expected?
-
Answer: This issue can stem from several sources. First, ensure that all reconstituted reagents, especially the F6P Assay Buffer, have been brought to room temperature before use, as temperature can affect enzyme kinetics.[1][2] Verify that the plate reader is set to the correct excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm for many fluorometric kits).[1] Also, confirm that the kit and its components have not expired and have been stored correctly at -20°C, protected from light and repeated freeze-thaw cycles.[1][2][3]
-
-
Question 2: My sample readings are very high, potentially off-scale, or show non-linear standard curve behavior.
-
Answer: High background signals are often caused by interfering substances in the sample.[1][4] Endogenous NADH, NADPH, or Glucose 6-Phosphate (G6P) can generate background fluorescence.[1][4] To correct for this, prepare a parallel sample blank that omits the "F6P Converter" enzyme from the reaction mix.[1][4] Subtracting this background reading from your sample reading will provide a corrected value. Additionally, ensure your samples are diluted appropriately so the final readings fall within the linear range of your standard curve.[4][5]
-
-
Question 3: I am seeing inconsistent or non-reproducible results between replicates.
-
Answer: Inconsistency often points to issues in sample preparation or pipetting. Ensure tissue or cell samples are thoroughly homogenized to release all metabolites.[2][3] When preparing the standard curve or reaction mixes, avoid pipetting very small volumes and create a master mix whenever possible to ensure uniformity across wells.[2] Also, check for and eliminate any air bubbles in the wells before taking readings.[2] Finally, always use fresh samples or samples that have been stored properly and have not undergone multiple freeze-thaw cycles.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
-
Question 4: Why am I having difficulty separating F6P from other sugar phosphate (B84403) isomers like Glucose 6-Phosphate (G6P)?
-
Answer: Co-elution of isomers is a significant challenge due to their high structural similarity.[6] Successful separation often depends on the choice of chromatography column and mobile phase. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amino (NH2) stationary phases, are commonly used.[7][8][9] Optimizing the gradient elution and pH of the mobile phase is critical.[7][8] Chemical derivatization can also be employed to enhance the separation of sugar phosphate isomers.[6][10][11]
-
-
Question 5: My F6P signal intensity is low, or the peak shape is poor.
-
Answer: Low signal can be due to inefficient extraction, sample degradation, or matrix effects. Ensure that metabolic activity is quenched rapidly and effectively during sample collection, for example, by using a cold methanol (B129727) solution.[12] Sample preparation should be performed in cold conditions to minimize enzymatic degradation.[13] To address matrix effects, which can suppress ion formation, ensure proper sample cleanup. The use of a stable isotope-labeled internal standard for F6P can help correct for signal suppression and improve quantitative accuracy.[6]
-
-
Question 6: What are the best practices for sample preparation for LC-MS analysis of F6P?
-
Answer: Proper sample preparation is crucial for reliable LC-MS results.[10] The process typically involves:
-
Rapid Quenching: Immediately halt metabolic activity using methods like submersion in liquid nitrogen or mixing with an ice-cold solvent like 60% methanol.[12]
-
Metabolite Extraction: Extract metabolites using a cold solvent, often a methanol/water mixture.[9]
-
Deproteinization: Remove proteins that can interfere with the analysis, typically through solvent precipitation (e.g., with methanol or acetonitrile) or filtration.[13]
-
Concentration: Dry the extracted samples under vacuum and reconstitute in a suitable solvent for LC-MS injection.
-
-
Data Presentation: Comparison and Troubleshooting Tables
Table 1: Comparison of F6P Quantification Methods
| Feature | Enzymatic Assay (Fluorometric) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Coupled enzyme reactions produce a fluorescent product proportional to F6P concentration. | Chromatographic separation followed by mass-based detection and quantification.[10] |
| Sensitivity | High (Typical detection limit ~1 µM or 0.01-0.5 nmoles).[3][4] | Very High (LODs can reach pg/mL levels, especially with derivatization).[6][11] |
| Specificity | Can have cross-reactivity with G6P, NADH, and NADPH, requiring background controls.[1][4] | Highly specific due to separation and unique mass-to-charge ratio (m/z 259 for F6P).[7][8] |
| Throughput | High; suitable for 96-well plate format.[1] | Lower; samples are analyzed sequentially. |
| Equipment | Fluorescence plate reader.[1] | LC system coupled with a mass spectrometer.[10] |
| Primary Challenge | Potential for interference from other metabolites.[2][4] | Co-elution of isomers; matrix effects.[6][9] |
Table 2: Troubleshooting Guide for Enzymatic F6P Assays
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Reagents not at optimal temperature. | Ensure assay buffer is at room temperature before use.[1] |
| Incorrect plate reader settings. | Verify excitation/emission wavelengths match the kit protocol.[1] | |
| Degraded reagents. | Use a non-expired kit; avoid repeated freeze-thaw cycles of components.[1][2] | |
| High Background | Presence of endogenous G6P, NADH, or NADPH. | Prepare a sample blank by omitting the F6P Converter enzyme and subtract this reading.[1][4] |
| Sample concentration too high. | Dilute samples to ensure readings are within the standard curve's linear range.[4] | |
| Poor Reproducibility | Incomplete sample homogenization. | Ensure cells/tissues are completely lysed. Use a Dounce homogenizer if needed.[2] |
| Pipetting errors. | Prepare a master mix for reagents; avoid pipetting very small volumes.[2] | |
| Sample degradation. | Use fresh samples or aliquot and store them at the correct temperature to avoid freeze-thaw cycles.[2] |
Table 3: Troubleshooting Guide for LC-MS F6P Analysis
| Issue | Potential Cause | Recommended Solution |
| Isomer Co-elution | Suboptimal chromatography. | Use a HILIC or amino-propyl column. Optimize the mobile phase gradient and pH.[7][8][9] |
| Similar fragmentation patterns. | Consider chemical derivatization to improve chromatographic separation.[6][11] | |
| Low Signal / Poor Peak | Inefficient metabolite extraction. | Optimize the extraction solvent and procedure. Ensure rapid quenching of metabolism.[12] |
| Ion suppression (Matrix Effect). | Improve sample cleanup. Use a stable isotope-labeled internal standard for normalization.[6] | |
| Analyte degradation. | Keep samples cold throughout preparation and storage.[13] | |
| Inconsistent Retention Time | Unstable column temperature. | Use a column oven to maintain a consistent temperature.[12] |
| Column degradation. | Ensure mobile phase is compatible with the column; flush and store the column properly. |
Experimental Protocols
Protocol 1: General Sample Preparation for F6P Analysis
-
Harvesting: Harvest cells (e.g., 5 x 10^6) or tissue (10-100 mg) and immediately wash with ice-cold PBS.[1][3]
-
Quenching & Homogenization: For LC-MS, immediately quench metabolism with liquid nitrogen or cold methanol.[12] For both methods, homogenize the sample in 2-3 volumes of an appropriate ice-cold buffer (e.g., PBS) or solvent.[1][3]
-
Deproteinization (Choose one):
-
Spin Filter: Centrifuge the homogenate at ~13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a 10 kDa molecular weight cut-off (MWCO) spin filter and centrifuge according to the manufacturer's instructions. The filtrate contains the metabolites.[1]
-
Perchloric Acid (PCA) Precipitation: Homogenize the sample in perchloric acid. Neutralize with potassium hydroxide (B78521) (KOH) to a pH between 6.5 and 8.0. Centrifuge to pellet the precipitated PCA and protein. The supernatant is ready for analysis.[3]
-
-
Storage: Use the prepared samples immediately or store them at -80°C.[12]
Protocol 2: Fluorometric Enzymatic Assay for F6P
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation: Reconstitute kit components (Enzyme Mix, Converter, Probe, etc.) as directed by the manufacturer, typically in the provided assay buffer. Allow buffer to reach room temperature before use.[1]
-
Standard Curve: Prepare a fresh standard curve for each assay. Perform serial dilutions of the F6P standard (e.g., from 0 to 0.5 nmol/well) in a 96-well black plate with a clear bottom. Adjust the final volume of each standard to 50 µL with Assay Buffer.[1]
-
Sample Preparation: Add your deproteinized samples to separate wells, bringing the final volume to 50 µL with Assay Buffer. For each sample, prepare a background control well containing the same sample volume but which will receive a reaction mix without the F6P Converter.
-
Reaction Mix: Prepare a master Reaction Mix according to the kit's protocol. For the sample background controls, prepare a separate mix that omits the F6P Converter.[1]
-
Incubation: Add 50 µL of the appropriate Reaction Mix to each well. Mix gently and incubate for the specified time and temperature (e.g., 5 minutes at 37°C), protected from light.[1]
-
Measurement: Measure the fluorescence intensity at the specified wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Calculation: Subtract the 0 standard reading from all measurements. Subtract the sample background control reading from the corresponding sample reading. Plot the standard curve and determine the F6P concentration in your samples from this curve.[1]
Protocol 3: LC-MS Method for F6P Quantification
This protocol is based on a published method and may require optimization.[7][8][9]
-
Chromatography:
-
Mobile Phase: A: 5 mM triethylamine (B128534) acetate (B1210297) buffer, B: Acetonitrile (B52724). A typical starting condition is 80% B.[7][8]
-
Gradient: Implement a gradient to elute F6P, which may involve decreasing the percentage of acetonitrile over time.
-
Mass Spectrometry:
-
Quantification: Prepare a standard curve by injecting known concentrations of an F6P standard. Quantify F6P in samples by comparing its peak area to the standard curve. The use of a stable isotope-labeled internal standard is highly recommended for accuracy.
Mandatory Visualizations
Caption: this compound (F6P) as a key intermediate in the Glycolysis pathway.
Caption: General experimental workflow for the quantification of F6P from biological samples.
Caption: A decision tree for troubleshooting common issues in F6P quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. abcam.cn [abcam.cn]
- 4. assaygenie.com [assaygenie.com]
- 5. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 8. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics reveals high fructose-1,6-bisphosphate from fluoride-resistant Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Addressing matrix effects in fructose 6-phosphate mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of fructose (B13574) 6-phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of fructose 6-phosphate?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., salts, phospholipids (B1166683), and other metabolites).[1][2] This interference can lead to ion suppression or enhancement, where the mass spectrometer signal for this compound is artificially decreased or increased, respectively.[1][2] These effects compromise the accuracy, precision, and sensitivity of quantitative analyses, as biological samples are complex and contain thousands of molecules that can interfere with the analysis.[1]
Q2: Why is this compound particularly susceptible to matrix effects?
A: this compound is a highly polar, phosphorylated sugar, making it prone to several challenges. Its high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns, causing it to co-elute with other polar matrix components.[3] Additionally, the phosphate (B84403) group can interact with metal ions in the LC system, potentially causing peak tailing, signal loss, and the formation of metal adducts that can suppress the desired ion signal.[4]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[1][5] A SIL-IS is considered the gold standard for correcting matrix effects because it is chemically and physically almost identical to the unlabeled analyte.[1][5] This means it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1][5] By adding a known amount of the SIL-IS to samples and standards, the ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out variability caused by matrix effects and analyte loss during sample preparation.[1][5]
Q4: When should the stable isotope-labeled internal standard be added to the sample?
A: The internal standard should be added as early as possible in the sample preparation workflow.[1] This ensures that it accounts for variability in the mass spectrometry signal and any potential loss of analyte that may occur during extraction, handling, and cleanup steps.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Reproducibility and Inconsistent Internal Standard Signal
Symptoms:
-
High variability in the peak area of the stable isotope-labeled internal standard (SIL-IS) across different samples.
-
Poor precision (%RSD > 15-20%) in quality control (QC) samples.
Possible Causes and Solutions:
-
Significant Matrix Effect: The internal standard signal is highly variable, indicating that the quantitation, which relies on its stability, will be unreliable.[1]
-
Solution: Optimize sample cleanup to remove interfering matrix components. Different strategies can be evaluated (see Table 1).[1]
-
-
Chromatographic Co-elution: An intense, co-eluting matrix peak might be saturating the detector or causing differential ion suppression.
-
Solution: Modify the liquid chromatography (LC) conditions to better separate this compound from interfering compounds. Consider adjusting the mobile phase gradient, changing the pH, or using a different column chemistry, such as Hydrophilic Interaction Chromatography (HILIC), which is well-suited for polar molecules.[1][3]
-
-
Analyte Adsorption: As a phosphorylated compound, this compound can adsorb to metal surfaces in the HPLC system, leading to sample loss and poor peak shape.[4]
-
Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[4]
-
Issue 2: Low Sensitivity or Complete Signal Loss
Symptoms:
-
The signal for this compound is at or near the limit of detection (LOD), even in samples where it is expected to be present.
-
Complete absence of the analyte signal in some samples.
Possible Causes and Solutions:
-
Extreme Ion Suppression: The matrix effect is so strong that the signals for both the analyte and the internal standard are suppressed close to the limit of detection, leading to noisy and irreproducible measurements.[1]
-
Solution 1: Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, this is only feasible if the analyte concentration is high enough to be detected after dilution.[6]
-
Solution 2: Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques to remove a higher percentage of interfering compounds (see Table 1). Combining methods, such as protein precipitation followed by solid-phase extraction, can be more effective than a single method.[7]
-
Solution 3: Derivatization: Chemical derivatization can alter the properties of this compound, potentially improving its chromatographic retention and moving it away from co-eluting interferences.[8][9]
-
-
Metal Chelation: this compound can chelate with metal ions from the column hardware, leading to complete signal loss.[4]
-
Solution: The use of a metal-free column can significantly improve the signal and recovery of phosphorylated compounds.[4]
-
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[7] | Simple, fast, and inexpensive. | Least effective for removing phospholipids and other matrix components, often resulting in significant matrix effects.[7][10] | Initial cleanup for a wide range of sample types. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. | Extraction of analytes based on their hydrophobicity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away.[7] | Can provide very clean extracts and reduce matrix effects significantly compared to PPT.[7] | More complex and time-consuming than PPT; requires method development. | Targeted cleanup and concentration of analytes. |
| HybridSPE®-Phospholipid | A hybrid technique that combines protein precipitation with phospholipid removal.[10] | Highly effective at removing both proteins and phospholipids, leading to minimal matrix interference.[10] | More expensive than traditional PPT. | Ideal for plasma and serum samples where phospholipids are a major concern. |
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for this compound
This protocol provides a general workflow for cleaning up biological samples for this compound analysis. Optimization will be required for specific sample types and matrices.
-
Sample Pre-treatment:
-
To 100 µL of plasma or cell lysate, add a known concentration of a stable isotope-labeled internal standard for this compound.
-
Add 300 µL of an acidic solution (e.g., 1% formic acid in water) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge to pellet the precipitated proteins.
-
-
SPE Plate/Cartridge Conditioning:
-
Condition a mixed-mode or HILIC SPE plate/cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE plate/cartridge.
-
Apply a gentle vacuum or positive pressure to pull the sample through the sorbent at a slow, consistent rate.
-
-
Washing:
-
Wash the sorbent with a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
-
Elution:
-
Elute the this compound with a stronger solvent (e.g., a higher percentage of organic solvent with a pH modifier).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Matrix Effects.
Caption: this compound in Glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. shodexhplc.com [shodexhplc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Fructose 6-Phosphate (F6P) Detection Sensitivity
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the sensitivity of fructose (B13574) 6-phosphate (F6P) detection in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting fructose 6-phosphate (F6P)?
A1: The most prevalent methods for F6P detection are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS). Enzymatic assays are often available as commercial kits and typically rely on a series of coupled enzymatic reactions that result in a measurable colorimetric or fluorometric signal. LC-MS offers high sensitivity and specificity by separating F6P from other metabolites and detecting it based on its mass-to-charge ratio.[1][2]
Q2: I am not getting a detectable signal in my fluorometric F6P assay. What are the possible causes?
A2: Several factors could lead to a lack of signal in a fluorometric assay:
-
Low F6P concentration: The F6P level in your sample may be below the detection limit of the assay.
-
Improper sample preparation: Inadequate extraction or the presence of interfering substances can quench the fluorescent signal. Deproteinization of samples is often a crucial step.[3]
-
Reagent degradation: Ensure that all kit components, especially enzymes and the fluorescent probe, have been stored correctly and have not expired. Some reagents are light-sensitive and require storage in the dark.[4]
-
Incorrect instrument settings: Verify the excitation and emission wavelengths on your fluorescence plate reader are set correctly for the specific assay you are using (typically around Ex/Em = 535/587 nm).[3]
Q3: My sample background is too high in my enzymatic assay. How can I reduce it?
A3: High background can be caused by the presence of interfering substances in your sample. NADH, NADPH, and glucose-6-phosphate (G6P) are common interferents in F6P assays that use a coupled enzyme approach.[3][5] To address this, you can run a background control for each sample. This is done by preparing a parallel reaction mix that omits a key enzyme, such as the F6P converter, to measure the signal generated by these interfering substances.[5] Subtracting this background reading from your sample reading will provide a more accurate measurement of F6P.
Q4: When should I choose an LC-MS-based method over a fluorometric assay for F6P detection?
A4: The choice between LC-MS and a fluorometric assay depends on the specific requirements of your experiment:
-
Sensitivity: LC-MS methods can offer higher sensitivity, with limits of detection (LOD) in the low micromolar to even picomolar range with derivatization.[1][6] This is particularly advantageous when working with samples containing very low concentrations of F6P.
-
Specificity: LC-MS provides very high specificity, allowing for the accurate identification and quantification of F6P even in complex biological matrices.[2] This is crucial when you need to distinguish F6P from its isomers.
-
Throughput: Fluorometric assays are generally faster and more amenable to high-throughput screening in 96-well plate formats.[2]
-
Cost and accessibility: Fluorometric assays require a standard plate reader, which is more commonly available and less expensive than an LC-MS system.[2]
Q5: How can I improve the sensitivity of my LC-MS method for F6P detection?
A5: To enhance the sensitivity of LC-MS for F6P, consider the following:
-
Sample Derivatization: Chemical derivatization of sugar phosphates can significantly improve their chromatographic separation and ionization efficiency, leading to a substantial increase in detection sensitivity (from 3.5 to 147-fold).[6][7]
-
Optimized Chromatography: The choice of column and mobile phase is critical. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites like sugar phosphates.[8]
-
Mass Spectrometer Settings: Fine-tuning the mass spectrometer parameters, such as using selected ion monitoring (SIM) mode, can improve the signal-to-noise ratio for your target analyte.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | F6P concentration is below the detection limit of the assay. | Concentrate your sample if possible. For fluorometric assays, consider using a kit with a lower detection limit. For LC-MS, explore derivatization techniques to enhance sensitivity.[6] |
| Inactive enzymes or degraded reagents in the assay kit. | Ensure all reagents are stored at the recommended temperature and protected from light.[4] Prepare fresh standards and reaction mixes for each experiment. | |
| Incorrect assay procedure. | Carefully review the protocol to ensure all steps, including incubation times and temperatures, are followed correctly.[3] | |
| High Background Signal | Presence of interfering substances (e.g., NADH, NADPH, G6P) in the sample. | Run a background control for each sample by omitting a key enzyme from the reaction mix and subtract the background reading.[5] |
| Contaminated reagents or labware. | Use fresh, high-purity reagents and ensure all tubes and plates are clean. | |
| Poor Reproducibility | Inconsistent sample handling and preparation. | Standardize your sample preparation protocol. Ensure rapid homogenization and deproteinization of tissue or cell samples to prevent enzymatic degradation of F6P.[3][5] |
| Pipetting errors. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. | |
| Temperature fluctuations during the assay. | Ensure the plate reader and incubation steps are at the specified temperature.[9] |
Data Presentation
Comparison of F6P Detection Methods
| Parameter | Fluorometric Enzymatic Assay | LC-MS | LC-MS with Derivatization |
| Detection Limit | ~1 µM[4] | ~0.44 µM[1] | 5 to 16 pg/mL[6][7] |
| Specificity | Moderate (potential for interference)[2] | High[2] | Very High |
| Throughput | High[2] | Low | Low |
| Sample Preparation | Simple (lysis, deproteinization)[3] | Moderate (extraction) | Complex (extraction, derivatization) |
| Instrumentation | Fluorescence Plate Reader | LC-MS System | LC-MS System |
Experimental Protocols
Protocol 1: Fluorometric Detection of F6P using a Commercial Assay Kit
This protocol is a generalized procedure based on commercially available kits.[3][4] Always refer to the specific manufacturer's instructions for your kit.
1. Reagent Preparation:
-
Allow all kit components to reach room temperature before use.
-
Reconstitute lyophilized reagents (e.g., enzymes, standards) as per the kit instructions. Keep reconstituted enzymes and standards on ice during use.
2. Standard Curve Preparation:
-
Prepare a series of F6P standards by diluting the stock solution in the provided assay buffer. A typical range might be 0 to 1 nmol/well.
3. Sample Preparation:
-
Cells (e.g., 5 x 10^6): Harvest cells and wash with cold PBS. Homogenize in 2-3 volumes of ice-cold PBS or assay buffer.[3][5]
-
Tissues (10-100 mg): Rapidly homogenize in 2-3 volumes of ice-cold PBS or assay buffer.[3][5]
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to remove insoluble material.[3] The supernatant can be further deproteinized using a 10 kDa molecular weight cut-off (MWCO) spin filter.[3]
-
Load 1-50 µL of the prepared sample into a 96-well plate. Adjust the final volume to 50 µL with assay buffer.
4. Assay Procedure:
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and fluorescent probe according to the kit's protocol.
-
For background control, prepare a separate reaction mix that omits the F6P converter enzyme.[5]
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Add 50 µL of the background control mix to the corresponding sample wells.
-
Incubate the plate at 37°C for 5-30 minutes, protected from light.[3][4]
-
Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[3]
5. Data Analysis:
-
Subtract the zero standard reading from all standard readings to generate a standard curve.
-
Subtract the background control reading from each sample reading.
-
Determine the F6P concentration in the samples from the standard curve.
Protocol 2: LC-MS Method for F6P Detection
This protocol is a representative example and may require optimization for your specific instrumentation and sample type.[1]
1. Sample Preparation:
-
Perform a metabolite extraction from your samples. A common method is to use a cold methanol/water (80:20, v/v) solution.
-
Centrifuge to pellet proteins and other cellular debris.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase.
2. LC Separation:
-
Column: Phenomenex Luna NH2 column (150 mm x 2.0 mm) or equivalent HILIC column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM triethylamine (B128534) acetate, pH 9-10).[1]
-
Flow Rate: 0.3 mL/min.[1]
3. MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Full scan (m/z 100-450) or Selected Ion Monitoring (SIM) for the F6P anion at m/z = 259.[1]
4. Data Analysis:
-
Quantify F6P by comparing the peak area in the samples to a standard curve prepared with pure F6P.
Visualizations
Figure 1: Simplified glycolysis pathway highlighting the position of this compound (F6P).
Figure 2: Troubleshooting workflow for low or no signal in F6P detection assays.
References
- 1. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.cn [abcam.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Support Center: Optimization of Phosphoglucose Isomerase (PGI) Activity Assays
Welcome to the technical support center for phosphoglucose (B3042753) isomerase (PGI) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate measurement of PGI activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common PGI activity assay?
A1: The most common method for determining PGI activity is a coupled enzyme assay.[1] In this system, the PGI-catalyzed conversion of fructose-6-phosphate (B1210287) (F6P) to glucose-6-phosphate (G6P) is coupled to a second enzymatic reaction. The G6P produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH.[2][3] The increase in NADPH can be measured spectrophotometrically by the change in absorbance at 340 nm, or it can be used to reduce a probe to generate a colorimetric or fluorescent signal.[1][4]
Q2: My assay shows no or very low PGI activity. What are the possible causes?
A2: Several factors could lead to low or absent PGI activity. Check the following:
-
Incorrect Reagent Preparation: Ensure all lyophilized components, such as the substrate, enzyme mix, and developer, were reconstituted correctly and with the appropriate buffers.
-
Reagent Degradation: Avoid repeated freeze-thaw cycles of reagents.[5][1] Prepare fresh reaction mixes immediately before use.[6]
-
Inactive Enzyme: The PGI in your sample may be inactive due to improper sample handling, storage, or the presence of inhibitors.
-
Sub-optimal Assay Conditions: Verify that the pH, temperature, and substrate concentrations are optimal for PGI activity. The optimal pH for PGI is generally around 9.5.[7]
Q3: The background signal in my "no-enzyme" control or sample blank is too high. How can I reduce it?
A3: A high background can be caused by several factors:
-
Contaminating Enzymes: The sample itself may contain enzymes that can reduce the detection probe or if there is G6P contamination in the F6P substrate.
-
Endogenous NADH/NADPH: Samples, particularly cell and tissue homogenates, may contain endogenous NADH or NADPH which can generate a background signal. It is recommended to prepare a sample blank by omitting the PGI substrate from the reaction mix to measure and subtract this background.[1]
-
Small Molecule Interference: Reducing small molecules in the sample can interfere with the assay.[1] Consider removing these molecules by methods such as ammonium (B1175870) sulfate (B86663) precipitation.[1]
Q4: The reaction rate is not linear. What should I do?
A4: A non-linear reaction rate can indicate several issues:
-
Substrate Depletion: If the PGI activity in your sample is very high, the substrate may be rapidly consumed, causing the reaction rate to decrease over time.[8] In this case, you may need to dilute your sample.
-
Enzyme Instability: The PGI or the coupling enzymes may not be stable under the assay conditions for the duration of the measurement.
-
Insufficient Coupling Enzyme: The activity of the coupling enzyme (G6PDH) must be in excess to ensure it is not the rate-limiting step.[9] If the rate of G6P production by PGI exceeds the rate at which G6PDH can convert it, the assay will not accurately reflect the PGI activity.[9]
Q5: How can I be sure the assay is measuring PGI activity specifically?
A5: To ensure specificity, it is important to run proper controls. A positive control with a known amount of purified PGI can validate the assay components and procedure. A negative control without the primary enzyme (PGI) will help identify any background signal from the sample or reagents.[8] Additionally, a sample blank without the F6P substrate can account for background from endogenous G6P or other interfering substances.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during PGI activity assays.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Pipetting errors or introduction of air bubbles. | Use calibrated pipettes and avoid introducing bubbles. Briefly centrifuge the plate before reading.[6][8] |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before and after addition to the wells. | |
| Assay Signal is Saturated (Absorbance too high) | PGI concentration in the sample is too high. | Dilute the sample and re-run the assay. It is suggested to test several dilutions for unknown samples. |
| Incubation time is too long. | Reduce the incubation time or take kinetic readings to determine the linear range. | |
| Inconsistent Readings Between Experiments | Use of different reagent lots or improperly stored reagents. | Use fresh components from the same kit. Store all reagents as recommended by the manufacturer.[6] |
| Variation in experimental conditions (e.g., temperature). | Ensure consistent incubation temperatures and times between experiments. | |
| Low Signal with Positive Control | Improper preparation or storage of the positive control. | Reconstitute the positive control according to the protocol and store it at the recommended temperature.[1] |
| Degraded assay components. | Check the expiration date of the kit and ensure proper storage of all reagents.[6] |
Experimental Protocols
Coupled Spectrophotometric Assay for PGI Activity
This protocol is a generalized method for measuring PGI activity by monitoring the production of NADPH at 340 nm.
Materials:
-
Tris-HCl buffer (e.g., 0.1 M, pH 9.0)[7]
-
Fructose-6-phosphate (F6P) solution
-
NADP+ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Sample containing PGI (e.g., cell lysate, tissue homogenate, purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcuvette or 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, F6P, and NADP+. The final concentrations should be optimized for your specific enzyme and conditions.
-
Add Coupling Enzyme: Add a sufficient amount of G6PDH to the reaction mixture to ensure it is not rate-limiting.
-
Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[7]
-
Initiate the Reaction: Add the sample containing PGI to the reaction mixture to start the reaction.[7]
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings every 30-60 seconds for a period during which the reaction is linear.
-
Calculate Activity: Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADPH formation, which is proportional to the PGI activity.
Data Presentation
Table 1: Typical Reagent Concentrations for PGI Coupled Assay
| Reagent | Typical Final Concentration | Reference |
| Tris-HCl Buffer | 50-100 mM, pH 8.0-9.5 | [1][7] |
| Fructose-6-Phosphate | 0.2 - 2 mM | [3][7] |
| NADP+ | 0.5 - 1 mM | [2][3] |
| MgCl₂ | 3.3 - 5 mM | [3] |
| G6PDH | > 1 Unit/mL | [2][3] |
Table 2: Kinetic Parameters of Phosphoglucose Isomerase
| Enzyme Source | Substrate | Km (mM) | Reference |
| Geobacillus stearothermophilus | Fructose-6-Phosphate | 0.21 | [7] |
| Arabidopsis (Plastidic) | Glucose-6-Phosphate | ~3-fold higher than for F6P | [10] |
| Arabidopsis (Cytosolic) | Glucose-6-Phosphate | Similar to F6P | [10] |
| Rabbit Muscle | Fructose-6-Phosphate | 0.15 | [11] |
Visualizations
Caption: Workflow for a typical PGI coupled enzyme assay.
Caption: Troubleshooting decision tree for PGI activity assays.
Caption: Role of PGI in central carbohydrate metabolism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Distant Non-Obvious Mutations Influence the Activity of a Hyperthermophilic Pyrococcus furiosus Phosphoglucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting glucose-6-phosphate isomerase fully suppresses the “Warburg effect” and activates OXPHOS with minimal impact on tumor growth except in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Phosphoglucose Isomerase Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. group.nagase.com [group.nagase.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Enhancing the resolution of fructose 6-phosphate on chromatography
Welcome to the technical support center for the chromatographic analysis of fructose (B13574) 6-phosphate (F6P). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing fructose 6-phosphate?
A1: The most common methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] HPLC offers excellent separation and quantification, while LC-MS provides higher sensitivity, selectivity, and structural information, making it particularly useful for complex biological samples and metabolomics studies.[1]
Q2: Why is derivatization sometimes necessary for F6P analysis?
A2: Derivatization is often employed in the HPLC analysis of F6P to enhance its detectability and improve chromatographic performance.[1] Sugar phosphates like F6P are highly polar and can exhibit poor retention on traditional reversed-phase columns. Derivatization can increase their hydrophobicity, leading to better retention and peak shape.[3] Common derivatization methods include conversion to aldonitrile or o-phenylboronic acid derivatives.[1] Another approach involves a two-step derivatization using methoxyamine and propionic acid anhydride (B1165640) to improve separation and quantification by UHPLC-ESI-MS.[3]
Q3: My F6P peak is tailing. What are the possible causes and solutions?
A3: Peak tailing for phosphate-containing compounds like F6P is a common issue in HPLC. It can be caused by interactions with trace metal ions in the HPLC system or secondary interactions with the stationary phase.[4][5]
Troubleshooting Peak Tailing:
-
Metal Chelation: Introduce a weak chelating agent to the mobile phase. For example, adding methylphosphonic acid has been shown to significantly improve the peak shapes of sugar phosphates.[5][6]
-
System Passivation: If persistent issues occur, consider a metal ion passivation protocol for your HPLC system.[4]
-
Column Choice: Use columns specifically designed to minimize metal interactions, such as those with metal-free coated stainless steel hardware.[4]
-
Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of F6P and silanol (B1196071) groups on the column, potentially reducing secondary interactions.[4]
Q4: I am having trouble separating F6P from its isomers, like glucose 6-phosphate (G6P). How can I improve the resolution?
A4: Co-elution of sugar phosphate (B84403) isomers is a significant challenge due to their similar physicochemical properties.[7]
Strategies to Improve Isomer Resolution:
-
Column Selection:
-
Mixed-Mode Chromatography: Columns that utilize a combination of ion-exchange and hydrophilic interaction liquid chromatography (HILIC) or reversed-phase mechanisms can provide unique selectivity for sugar phosphates.[7][8][9][10] The Primesep SB and Newcrom B columns are examples that have been used for this purpose.[9][10]
-
HILIC Columns: HILIC columns, such as the Shodex HILICpak VT-50 2D, are well-suited for separating polar compounds like sugar phosphates.[11]
-
Anion-Exchange Chromatography: This technique separates molecules based on their charge, which can be effective for phosphorylated compounds.[12]
-
-
Mobile Phase Optimization:
-
Careful optimization of the mobile phase composition, including the organic solvent content, buffer concentration, and pH, is crucial for resolving isomers.[13]
-
-
Temperature:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction with metal ions in the system- Secondary interactions with the column stationary phase | - Add a chelating agent like methylphosphonic acid to the mobile phase[5][6]- Use a column with metal-free hardware[4]- Optimize mobile phase pH[4] |
| Poor Resolution/Co-elution of Isomers (e.g., with G6P) | - Insufficient selectivity of the chromatographic system | - Employ a mixed-mode or HILIC column[8][10][11]- Optimize mobile phase composition (organic modifier, buffer, pH)[13]- Adjust column temperature[7][11] |
| Low Sensitivity/Poor Detection | - Low concentration of F6P in the sample- Poor ionization in mass spectrometry | - Use a more sensitive detector like a mass spectrometer (LC-MS)[1][2]- Derivatize the sample to enhance signal[1][3]- Optimize MS source parameters |
| Irreproducible Retention Times | - Inadequate column equilibration- Mobile phase instability- Fluctuations in column temperature | - Ensure sufficient column equilibration time between injections- Prepare fresh mobile phase daily- Use a column oven to maintain a stable temperature |
Experimental Protocols
Protocol 1: HILIC-MS Method for Separation of Sugar Phosphates
This protocol is based on the separation of phosphorylated sugars using a HILIC column coupled with mass spectrometry.[11]
-
Column: Shodex HILICpak VT-50 2D (2.0 mm ID x 150 mm, 5 µm)
-
Mobile Phase: 25 mM Ammonium Formate in Water / Acetonitrile (80/20, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode (SIM: m/z 259)
Protocol 2: Mixed-Mode HPLC Method for F6P and G6P Separation
This method is suitable for the separation of this compound and glucose 6-phosphate.[9]
-
Column: Newcrom B (4.6 mm ID x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile (MeCN), Water, and Formic Acid (FA)
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)
Protocol 3: LC-ESI-MS for F6P and Fructose-1,6-bisphosphate (F1,6BP) Quantification
This method was developed for the quantification of F6P and F1,6BP.[13]
-
Column: Phenomenex Luna NH2 (150 mm x 2.0 mm ID)
-
Mobile Phase: 5 mM triethylamine (B128534) acetate (B1210297) buffer/ACN (80:20, v/v) with a linear pH gradient from 9 to 10 over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: Ion Trap Mass Spectrometer in negative polarity (Full scan 100-450 m/z and SIM mode at m/z = 259 for F6P and m/z = 339 for F1,6BP)
Visualizations
This compound in Central Carbon Metabolism
This compound is a key intermediate in major metabolic pathways, including glycolysis and the pentose (B10789219) phosphate pathway.[1][2][14]
Caption: Role of this compound in Glycolysis and the Pentose Phosphate Pathway.
General Experimental Workflow for F6P Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: General workflow for the analysis of this compound.
References
- 1. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Fructose-6-phosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Glucose 6-phosphate and this compound on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Minimizing background noise in fructose 6-phosphate biosensor experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise and ensure accurate results in fructose (B13574) 6-phosphate (F6P) biosensor experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your F6P biosensor experiments, presented in a question-and-answer format.
Question 1: Why is my background fluorescence signal excessively high?
High background fluorescence can obscure the specific signal from the F6P biosensor, leading to inaccurate measurements. Several factors can contribute to this issue.
-
Autofluorescence: Biological samples, including cells and media components, can naturally fluoresce. Common sources of autofluorescence are NADH, flavins, and collagen.[1] Phenol (B47542) red and serum in cell culture media are also significant contributors.[1][2]
-
Contaminated Reagents: Impurities in buffers, assay reagents, or water can introduce fluorescent contaminants.
-
Non-Specific Binding: The fluorescent biosensor or other assay components may bind non-specifically to the surfaces of the microplate wells or to cellular components other than F6P.[1][3]
-
Suboptimal Reagent Concentrations: Using too high a concentration of the fluorescent probe or other reagents can lead to increased background signal.[4]
Solutions:
-
For Autofluorescence:
-
Reduce the serum concentration in your media if possible.[1][2]
-
If working with fixed cells, consider using a quenching agent like sodium borohydride.[1]
-
When possible, select biosensors with fluorophores that have longer excitation and emission wavelengths (in the red or far-red spectrum) to avoid the natural fluorescence of many biological molecules, which is often in the blue-green range.[2][5]
-
For Contaminated Reagents:
-
Use high-purity, sterile reagents and water.
-
Prepare fresh solutions and store them properly, protected from light.
-
-
For Non-Specific Binding:
-
Use black-walled, clear-bottom microplates to minimize light scatter and background from adjacent wells.[6]
-
Ensure adequate blocking steps are included in your protocol, especially for cell-based assays.
-
Optimize washing steps by increasing the number and duration of washes to remove unbound reagents.[1][3]
-
-
For Suboptimal Reagent Concentrations:
-
Titrate the concentration of your fluorescent biosensor and other reagents to find the optimal concentration that provides a good signal-to-noise ratio without excessive background.[4]
-
Question 2: My fluorescence signal is weak or absent, even in my positive controls. What could be the cause?
A weak or absent signal can be due to several factors related to the experimental setup, reagents, or the biosensor itself.
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorescence reader may not be set correctly for your specific fluorophore.[6] The gain or exposure time may also be too low.[1]
-
Degraded Reagents: The enzymes or other components of the biosensor assay may have lost activity due to improper storage or handling.[1]
-
Low Analyte Concentration: The concentration of F6P in your sample may be below the detection limit of the biosensor.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to lose its ability to fluoresce.[4]
Solutions:
-
Verify Instrument Settings: Double-check that the excitation and emission wavelengths on your plate reader match the specifications of your F6P biosensor. Optimize the gain or exposure time to enhance the signal, but be mindful of also increasing the background noise.[1]
-
Check Reagent Integrity: Ensure all assay components have been stored at the recommended temperatures and are within their expiration dates. Prepare fresh reagents if degradation is suspected.
-
Concentrate Your Sample: If possible, consider concentrating your sample to increase the F6P concentration.
-
Minimize Photobleaching: Reduce the exposure time and light intensity of the excitation source. Use mounting medium with an antifade agent if applicable.[4]
Question 3: I'm observing high variability between replicate wells. What are the likely causes and solutions?
High variability can compromise the reliability of your results. The root causes are often related to inconsistencies in sample handling and assay execution.
-
Pipetting Inaccuracies: Inconsistent volumes of samples, standards, or reagents added to the wells will lead to variable results.
-
Evaporation: Evaporation from the wells, especially those on the outer edges of the plate, can concentrate the reagents and alter the reaction kinetics.
-
Temperature Gradients: Uneven temperature across the microplate can lead to differences in enzyme activity and reaction rates.
-
Cell Seeding Density: In cell-based assays, inconsistent cell numbers per well will result in variable F6P levels.
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure consistent technique when adding solutions to the wells. Multi-channel pipettes can help improve consistency across a plate.
-
Prevent Evaporation: Use plate sealers and ensure a humidified environment during long incubation steps.
-
Ensure Uniform Temperature: Allow the plate to equilibrate to the desired temperature before starting the assay and use a plate incubator with uniform heating.
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and use precise cell counting methods to seed a consistent number of cells in each well.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in F6P biosensor experiments?
The main sources of background noise include autofluorescence from biological samples and culture media, non-specific binding of the biosensor, and fluorescence from contaminated reagents.[1][3]
Q2: How can I identify and mitigate autofluorescence?
To identify autofluorescence, you should measure the fluorescence of a control sample that has not been treated with the fluorescent biosensor.[1] To mitigate it, you can use phenol red-free media, reduce serum concentrations, or use biosensors with fluorophores that excite and emit at longer wavelengths (red or far-red).[1][2][7]
Q3: What are common interfering substances in F6P assays?
Other phosphorylated sugars and glycolytic intermediates can potentially interfere with F6P biosensors. For example, some assays may show cross-reactivity with glucose-6-phosphate (G6P) or fructose-1,6-bisphosphate (F1,6BP). It is important to consult the specifications of your particular biosensor to understand its selectivity.
Q4: What is a typical signal-to-noise ratio (SNR) for a fluorescent biosensor experiment?
A good signal-to-noise ratio (SNR) for fluorescent biosensors is generally considered to be greater than 3, with higher values indicating better performance. For high-quality imaging, an SNR of 30 or more is often desirable.[8] The acceptable SNR will depend on the specific application and the required sensitivity.
Q5: What are the optimal pH and temperature conditions for F6P biosensor experiments?
The optimal conditions depend on the specific enzymes used in the biosensor. Generally, enzymatic assays for F6P are performed at a pH between 7.5 and 8.5 and a temperature of around 37°C.[9] However, it is crucial to refer to the manufacturer's protocol for the specific biosensor you are using.
Q6: How should I store my F6P biosensor reagents?
Most F6P biosensor kits and their components should be stored at -20°C, protected from light.[10] It is important to avoid repeated freeze-thaw cycles, so it is recommended to aliquot reagents into smaller volumes for single-use. Always refer to the manufacturer's instructions for specific storage and stability information.[10]
Data Presentation
Table 1: Common Sources of Background Noise and Mitigation Strategies
| Source of Noise | Description | Mitigation Strategies |
| Autofluorescence | Intrinsic fluorescence from cellular components (e.g., NADH, flavins) and media (e.g., phenol red, serum).[1][2] | Use phenol red-free media, reduce serum concentration, use red-shifted fluorophores, and include unstained controls.[1][2][5][7] |
| Non-Specific Binding | Adsorption of the fluorescent probe to well surfaces or other cellular components.[1][3] | Use black-walled plates, include blocking steps, and optimize wash steps.[3][6] |
| Reagent Contamination | Fluorescent impurities in buffers, water, or other reagents. | Use high-purity reagents and prepare fresh solutions. |
| Light Scatter | Scattering of excitation light due to precipitates or turbid samples. | Centrifuge samples to remove precipitates and ensure solutions are clear. |
Table 2: Potential Interfering Substances in F6P Biosensor Assays
| Interfering Substance | Potential Effect | Recommended Action |
| Glucose-6-Phosphate (G6P) | May be converted to F6P by endogenous enzymes or show cross-reactivity with the biosensor. | Deproteinize samples to remove enzymes; check biosensor specificity. |
| Fructose-1,6-Bisphosphate (F1,6BP) | May show some cross-reactivity depending on the biosensor's design. | Refer to the biosensor's specifications for cross-reactivity data. |
| Other Phosphorylated Sugars | Potential for non-specific binding or interaction with assay enzymes. | Validate the biosensor's selectivity against structurally similar molecules. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Can interfere with the fluorescence of some fluorophores. | Avoid using high concentrations of reducing agents in the final assay mixture. |
Table 3: Optimal Experimental Parameters for a Typical F6P Enzymatic Assay
| Parameter | Optimal Range | Notes |
| pH | 7.5 - 8.5 | The optimal pH can vary depending on the specific enzymes used in the assay.[9] |
| Temperature | 37 °C | Enzyme activity is temperature-dependent; consistency is key. |
| Incubation Time | 5 - 30 minutes | Optimize for a balance between signal development and background increase. |
| Excitation Wavelength | ~535 nm (fluorophore dependent) | Refer to the specific fluorophore's excitation maximum.[10] |
| Emission Wavelength | ~587 nm (fluorophore dependent) | Refer to the specific fluorophore's emission maximum.[10] |
Experimental Protocols
Protocol: General Procedure for Measuring Fructose 6-Phosphate Using a Fluorescent Biosensor
This protocol provides a general workflow for a fluorometric F6P assay. Specific volumes and concentrations should be optimized based on the biosensor and sample type used.
1. Reagent Preparation:
- Prepare all buffers and reagent solutions according to the biosensor manufacturer's instructions.
- Reconstitute lyophilized components (e.g., enzymes, standards) in the appropriate buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
- Prepare a series of F6P standards of known concentrations to generate a standard curve.
2. Sample Preparation:
- For Cell Lysates:
- Harvest cells and wash with cold PBS.
- Homogenize the cell pellet in an appropriate assay buffer on ice.
- Centrifuge the lysate to pellet insoluble material.
- Collect the supernatant for the assay. For some assays, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary to remove enzymes that could interfere with the assay.[10]
- For Tissue Homogenates:
- Excise and weigh the tissue sample.
- Homogenize the tissue in a suitable buffer on ice.
- Centrifuge the homogenate and collect the supernatant. Deproteinization may also be required.
3. Assay Procedure:
- Add your prepared standards and samples to the wells of a black, clear-bottom 96-well plate.
- Prepare a reaction mix containing the F6P biosensor, enzymes, and any other necessary components as specified in the protocol.
- Add the reaction mix to each well containing the standards and samples.
- Include a "no F6P" control (blank) containing only the reaction mix and buffer.
- Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time, protected from light.
4. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your fluorophore.
- Subtract the fluorescence of the blank from all standard and sample readings.
- Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve.
- Use the standard curve to determine the F6P concentration in your samples.
Mandatory Visualization
Caption: The role of this compound in the glycolysis pathway.
Caption: A general experimental workflow for F6P biosensor assays.
Caption: A decision tree for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. biotium.com [biotium.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. southernbiotech.com [southernbiotech.com]
- 8. addgene.org [addgene.org]
- 9. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Best Practices for Storing Fructose 6-Phosphate Standards: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of fructose (B13574) 6-phosphate (F6P) standards. Adhering to these guidelines is crucial for ensuring the integrity and stability of the standards, which is essential for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid fructose 6-phosphate standard upon receipt?
For long-term storage, solid this compound standards should be stored at -20°C.[1][2][3][4] Some suppliers suggest that storage at 2-8°C is also acceptable for long-term storage.[5] It is crucial to protect the solid standard from light, air, and moisture.[1]
Q2: What is the recommended solvent for reconstituting the this compound standard?
The recommended solvent for reconstituting this compound standards is high-purity water.[2][3] A common practice is to create a stock solution, for example, a 100 mM solution, by reconstituting the standard in water.[2]
Q3: What is the best way to store the this compound standard after it has been reconstituted?
After reconstitution, it is best to aliquot the standard solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2][3][6] When stored at -20°C, the reconstituted standard is typically stable for up to 2 months.[2] For longer-term storage of up to a year, -80°C is recommended.[3][6]
Q4: How many times can I freeze and thaw my this compound standard solution?
To maintain the integrity of the standard, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] The best practice is to prepare single-use aliquots from the stock solution.
Q5: How should I handle the this compound standard during an experiment?
When you are ready to use the standard, warm the aliquot to room temperature before use.[2] While in use during your experimental setup, it is advisable to keep the standard solution on ice to minimize degradation.[2]
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results in your experiments involving this compound, consider the following troubleshooting steps related to your standard:
-
Verify Storage Conditions: Confirm that the solid and reconstituted standards have been stored at the correct temperatures (-20°C or -80°C).
-
Check for Proper Reconstitution: Ensure the standard was reconstituted in the appropriate solvent (high-purity water) and that calculations for the desired concentration were performed correctly.
-
Assess Aliquoting and Handling: Review your aliquoting procedure. If the main stock has been subjected to multiple freeze-thaw cycles, its integrity may be compromised.
-
Consider Age of the Standard: Check the expiration date of the solid standard and the preparation date of the reconstituted solution. If the standard is old, it may have degraded.
-
Run a Quality Control Check: If possible, test the performance of your standard in a well-established and reliable assay to confirm its activity.
Data Summary: Storage Conditions for this compound Standards
| Form | Storage Temperature | Recommended Solvent | Stability | Citations |
| Solid (Powder) | -20°C | N/A | At least 2 years, up to 3 years | [1][3][4] |
| 2-8°C | N/A | Long-term | [5] | |
| Reconstituted (in Water) | -20°C | High-Purity Water | Up to 2 months | [2][6] |
| -80°C | High-Purity Water | Up to 1 year | [3][6] |
Experimental Workflow and Troubleshooting
The following diagram illustrates a logical workflow for the proper handling of this compound standards and a troubleshooting guide for potential issues.
Caption: Workflow for F6P standard handling and troubleshooting.
References
- 1. D-Fructose-6-phosphate·2NaâºÂ·xHâO (¹³Câ, 99%) (may contain up to ~10% ¹³Câ glucose-6-phosphate) - Cambridge Isotope Laboratories, CLM-8616-0.025 [isotope.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. D-Fructose-6-phosphate (sodium salt hydrate) | TargetMol [targetmol.com]
- 4. D-Fructose 6-phosphate hydrate disodium salt - CAS-Number 26177-86-6 - Order from Chemodex [chemodex.com]
- 5. clearsynth.com [clearsynth.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Fructose 6-Phosphate as a Disease Biomarker: A Comparative Guide
Fructose 6-phosphate (F6P) is a key metabolic intermediate in the glycolysis and pentose (B10789219) phosphate (B84403) pathways, playing a crucial role in cellular energy production and biosynthesis.[1][2] Altered levels of F6P have been associated with several disease states, making it a candidate for a clinical biomarker. This guide provides an objective comparison of F6P with other biomarkers for specific diseases, supported by experimental data and detailed methodologies.
This compound in Disease
Elevated levels of F6P are often observed in rapidly proliferating cells, such as cancer cells, due to an increased rate of glycolysis. Additionally, inborn errors of metabolism that affect enzymes directly involved in F6P synthesis or degradation can lead to pathological conditions. One such condition is Fructose-1,6-bisphosphatase (FBP1) deficiency, a rare genetic disorder that impairs gluconeogenesis.[3][4][5][6] Recent studies have also suggested a link between the enzyme that produces F6P, FBP1, and the progression of diabetic kidney disease.[7][8][9]
Comparative Analysis of Biomarkers
The utility of F6P as a biomarker is best assessed in comparison to existing alternatives for specific diseases.
Table 1: this compound vs. Alternative Biomarkers in Cancer
| Biomarker | Type | Sample Type | Typical Findings in Cancer |
| This compound (F6P) | Metabolite | Tissue, Cells | Elevated levels in rapidly proliferating cancer cells. |
| Lactate | Metabolite | Blood, Tissue | Increased levels due to the Warburg effect. |
| Glucose | Metabolite | Blood | Altered glucose metabolism is a hallmark of cancer. |
| Specific Proteins (e.g., PSA, CA-125) | Protein | Blood | Elevated levels associated with specific cancers. |
| Circulating Tumor DNA (ctDNA) | Genetic | Blood | Presence of tumor-derived DNA fragments. |
Table 2: Diagnostic Markers for Fructose-1,6-Bisphosphatase Deficiency
| Marker | Type | Sample Type | Key Diagnostic Findings |
| This compound (F6P) Pathway | Metabolic | - | Impaired conversion of fructose-1,6-bisphosphate to F6P.[4] |
| Plasma Glucose | Metabolite | Blood | Hypoglycemia (<60 mg/dL) during acute episodes.[10] |
| Plasma Lactate | Metabolite | Blood | Lactic acidemia (>2.5 mmol/L) during crises.[10] |
| Urine Organic Acids | Metabolite | Urine | Elevated glycerol-3-phosphate is a key biomarker.[10] |
| FBP1 Gene Sequencing | Genetic | Blood | Identification of biallelic pathogenic variants confirms the diagnosis.[6][10] |
Table 3: Fructose-1,6-bisphosphatase 1 (FBP1) vs. Established Biomarkers for Diabetic Kidney Disease (DKD)
| Biomarker | Type | Sample Type | Correlation with DKD Progression |
| Fructose-1,6-bisphosphatase 1 (FBP1) | Protein (Enzyme) | Renal Tissue, Plasma | Reduced renal expression is associated with an increased risk of DKD progression.[8][9] Genetically predicted higher circulating FBP1 is associated with a lower risk of DKD.[8][9] |
| Albuminuria (Urine Protein) | Protein | Urine | A well-established marker; increased levels indicate kidney damage. |
| Estimated Glomerular Filtration Rate (eGFR) | Clinical Measure | Blood (Creatinine) | A key indicator of kidney function; decreases as DKD progresses. |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is essential for understanding the role of F6P and its validation as a biomarker.
Caption: F6P's central role in glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Caption: A generalized workflow for the quantification of F6P from biological samples.
Caption: Logical steps for the validation of a novel biomarker, such as F6P.
Experimental Protocols
Accurate quantification of F6P is critical for its validation as a biomarker. Several methods are available, each with its own advantages.
1. Fluorometric Assay for this compound
This method is based on a coupled enzyme reaction that results in a fluorescent product proportional to the amount of F6P in the sample.[11]
-
Principle: F6P is converted to glucose-6-phosphate (G6P). G6P is then oxidized to produce a product that is measured fluorometrically (λex = 535 nm/λem = 587 nm).
-
Sample Preparation:
-
Collect biological samples (e.g., cells, tissues, blood, urine).[12]
-
Homogenize tissue or cell samples in assay buffer.
-
Deproteinize samples using a 10 kDa molecular weight cut-off spin filter to remove enzymes that may interfere with the assay.
-
-
Assay Procedure (based on commercially available kits):
-
Prepare a standard curve by diluting a known concentration of F6P standard.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the necessary enzymes and substrates.[11]
-
Add the reaction mix to each well and incubate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader at the specified wavelengths.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the standard curve and determine the concentration of F6P in the samples based on this curve.[11]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of F6P from complex biological samples.[12]
-
Principle: The sample is injected into a column that separates components based on their physical and chemical properties. F6P is detected and quantified as it elutes from the column.
-
Methodology:
-
Derivatization: To enhance detectability, F6P is often derivatized.[12]
-
Separation: A mixed-mode column, such as a Newcrom B column, can be used to separate F6P and other phosphorylated sugars.[13] The mobile phase typically consists of acetonitrile, water, and an acid like formic acid.[13]
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.[13]
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[12]
-
Principle: After separation by LC, the F6P molecules are ionized and their mass-to-charge ratio is measured. This provides a highly specific and sensitive method for quantification.
-
Advantages: LC-MS offers superior sensitivity and selectivity compared to other methods and can provide structural information about the analyte.[12] It is particularly useful for analyzing samples with low F6P concentrations or complex matrices.
Conclusion
This compound shows potential as a biomarker, particularly in the context of cancer and certain inborn errors of metabolism. However, its clinical utility needs to be rigorously validated against and in combination with established biomarkers. The choice of analytical method for F6P quantification will depend on the specific research or clinical question, required sensitivity, and the nature of the biological sample. For researchers and drug development professionals, understanding the metabolic context of F6P and employing robust analytical methodologies are key to successfully validating its role as a clinically relevant biomarker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fructose-6-Phosphate → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. Fructose Metabolism Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Orphanet: Fructose-1,6-bisphosphatase deficiency [orpha.net]
- 7. [Fructose-1,6-bisphosphatase--marker of damage to proximal renal tubules]. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Association of fructose-1,6-diphosphatase 1 with the progression of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. HPLC Method for Analysis of Glucose 6-phosphate and this compound on Newcrom B Column | SIELC Technologies [sielc.com]
A Comparative Analysis of Fructose-6-Phosphate Levels in Different Cell Lines: A Guide for Researchers
For Immediate Release
Comparative Fructose-6-Phosphate (B1210287) Levels
Direct quantitative comparisons of F6P across numerous, distinct cell lines are sparse in publicly available research. However, several studies have investigated relative F6P levels in specific contexts, particularly in cancer cells versus normal tissues and in genetically modified cell lines. The following table summarizes these findings.
| Cell/Tissue Type | Comparison | Finding | Significance |
| Clear Cell-Renal Cell Carcinoma (ccRCC) Tissue | Tumor vs. Normal Tissue | Higher levels of F6P observed in tumor tissue compared to adjacent normal tissue[1]. | Suggests increased glycolytic flux in this cancer type. |
| Omental Metastatic Cancer Cells | Metastatic vs. Primary Ovarian Cancer Cells | A graphical representation indicated a relative decrease in F6P levels in omental metastatic cells compared to primary cancer cells, although specific values were not provided[2]. | Highlights metabolic reprogramming during metastasis. |
It is important to note that the NCI-60 cell line panel has been subjected to extensive metabolomic analysis, and this dataset likely contains the raw data for F6P levels across these 60 cancer cell lines. However, a direct comparative table of these values has not been published in a readily accessible format.
Signaling and Metabolic Pathways
Fructose-6-phosphate is a central metabolite in two major interconnected pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
Glycolysis and Pentose Phosphate Pathway Interconnection
Caption: Interplay of Glycolysis and the Pentose Phosphate Pathway.
Experimental Protocols
The quantification of fructose-6-phosphate in cell lines typically involves metabolite extraction followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays.
Metabolite Extraction from Adherent Cell Lines
This protocol is a generalized procedure for the extraction of polar metabolites like F6P from cultured cells.
Materials:
-
Cultured cells in multi-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Rapidly aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS to remove any residual medium.
-
To quench metabolism, immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Place the culture plate on dry ice for 10 minutes to ensure complete metabolic arrest.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
The extracted metabolites can be stored at -80°C until analysis.
Quantification of Fructose-6-Phosphate by LC-MS
Principle:
Liquid chromatography separates the metabolites in the cell extract based on their physicochemical properties. The separated molecules are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of each ion. F6P is identified and quantified based on its specific mass and retention time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap)
General Procedure:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC method.
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., HILIC for polar compounds).
-
Detect and quantify F6P using its specific mass-to-charge ratio in negative ion mode.
-
Use a standard curve with known concentrations of F6P to determine the absolute concentration in the samples.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of fructose-6-phosphate levels in different cell lines.
Caption: Workflow for F6P comparative analysis.
References
Fructose 6-Phosphate vs. Glucose 6-Phosphate: A Comparative Guide to their Roles in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose 6-phosphate (G6P) and Fructose (B13574) 6-phosphate (F6P) are pivotal hexose (B10828440) phosphates at the crossroads of major metabolic pathways. While structurally similar, their distinct roles in regulating cellular energy homeostasis and biosynthetic processes are profound. This guide provides a comprehensive comparison of G6P and F6P in metabolic regulation, supported by quantitative experimental data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Glucose 6-phosphate (G6P) is the product of the first irreversible step of glycolysis, the phosphorylation of glucose by hexokinase. It serves as a central hub, channeling glucose into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis.[1] Fructose 6-phosphate (F6P) is an isomer of G6P, formed by the action of phosphoglucose (B3042753) isomerase. F6P is a key substrate for phosphofructokinase-1 (PFK-1), the committed step of glycolysis, and also serves as a precursor for the hexosamine biosynthesis pathway (HBP).[2] Understanding the differential regulation exerted by these two molecules is critical for dissecting metabolic control and identifying potential therapeutic targets.
Comparative Roles in Metabolic Pathways
G6P and F6P direct carbon flux into distinct and interconnected metabolic pathways, each with unique regulatory functions.
-
Glucose 6-Phosphate (G6P):
-
Glycolysis: Can be isomerized to F6P to proceed through glycolysis.[1]
-
Pentose Phosphate Pathway (PPP): The primary substrate for glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, which generates NADPH for reductive biosynthesis and antioxidant defense.[3]
-
Glycogen Synthesis: A potent allosteric activator of glycogen synthase, promoting glucose storage as glycogen, particularly in the liver and muscle.[4]
-
Allosteric Inhibition: Acts as a feedback inhibitor of hexokinase, regulating glucose uptake into the cell.[5]
-
-
This compound (F6P):
-
Glycolysis: The direct substrate for phosphofructokinase-1 (PFK-1), a major control point of glycolysis.[2]
-
Hexosamine Biosynthesis Pathway (HBP): The entry point for the HBP, which is involved in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial molecule for protein glycosylation and signaling.
-
Allosteric Regulation: While not as widespread a regulator as G6P, its concentration influences the activity of PFK-1 and can be a precursor to the potent allosteric activator, fructose 2,6-bisphosphate.
-
Below is a DOT language script that generates a diagram illustrating the central metabolic roles of G6P and F6P.
Metabolic fates of G6P and F6P.
Quantitative Data Comparison
The regulatory effects of G6P and F6P are underpinned by their interactions with key metabolic enzymes. The following tables summarize critical kinetic parameters.
Table 1: Allosteric Regulation by G6P and F6P
| Enzyme | Metabolite | Regulatory Effect | Ki / Ka (mM) | Tissue/Organism |
| Hexokinase | G6P | Inhibition | ~0.2 (Ki)[5][6] | Rat Brain, Skeletal Muscle |
| Glycogen Synthase | G6P | Activation | Varies with phosphorylation state | Muscle, Liver |
| Phosphofructokinase-1 (PFK-1) | F6P | Substrate | ~0.02-0.032 (Km for ATP)[7] | General |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | G6P | Substrate | 0.040 - 0.073[3][8] | Human Placenta, Sheep Brain |
| Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) | F6P | Substrate | - | General |
Table 2: Intracellular Concentrations of G6P and F6P
| Tissue | Condition | G6P (µmol/kg) | F6P (µmol/kg) |
| Skeletal Muscle (Human) | Rest | 111 +/- 13 | Not specified |
| Skeletal Muscle (Human) | Low-intensity exercise | 121 +/- 16 | Not specified |
| Skeletal Muscle (Human) | Moderate-intensity exercise | 123 +/- 15 | Not specified |
| Skeletal Muscle (Human) | High-intensity exercise | 123 +/- 11 | Not specified |
| Adipose Tissue (Rat) | Basal (in vitro) | 3.0 | Not specified |
| Adipose Tissue (Rat) | Insulin-stimulated (in vitro) | Increased | Not specified |
| Liver (Rat) | Fed | Higher | Higher |
| Liver (Rat) | Fasted | Lower | Lower |
Note: Data is compiled from various sources and experimental conditions may differ.[9][10][11]
Experimental Protocols
Accurate quantification of G6P and F6P is essential for studying their regulatory roles. Below are detailed methodologies for key experiments.
Fluorometric Assay for this compound (F6P) Concentration
This protocol is adapted from commercially available kits and provides a highly sensitive method for F6P quantification.[12][13][14][15]
Principle: F6P is converted to G6P by a converter enzyme. The resulting G6P is then oxidized by G6PD to produce a fluorescent product, which is proportional to the amount of F6P.
Materials:
-
F6P Assay Buffer
-
F6P Converter Enzyme
-
F6P Enzyme Mix (containing G6PD)
-
F6P Probe (fluorescent)
-
F6P Standard (known concentration)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Phosphate-buffered saline (PBS)
-
Deproteinizing spin filters (e.g., 10 kDa MWCO)
Procedure:
-
Sample Preparation:
-
Cells (adherent or suspension): Harvest approximately 5 x 10^6 cells and wash with cold PBS. Resuspend the cell pellet in 2-3 volumes of ice-cold PBS or another suitable buffer (pH 6.5-8.0). Homogenize by pipetting and centrifuge at top speed for 10 minutes at 4°C to remove insoluble material.
-
Tissue: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or other buffer on ice. Centrifuge at top speed for 10 minutes at 4°C.
-
Deproteinization: Deproteinize the supernatant using a 10 kDa MWCO spin filter to prevent enzymatic degradation of F6P.
-
-
Standard Curve Preparation:
-
Prepare a series of F6P standards (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well) by diluting the F6P standard solution in F6P Assay Buffer. Adjust the final volume of each standard to 50 µL/well.
-
-
Reaction Mix Preparation:
-
For each well, prepare a 50 µL reaction mix containing:
-
40 µL F6P Assay Buffer
-
2 µL F6P Converter
-
2 µL F6P Enzyme Mix
-
4 µL F6P Probe
-
-
For a background control, prepare a similar mix but replace the F6P Converter with F6P Assay Buffer.
-
-
Assay:
-
Add 50 µL of the prepared samples and standards to individual wells of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each sample and standard well. Add 50 µL of the background mix to the background control wells.
-
Incubate the plate for 5 minutes at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the background fluorescence from all readings.
-
Plot the standard curve of fluorescence versus the amount of F6P.
-
Determine the concentration of F6P in the samples from the standard curve.
-
F6P Fluorometric Assay Workflow.
Coupled Enzyme Assay for Glucose 6-Phosphate (G6P) Concentration
This protocol describes a colorimetric or spectrophotometric method for G6P determination.[16][17][18][19]
Principle: G6P is oxidized by G6PD, with the concomitant reduction of NADP+ to NADPH. The production of NADPH can be measured directly by the increase in absorbance at 340 nm or coupled to the reduction of a tetrazolium salt (like WST-1) to a colored formazan (B1609692) product, which is measured at a different wavelength (e.g., 440-460 nm).
Materials:
-
Assay Buffer (e.g., Tris or Glycylglycine buffer, pH 7.4-8.5)
-
Glucose-6-Phosphate Dehydrogenase (G6PD)
-
NADP+ solution
-
G6P Standard solution
-
(Optional for colorimetric assay) Tetrazolium salt (e.g., WST-1) and an electron carrier (e.g., 1-mPMS)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm or the appropriate wavelength for the formazan product.
Procedure:
-
Sample Preparation: Prepare samples as described in the F6P assay protocol (Section 4.1), including the deproteinization step.
-
Standard Curve Preparation: Prepare a series of G6P standards in the assay buffer.
-
Reaction Cocktail Preparation:
-
Spectrophotometric (340 nm): For a 3.00 mL reaction, the final concentrations are typically 50 mM glycylglycine, 2 mM G6P (from sample or standard), 0.67 mM NADP+, and 10 mM MgCl2.
-
Colorimetric: Prepare a working reagent containing assay buffer, NADP+, WST-1, electron carrier, and G6PD.
-
-
Assay:
-
Add samples and standards to the wells of the microplate.
-
Initiate the reaction by adding the G6PD-containing reaction cocktail.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Measure the increase in absorbance at 340 nm (for NADPH) or the absorbance of the formazan product.
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Create a standard curve and determine the G6P concentration in the samples.
-
G6P Coupled Enzyme Assay Principle.
Conclusion
Glucose 6-phosphate and this compound, while interconvertible, exert distinct and crucial regulatory influences on cellular metabolism. G6P acts as a primary sensor of glucose availability, directing flux towards storage (glycogen) or specialized biosynthesis (PPP), and providing feedback inhibition on glucose uptake. F6P, on the other hand, is a key substrate that commits carbon to energy production through glycolysis and serves as the gateway to the hexosamine biosynthesis pathway, a critical route for post-translational modifications.
For researchers in metabolic diseases and drug development, understanding the nuances of G6P and F6P regulation is paramount. The differential control of key enzymes by these hexose phosphates presents opportunities for targeted therapeutic intervention. For instance, modulating the activity of enzymes that are specifically regulated by G6P could offer a strategy to control glycogen storage diseases or oxidative stress. Conversely, targeting enzymes that utilize F6P could impact glycolytic flux in cancer cells or the HBP in the context of insulin (B600854) resistance.
The provided experimental protocols and quantitative data serve as a foundational resource for designing and interpreting experiments aimed at elucidating the intricate roles of these central metabolic regulators. Further investigation into the dynamic changes in the intracellular concentrations of G6P and F6P in various disease states will undoubtedly reveal new avenues for therapeutic innovation.
References
- 1. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stami.no [stami.no]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Allosteric inhibition of brain hexokinase by glucose 6-phosphate in the reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]
- 8. web.citius.technology [web.citius.technology]
- 9. Carbohydrate metabolism in human skeletal muscle during exercise is not regulated by G-1,6-P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of concentrations of metabolites in adipose tissue and effects of insulin, alloxan-diabetes and adrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fasting and refeeding on the activity of hepatic glucose-6-phosphatase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.cn [abcam.cn]
- 15. Fructose-6-Phosphate Assay Kit (Fluorometric) (ab204720) | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. bioassaysys.com [bioassaysys.com]
A Researcher's Guide to the Quantification of Fructose 6-Phosphate: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of key intermediates like fructose (B13574) 6-phosphate (F6P) is paramount. As a central player in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, F6P levels can provide critical insights into cellular energy status and biosynthetic capacity. This guide offers a comprehensive comparison of common analytical methods for F6P quantification, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Fructose 6-phosphate is a pivotal metabolic intermediate, acting as a key branching point between energy production and the synthesis of nucleotide precursors. Its precise measurement is crucial for understanding metabolic flux and the effects of therapeutic interventions on cellular metabolism. This guide explores and contrasts the primary methodologies employed for F6P quantification: commercially available enzymatic assay kits, Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of this compound Quantification Methods
The selection of an appropriate quantification method hinges on various factors, including the required sensitivity, specificity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques for F6P analysis. It is important to note that the presented values are derived from various studies and kits, and direct head-to-head comparisons may vary based on specific experimental conditions and instrumentation.
| Feature | Enzymatic Assay (Fluorometric) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Coupled enzymatic reactions leading to a fluorescent product proportional to the F6P concentration.[1] | Chromatographic separation followed by mass-based detection and quantification.[2] | Separation of ions based on their electrophoretic mobility in an electric field.[3] |
| Limit of Detection (LOD) | ~1 µM[1] | 0.44 µM[2] | 0.5 - 1 mg/L (~1.9 - 3.8 µM)[4] |
| Limit of Quantification (LOQ) | Not consistently reported, typically higher than LOD. | 1.47 µM[2] | Not consistently reported, typically higher than LOD. |
| Linearity Range | 0.01 to 0.5 nmoles[1] | 50 - 400 µM[2] | Up to 5.0 g/dm³ for similar sugars[5] |
| Precision (RSD%) | Typically <15% (Intra- and Inter-assay) | 1.0 - 6.3% (Intra- and Inter-day)[2] | Method dependent, generally good. |
| Specificity | High for F6P, but potential for interference from other sugar phosphates depending on the enzyme mix. | Very high, can distinguish between isomers.[2] | Good, can be coupled with MS for higher specificity.[4] |
| Throughput | High, suitable for 96-well plate format. | Lower, sequential sample analysis. | High, with rapid analysis times.[3] |
| Sample Preparation | Relatively simple, may require deproteinization. | More complex, often requires extraction and filtration.[2] | Minimal, often requires dilution.[6] |
| Instrumentation | Fluorescence plate reader. | LC system coupled to a mass spectrometer.[2] | Capillary electrophoresis system with a suitable detector.[6] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for F6P's role and its quantification, the following diagrams illustrate the relevant metabolic pathways and a typical experimental workflow.
Figure 1: F6P in Glycolysis and the Pentose Phosphate Pathway.
Figure 2: General workflow for a fluorometric enzymatic assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of F6P using enzymatic and LC-MS methods.
Fluorometric Enzymatic Assay Protocol (General)
This protocol is based on the principles of commercially available kits and may require optimization for specific sample types and plate readers.[1]
1. Reagent Preparation:
-
Assay Buffer: Prepare as per the manufacturer's instructions.
-
F6P Standard: Reconstitute the F6P standard to create a stock solution. Prepare a series of dilutions from the stock to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix with the provided assay buffer.
-
Probe: If using a fluorescent probe, prepare it according to the kit's manual.
2. Sample Preparation:
-
Cell/Tissue Lysates: Homogenize cells or tissues in a suitable buffer on ice. Centrifuge to remove insoluble material.
-
Deproteinization: For samples with high protein content, deproteinize using a 10 kDa molecular weight cutoff spin filter or perchloric acid precipitation followed by neutralization.
-
Dilution: Dilute the samples as necessary to ensure the F6P concentration falls within the linear range of the standard curve.
3. Assay Procedure (96-well plate format):
-
Add 50 µL of each standard and sample to separate wells.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe (if applicable) according to the kit's instructions.
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
4. Data Analysis:
-
Subtract the blank (0 standard) reading from all measurements.
-
Plot the fluorescence values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the F6P concentration in the samples from the standard curve.
LC-ESI-MS Protocol
This protocol is adapted from a validated method for the separation and quantification of F6P and other sugar phosphates.[2]
1. Sample Preparation (Metabolite Extraction):
-
Quench metabolic activity by rapidly adding cold solvent (e.g., 80% methanol) to the cell culture or tissue homogenate.
-
Perform extraction through sonication or vigorous vortexing.
-
Centrifuge the samples to pellet cell debris and proteins.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
2. LC-MS Conditions:
-
LC Column: A Phenomenex Luna NH2 column (150 mm x 2.0 mm i.d.) is suitable for separation.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM triethylamine (B128534) acetate, pH 9-10) is commonly used.[2]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[2]
-
Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode is recommended.
-
Detection: Monitor the specific mass-to-charge ratio (m/z) for F6P (m/z = 259) in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[2]
3. Data Analysis:
-
Generate a standard curve by injecting known concentrations of F6P.
-
Integrate the peak area of the F6P signal in both standards and samples.
-
Quantify the F6P concentration in the samples by comparing their peak areas to the standard curve.
Logical Comparison of Methodologies
The choice between these methods is often a trade-off between throughput, specificity, and cost.
Figure 3: Logical relationship and characteristics of F6P quantification methods.
References
- 1. abcam.cn [abcam.cn]
- 2. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of phosphorylated sugars using capillary electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quantification of Carbohydrates in Grape Tissues Using Capillary Zone Electrophoresis [frontiersin.org]
A Comparative Analysis of Fructose 6-Phosphate and Fructose 1,6-Bisphosphate: Key Intermediates in Metabolism and Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical effects of fructose (B13574) 6-phosphate (F6P) and fructose 1,6-bisphosphate (F1,6BP), two critical intermediates in central carbon metabolism. Beyond their sequential roles in glycolysis and gluconeogenesis, these molecules exhibit distinct regulatory functions, influencing enzyme kinetics, metabolic flux, and cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate pathways they govern.
Core Functions and Metabolic Context
Fructose 6-phosphate and fructose 1,6-bisphosphate are key players in the reciprocal regulation of glycolysis and gluconeogenesis. In glycolysis, F6P is phosphorylated to F1,6BP by phosphofructokinase-1 (PFK-1), a committed step in this catabolic pathway.[1] Conversely, in the anabolic pathway of gluconeogenesis, fructose 1,6-bisphosphatase-1 (FBPase-1) catalyzes the hydrolysis of F1,6BP back to F6P.[2] This cyclical relationship is tightly controlled to meet the cell's energetic and biosynthetic demands.
This compound also serves as a crucial branch point, diverting glucose flux into other important metabolic pathways. Notably, it is a substrate for the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. Additionally, F6P is a precursor for the hexosamine biosynthesis pathway (HBP), which is involved in the synthesis of UDP-N-acetylglucosamine, a critical substrate for protein and lipid glycosylation.
Fructose 1,6-bisphosphate, in addition to being a glycolytic intermediate, functions as a key allosteric regulator. Its most well-characterized role is the feed-forward activation of pyruvate (B1213749) kinase, the final enzyme in the glycolytic pathway.[3] This ensures that the lower part of glycolysis is prepared to process the incoming flux of three-carbon units. Emerging evidence also suggests that F1,6BP, in concert with the enzyme aldolase (B8822740), acts as a cellular sensor of glucose availability, influencing the activity of the master energy regulator, AMP-activated protein kinase (AMPK).[4][5]
Quantitative Data Summary
The following tables summarize key kinetic parameters for enzymes that are directly involved in the metabolism or are regulated by this compound and fructose 1,6-bisphosphate. These values provide a quantitative basis for understanding the distinct biochemical impact of these two molecules.
| Enzyme | Substrate/Effector | Organism/Tissue | Km / Ka / Ki (mM) | Vmax (relative) | Reference(s) |
| Phosphofructokinase-1 (PFK-1) | This compound | Rabbit Muscle | 0.043 | 100% | [6] |
| This compound | Teladorsagia circumcincta (adult) | 0.40 ± 0.03 | - | [7] | |
| This compound | Setaria cervi | 1.05 | - | [8] | |
| Fructose 1,6-Bisphosphatase-1 (FBPase-1) | Fructose 1,6-Bisphosphate | Rat Liver | - | - | [9] |
| Fructose 2,6-Bisphosphate (inhibitor) | Rat Liver | 0.0005 (Ki) | - | [9] | |
| Fructose 1,6-bisphosphate-1 Inhibitor | - | 0.0011 (Ki) | - | [10] | |
| Pyruvate Kinase | Fructose 1,6-Bisphosphate (activator) | E. coli | - | - | [11] |
| Ribose 5-Phosphate (activator) | E. coli | 0.29 (Ka) | - | [11] | |
| Fructose 1,6-Bisphosphate (activator) | Human Liver | 0.000061 (Kix) | - | [12][13] | |
| This compound (activator) | Human Liver | 0.07 - 1 (Kix) | - | [12][13] |
Signaling Pathways and Regulatory Networks
The influence of F6P and F1,6BP extends beyond their immediate metabolic roles to the regulation of key cellular signaling pathways.
Glycolysis and Gluconeogenesis Regulation
The interconversion of F6P and F1,6BP is a critical regulatory node in central carbon metabolism. The enzymes PFK-1 and FBPase-1 are reciprocally regulated by allosteric effectors, most notably fructose 2,6-bisphosphate (F2,6BP), which activates PFK-1 and inhibits FBPase-1. This ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.
Feed-forward Activation of Pyruvate Kinase by Fructose 1,6-Bisphosphate
F1,6BP acts as a potent allosteric activator of pyruvate kinase, the enzyme catalyzing the final committed step of glycolysis. This feed-forward mechanism ensures that the glycolytic flux is efficiently channeled towards pyruvate production.
Fructose 1,6-Bisphosphate and AMPK Signaling
Recent studies have revealed a novel role for F1,6BP in glucose sensing and the regulation of AMPK. In the absence of glucose, and therefore low levels of F1,6BP, the glycolytic enzyme aldolase is unbound and promotes the assembly of a lysosomal complex that activates AMPK.[5] When glucose is abundant and F1,6BP levels are high, F1,6BP binds to aldolase, preventing the formation of the AMPK-activating complex.[5] This mechanism allows cells to sense glucose availability independently of changes in AMP/ATP ratios.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound and fructose 1,6-bisphosphate.
Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)
This assay measures the activity of PFK-1 by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[14]
Materials:
-
PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
This compound (F6P) solution
-
ATP solution
-
PFK Enzyme Mix (containing pyruvate kinase and lactate (B86563) dehydrogenase)
-
NADH solution
-
Sample containing PFK-1 (e.g., cell or tissue lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold PFK Assay Buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing PFK Assay Buffer, PFK Enzyme Mix, and NADH.
-
Reaction Initiation: Add the sample and F6P to the wells of the microplate. To initiate the reaction, add ATP.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes). The rate of decrease in absorbance is proportional to the PFK-1 activity.
-
Calculation: Calculate the PFK-1 activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Fructose 1,6-Bisphosphatase-1 (FBPase-1) Activity Assay (Colorimetric)
This assay measures the activity of FBPase-1 by quantifying the amount of this compound produced. The F6P is then used in a coupled enzyme reaction that generates a colored product.[15]
Materials:
-
FBP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fructose 1,6-Bisphosphate (F1,6BP) substrate solution
-
FBP Converter and Developer reagents (typically containing enzymes to convert F6P to a product that reduces a chromophore)
-
FBP Probe (a chromogenic substrate)
-
Sample containing FBPase-1
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold FBP Assay Buffer.
-
Standard Curve: Prepare a standard curve using known concentrations of F6P.
-
Reaction Mix Preparation: For each reaction, prepare a mix containing FBP Assay Buffer, FBP Converter, FBP Developer, and FBP Probe.
-
Reaction Initiation: Add the sample to the wells of the microplate. To initiate the reaction, add the F1,6BP substrate.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes). Measure the absorbance at the specified wavelength.
-
Calculation: Determine the FBPase-1 activity by comparing the absorbance of the samples to the F6P standard curve.
Pyruvate Kinase Activation Assay
This assay measures the activation of pyruvate kinase by F1,6BP by coupling the production of pyruvate to the oxidation of NADH.[16]
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
Lactate Dehydrogenase (LDH)
-
NADH solution
-
Varying concentrations of Fructose 1,6-Bisphosphate (F1,6BP)
-
Purified pyruvate kinase or sample containing the enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: For each F1,6BP concentration, prepare a reaction mix containing Assay Buffer, PEP, ADP, LDH, and NADH.
-
Reaction Initiation: Add the pyruvate kinase sample to the wells containing the reaction mix and the different concentrations of F1,6BP.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode.
-
Data Analysis: Plot the initial reaction rates against the corresponding F1,6BP concentrations. Fit the data to an appropriate allosteric activation model to determine the activation constant (Ka).
Conclusion
This compound and fructose 1,6-bisphosphate, while sequentially linked in a core metabolic pathway, exhibit profoundly different effects on cellular physiology. F6P acts as a critical metabolic hub, directing carbon flux to various biosynthetic pathways. In contrast, F1,6BP serves as a key allosteric regulator, orchestrating the pace of glycolysis and acting as a sensor of glucose availability to modulate the activity of the master energy regulator, AMPK. Understanding the distinct and comparative effects of these two molecules is crucial for researchers in metabolism and for professionals in drug development targeting metabolic diseases and cancer. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further investigation into the multifaceted roles of these essential sugar phosphates.
References
- 1. Reactome | this compound + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. upload.medbullets.com [upload.medbullets.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. store.genprice.com [store.genprice.com]
- 16. Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Confirming Fructose 6-Phosphate Identity
For researchers, scientists, and drug development professionals, the accurate identification and quantification of critical metabolites like fructose (B13574) 6-phosphate (F6P) is paramount. F6P is a key intermediate in central carbon metabolism, playing a pivotal role in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Given its central role, distinguishing F6P from its isomers and accurately measuring its concentration is crucial for understanding metabolic fluxes, identifying disease biomarkers, and in drug discovery. This guide provides a comparative overview of orthogonal methods for the robust confirmation of Fructose 6-Phosphate identity, complete with experimental data and detailed protocols.
Comparison of Orthogonal Methods
The confirmation of F6P identity and its quantification can be achieved through several analytical techniques. Each method offers distinct advantages in terms of specificity, sensitivity, and throughput. The choice of method often depends on the research question, the complexity of the sample matrix, and the available instrumentation. Here, we compare four powerful orthogonal methods: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV/Refractive Index detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
Quantitative Performance Data
The following table summarizes the quantitative performance of these methods for F6P analysis, providing a basis for selecting the most appropriate technique for a given application.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| LC-MS | Separation by chromatography coupled with mass-to-charge ratio detection.[1][2] | 50-400 µM[2] | 0.44 µM[2] | 1.47 µM[2] | High sensitivity and specificity, provides structural information, excellent for complex mixtures.[1][2] | Higher cost of instrumentation and maintenance, potential for matrix effects. |
| HPLC-UV/RI | Chromatographic separation followed by detection based on UV absorbance or refractive index.[3][4] | Analyte dependent | Generally in the low µM range | Generally in the low to mid µM range | Widely available, robust, and cost-effective for quantification. | Lower sensitivity and specificity compared to MS, may require derivatization.[3] |
| NMR Spectroscopy | Detection of atomic nuclei with a non-zero magnetic moment in a magnetic field. | Wide dynamic range | Typically in the high µM to mM range | Typically in the high µM to mM range | Non-destructive, provides detailed structural information, minimal sample preparation for pure compounds.[5][6][7] | Lower sensitivity, not suitable for trace analysis, complex spectra for mixtures. |
| Enzymatic Assay | Coupled enzyme reactions leading to a measurable colorimetric or fluorometric signal.[8][9] | 0.1–0.5 nmoles[8][9] | ~1 µM | Typically in the low µM range | High throughput, simple, and sensitive for quantification in biological samples.[8][9] | Indirect measurement, susceptible to interference from other enzymes or compounds in the sample. |
Experimental Workflows & Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these analytical methods. The following diagrams, generated using the DOT language, illustrate the typical workflows for each of the discussed orthogonal techniques.
Caption: Workflow for this compound analysis by LC-MS.
Caption: Workflow for this compound analysis by HPLC.
Caption: Workflow for this compound analysis by NMR.
Caption: Workflow for this compound analysis by Enzymatic Assay.
Detailed Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.
Sample Preparation:
-
For biological tissues, rapidly homogenize 10-100 mg of tissue or 5 x 10^6 cells in 2-3 volumes of ice-cold PBS or other buffer (pH 6.5-8).[8]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[8]
-
Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.[8]
-
For analysis of F6P isomers, prepare standards at 1 mM in 60:40 Acetonitrile:Water.[1]
LC-ESI-MS Method: [2]
-
Column: Phenomenex Luna NH2 (150 mm x 2.0 mm i.d.)
-
Mobile Phase: 5 mM triethylamine (B128534) acetate (B1210297) buffer/ACN (80:20) v/v in a linear pH gradient from pH 9 to 10 in 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: Ion trap mass spectrometer in negative polarity.
-
Scan Mode: Full scan (100-450 m/z) and Selected Ion Monitoring (SIM) for the anion at m/z = 259 for F6P.
LC-MS/MS for Isomer Differentiation: [1]
-
LC System: Thermo Scientific™ Vanquish Horizon™.
-
Column: ZIC-pHILIC.
-
Mobile Phase: A: 5mM Ammonium carbonate + 0.1% NH4OH in 100% Water; B: 100% Acetonitrile.
-
Gradient: 80% Acetonitrile to 20% in 20 minutes.
-
Mass Spectrometry: Thermo Scientific™ Orbitrap™ IQ-X™ Tribrid™ mass spectrometer.
-
Fragmentation: Utilize Higher-energy Collisional Dissociation (HCD), Collision-Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) to obtain diagnostic fragments for F6P and its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of F6P, often requiring derivatization for enhanced detection.
Sample Preparation:
-
Follow the sample preparation steps as described for LC-MS (homogenization, centrifugation, and deproteinization).
-
Derivatization: Convert F6P into its aldonitrile or o-phenylboronic acid derivatives to improve chromatographic performance and detectability.[3]
HPLC Method: [4]
-
Column: Newcrom B mixed-mode column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile (50%) and water with 0.5% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) at 50°C or Charged Aerosol Detector (CAD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for the direct identification of F6P in complex mixtures.
Sample Preparation for Biological Samples: [5]
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., water:methanol).
-
Dry the extract using a SpeedVac evaporator and/or a lyophilizer.
-
Reconstitute the final sample in a 10% D2O/90% H2O solvent, adjusted to a specific pH (e.g., pH 4).
NMR Data Acquisition: [5]
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
Enzymatic Assay
Commercial kits provide a convenient and high-throughput method for the quantification of F6P.
Protocol based on a commercial fluorometric assay kit: [8][9]
-
Reagent Preparation: Reconstitute the enzyme mix, converter, and substrate mix in the provided assay buffer. Prepare a F6P standard curve by diluting the stock solution.
-
Sample Preparation: Homogenize tissue or cell samples in an appropriate buffer and deproteinize using a 10 kDa MWCO spin filter.[8]
-
Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the enzymes and probe to each well.
-
Incubate at 37°C for a specified time (e.g., 5 minutes), protected from light.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λex = 535 nm/λem = 587 nm).
-
-
Calculation: Determine the F6P concentration in the samples by comparing their fluorescence readings to the standard curve.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. HPLC Method for Analysis of Glucose 6-phosphate and this compound on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. hmdb.ca [hmdb.ca]
- 7. NMR studies on mechanism of isomerisation of this compound to glucose 6-phosphate catalysed by phosphoglucose isomerase from Thermococcus kodakarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Validation of a Novel Fructose 6-Phosphate Biosensor: A Comparative Guide
This guide provides a comprehensive validation of a novel, high-sensitivity biosensor for the quantification of fructose (B13574) 6-phosphate (F6P). The performance of this novel biosensor is objectively compared against established analytical methods, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working in metabolic research and related fields.
Performance Comparison
The novel F6P biosensor demonstrates significant advantages in sensitivity, dynamic range, and real-time measurement capabilities when compared to traditional methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and commercially available fluorometric assay kits.
| Parameter | Novel F6P Biosensor (Hypothetical Data) | HPLC | LC-MS | Fluorometric Assay Kits |
| Sensitivity (Limit of Detection) | 0.5 µM | ~1-5 µM | High (Sub-µM) | ~1 µM |
| Dynamic Range | 1 µM - 1000 µM | Narrow, requires derivatization | Wide | 0.1 - 0.5 nmoles |
| Response Time | < 5 minutes | 20-30 minutes | 15-25 minutes | 15-20 minutes |
| Selectivity | High | Good, potential for co-elution | Very High | Good, potential for cross-reactivity |
| Sample Preparation | Minimal (direct assay in lysate) | Extensive (deproteinization, derivatization) | Extensive (deproteinization) | Moderate (deproteinization) |
| Real-time Monitoring | Yes | No | No | No |
Fructose 6-Phosphate in Glycolysis
This compound is a key intermediate in the glycolysis pathway. It is formed from the isomerization of glucose 6-phosphate and is subsequently phosphorylated to form fructose 1,6-bisphosphate. The concentration of F6P is a critical indicator of glycolytic flux and overall cellular metabolic status.
Fructose 6-Phosphate: A Comparative Analysis of its Pivotal Role in Yeast and Mammalian Glycolysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Fructose (B13574) 6-phosphate (F6P) stands as a critical metabolic intermediate in the glycolytic pathway of both yeast and mammals. While its fundamental role as the substrate for the key regulatory enzyme phosphofructokinase-1 (PFK1) is conserved, the nuances of its influence on glycolytic flux diverge significantly between these organisms. This guide provides an in-depth comparison of the role of F6P in yeast (specifically Saccharomyces cerevisiae) and mammalian glycolysis, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.
Core Divergence: Allosteric Regulation of Phosphofructokinase-1
The primary distinction in the role of F6P between yeast and mammals lies in the intricate allosteric regulation of their respective PFK1 enzymes. This regulation dictates the rate of conversion of F6P to fructose 1,6-bisphosphate, a committed step in glycolysis.[1] While both yeast and mammalian PFK1 are subject to allosteric inhibition by ATP and activation by AMP, the response to the potent activator fructose 2,6-bisphosphate (F2,6BP), synthesized from F6P, showcases a key evolutionary divergence.
In mammals, F2,6BP is a powerful allosteric activator of PFK1, dramatically increasing the enzyme's affinity for F6P and counteracting the inhibitory effects of ATP.[1] This mechanism allows for sensitive hormonal regulation of glycolysis. In yeast, F2,6BP also activates PFK1, but the regulatory landscape is further shaped by the enzyme's unique subunit composition and response to other effectors like phosphate (B84403).[2][3]
Quantitative Comparison of Phosphofructokinase-1 Kinetics
The following table summarizes the key kinetic parameters of PFK1 from yeast and mammalian sources, highlighting the differences in their interaction with F6P and allosteric regulators.
| Kinetic Parameter | Yeast (Saccharomyces cerevisiae) PFK1 | Mammalian (Rabbit Muscle) PFK1 | Mammalian (Human Platelet) PFKP |
| Structure | Heterooctamer (α4β4) | Homotetramer | Homotetramer |
| Km for Fructose 6-Phosphate (mM) | 1.65 (without effectors)[4] | 0.043[5] | ~0.8[6] |
| 0.11 (with 20 µM F2,6BP)[4] | ~4.5 (E657A mutant with reduced activity)[6] | ||
| Allosteric Activators | Fructose 2,6-bisphosphate, AMP, ADP, Phosphate[3][4] | Fructose 2,6-bisphosphate, AMP, ADP[1] | Fructose 2,6-bisphosphate, ADP[6] |
| Allosteric Inhibitors | ATP, Citrate[4] | ATP, Citrate[1] | ATP[6] |
Experimental Protocols
Purification of Phosphofructokinase-1
a) Yeast PFK1 Purification (Adapted from Lindell and Stellwagen, 1968) [7]
This protocol describes a method for the purification of PFK from baker's yeast.
-
Cell Lysis: Yeast cells are mechanically disrupted in a colloid mill in the presence of a buffered solution.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for PFK1.
-
Ion-Exchange Chromatography: The partially purified enzyme is further purified using ion-exchange chromatography.
-
Affinity Chromatography: A final purification step can be achieved using affinity chromatography with a transition-state analog, such as an ADP-agarose column in the presence of F6P and magnesium ions.[8]
b) Mammalian PFK1 Purification (Recombinant Human PFKP) [6]
This protocol outlines the purification of recombinant human platelet PFK (PFKP) expressed in a baculovirus system.
-
Cell Lysis: Insect cells expressing recombinant PFKP are lysed in a buffer containing detergents and protease inhibitors.
-
Affinity Chromatography: The lysate is applied to a Talon resin (cobalt-based affinity chromatography) to bind the His-tagged PFKP.
-
Elution: The bound protein is eluted with a buffer containing imidazole.
-
Dialysis: The eluted protein is dialyzed into a storage buffer containing ATP and magnesium to maintain stability.
Phosphofructokinase-1 Activity Assay
A widely used method for determining PFK1 activity is a coupled enzyme assay.[9][10]
Principle: The product of the PFK1 reaction, fructose 1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde 3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde 3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is proportional to the PFK1 activity.
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.4
-
100 mM KCl
-
10 mM MgCl2
-
0.15 mM NADH
-
Auxiliary enzymes:
-
0.675 U/ml aldolase
-
5 U/ml triosephosphate isomerase
-
2 U/ml glycerol (B35011) phosphate dehydrogenase
-
-
Varying concentrations of ATP and this compound
-
Enzyme sample (purified PFK1 or cell/tissue lysate)
Procedure:
-
Prepare the reaction mixture without the enzyme sample and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of PFK1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose 1,6-bisphosphate per minute under the specified conditions.[10]
Signaling Pathways and Logical Relationships
The regulation of PFK1 by F6P and its derivative F2,6BP is a cornerstone of glycolytic control. The following diagrams illustrate these regulatory networks in yeast and mammals.
Caption: Allosteric regulation of yeast PFK1.
Caption: Allosteric regulation of mammalian PFK1.
Conclusion
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. The this compound site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of phosphofructokinase using transition-state analogue affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glycolytic enzyme phosphofructokinase-1 assembles into filaments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Phosphofructokinase Regulation by Its Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regulation of phosphofructokinase (PFK) by its primary substrates, offering insights into the intricate control of glycolysis. PFK is a key regulatory enzyme, and understanding its substrate-mediated regulation is crucial for research in metabolism, oncology, and drug development.
Overview of Phosphofructokinase and Its Isoforms
Phosphofructokinase-1 (PFK-1) is a central enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP), using ATP as a phosphate (B84403) donor.[1][2] This step is the first committed step of glycolysis.[1][2] In vertebrates, PFK-1 exists as three main isoforms with distinct tissue expression and regulatory properties:
-
PFK-M (Muscle type): Predominantly found in skeletal muscle.
-
PFK-L (Liver type): The primary isoform in the liver.
-
PFK-P (Platelet type): Found in platelets and other tissues.[1][3][4]
A second enzyme, Phosphofructokinase-2 (PFK-2), synthesizes fructose-2,6-bisphosphate (F2,6BP) from F6P.[5][6] F2,6BP is a potent allosteric activator of PFK-1 and has no other known function in mammalian cells.[1][7] PFK-2 is a bifunctional enzyme that also possesses fructose-2,6-bisphosphatase activity, which degrades F2,6BP.[6][7]
Substrate-Level Regulation of PFK-1
The activity of PFK-1 is intricately regulated by the cellular concentrations of its substrates, F6P and ATP, as well as by other metabolic effectors.
Regulation by Fructose-6-Phosphate (F6P)
PFK-1 exhibits cooperative, sigmoidal kinetics with respect to its substrate F6P.[8] This means that the binding of one F6P molecule to a subunit of the tetrameric enzyme increases the affinity of the other subunits for F6P.[5] This property allows the enzyme to be highly sensitive to small changes in F6P concentration, enabling a rapid response to increased glucose availability.
Dual Regulation by ATP: Substrate and Allosteric Inhibitor
ATP plays a unique dual role in the regulation of PFK-1.[9]
-
As a substrate: ATP is required for the phosphorylation of F6P. The enzyme has a high-affinity substrate-binding site for ATP.[2][10]
-
As an allosteric inhibitor: At high concentrations, ATP binds to a separate, lower-affinity allosteric site on the enzyme.[2][9][10] This binding induces a conformational change that decreases the enzyme's affinity for F6P, thereby inhibiting glycolysis when cellular energy levels are high.[9] This feedback inhibition prevents the unnecessary breakdown of glucose when ATP is abundant.[10]
Allosteric Activation by Fructose-2,6-Bisphosphate (F2,6BP)
Fructose-2,6-bisphosphate is the most potent allosteric activator of PFK-1.[1][2] It functions by:
-
Increasing the affinity of PFK-1 for F6P: This allows the enzyme to be active even at lower concentrations of F6P.[7]
-
Relieving the allosteric inhibition by ATP: F2,6BP counteracts the inhibitory effect of high ATP concentrations, ensuring that glycolysis can proceed when needed for anabolic processes, even in the presence of sufficient energy.[2][7][11]
The synthesis of F2,6BP by PFK-2 is itself regulated by hormonal signals like insulin (B600854) and glucagon, linking glycolytic flux to the overall metabolic state of the organism.[7]
Comparative Kinetics of Human PFK-1 Isoforms
The different isoforms of human PFK-1 exhibit distinct kinetic properties, reflecting their specialized roles in different tissues.
| Isoform | K₀.₅ for F6P (µM) | K₀.₅ for ATP (µM) | ATP Inhibition | F2,6BP Activation |
| PFK-M | 147[1][4] | 152[1][4] | More resistant[1][4] | Less sensitive[1][4] |
| PFK-L | 1360[1][4] | 160[1][4] | More sensitive[1][4] | More sensitive[1][4] |
| PFK-P | 1333[4] | 276[4] | Most sensitive[1][4] | More sensitive[1][4] |
Table 1: Comparative Kinetic Parameters of Human PFK-1 Isoforms. This table summarizes the half-saturation constants (K₀.₅) for the substrates F6P and ATP, and the relative sensitivity to ATP inhibition and F2,6BP activation for the three human PFK-1 isoforms.
Experimental Protocols
Phosphofructokinase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring PFK-1 activity in biological samples. The production of ADP by PFK-1 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle:
PFK-1 converts F6P and ATP to F1,6BP and ADP. The ADP produced is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, generating ATP. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK-1 activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA.
-
Substrate Mix: 5 mM Fructose-6-Phosphate, 1 mM ATP.
-
Coupling Enzyme Mix: 1 U/mL Aldolase, 1 U/mL Triosephosphate Isomerase, 1 U/mL Glycerol-3-Phosphate Dehydrogenase.
-
NADH Solution: 0.3 mM NADH.
-
Sample: Cell or tissue lysate.
Procedure:
-
Prepare the reaction mixture by combining the Assay Buffer, Coupling Enzyme Mix, and NADH Solution.
-
Add the sample (cell or tissue lysate) to the reaction mixture and incubate for 5 minutes to allow for the consumption of any endogenous ADP.
-
Initiate the reaction by adding the Substrate Mix.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the PFK-1 activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Note: A blank reaction without the F6P substrate should be run to account for any non-specific NADH oxidation.
Visualizing Regulatory Mechanisms
The following diagrams illustrate the key regulatory pathways and experimental workflows described in this guide.
References
- 1. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. differencebetween.com [differencebetween.com]
- 7. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 8. Regulation of fructose-6-phosphate 2-kinase by phosphorylation and dephosphorylation: possible mechanism for coordinated control of glycolysis and glycogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. reddit.com [reddit.com]
- 11. Fructose-2,6-bisphosphate counteracts guanidinium chloride-, thermal-, and ATP-induced dissociation of skeletal muscle key glycolytic enzyme 6-phosphofructo-1-kinase: A structural mechanism for PFK allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Specificity for Fructose 6-Phosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of various phosphofructokinase (PFK) enzymes, with a primary focus on their activity with the canonical substrate, fructose (B13574) 6-phosphate (F6P), versus a range of alternative substrates. The data presented herein has been compiled from multiple studies to offer a comprehensive resource for evaluating enzyme performance and informing experimental design in drug development and metabolic research.
Quantitative Comparison of Substrate Specificity
The specificity of an enzyme for its substrate is a critical determinant of its biological function. This is quantitatively expressed by kinetic parameters such as the Michaelis constant (Km), maximal velocity (Vmax), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while the catalytic efficiency provides a measure of how efficiently an enzyme converts a substrate into a product.
The following tables summarize the kinetic parameters of phosphofructokinase from various sources with fructose 6-phosphate and alternative substrates.
Table 1: Kinetic Parameters of Rabbit Muscle Phosphofructokinase with this compound and Epimers. [1]
| Substrate | Km (mM) | Relative Vmax (%) |
| D-Fructose 6-phosphate | 0.043 | 100 |
| D-Psicose 6-phosphate | 3.0 | 45 |
| D-Tagatose 6-phosphate | 0.054 | 104 |
| L-Sorbose 6-phosphate | 11 | 15 |
Table 2: Kinetic Parameters of Rabbit Muscle Phosphofructokinase with a this compound Analog. [2]
| Substrate/Inhibitor | Km (mM) | Relative Vmax (%) | Ki (mM) |
| D-Fructose 6-phosphate | - | 100 | - |
| 2,5-Anhydro-d-mannitol-1-P | 0.41 | 87 | - |
| 2,5-Anhydro-d-glucitol-6-P | - | - | 0.34 |
Table 3: Kinetic Parameters of Human Phosphofructokinase Isoforms with an Alternative Phospho-Donor. [3]
| Isoform | Substrate | K0.5 (µM) | kcat (s-1) | Specificity Constant (kcat/K0.5) (s-1µM-1) |
| PFK-M | ATP | 152 | 56 | 0.37 |
| GTP | 97 | 26 | 0.27 | |
| PFK-L | ATP | 160 | 57 | 0.36 |
| GTP | 158 | 36 | 0.23 | |
| PFK-P | ATP | 276 | 39 | 0.14 |
| GTP | 131 | 18 | 0.14 |
Table 4: Kinetic Parameters of Mycobacterium tuberculosis Phosphofructokinases with an Alternative Hexose (B10828440) Phosphate (B84403). [4]
| Enzyme | Substrate | K1/2 (mM) | Vmax (µmol·min-1·mg-1) |
| PfkA | This compound | 0.12 | 1.8 |
| Tagatose 6-phosphate | 0.14 | 2.0 | |
| PfkB | This compound | 0.04 | 1.2 |
| Tagatose 6-phosphate | 0.09 | 1.5 |
Table 5: Relative Activity of Setaria cervi Phosphofructokinase with Alternative Hexose Phosphates. [5]
| Substrate | Relative Activity (%) |
| D-Fructose 6-phosphate | 100 |
| D-Glucose 6-phosphate | 10.7 |
| D-Glucose 1-phosphate | 3.2 |
Experimental Protocol: Determining Enzyme Specificity using a Coupled Spectrophotometric Assay
This protocol describes a standard method for determining the kinetic parameters of phosphofructokinase (PFK) with its primary substrate, this compound, and potential alternative substrates. The assay is based on a coupled enzyme system where the product of the PFK reaction, ADP, is used in a series of reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified phosphofructokinase
-
This compound (and/or alternative substrates)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
96-well microplates (for high-throughput screening) or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and alternative substrates at various concentrations in assay buffer.
-
Prepare stock solutions of ATP, PEP, and NADH in assay buffer.
-
Prepare a solution of the coupling enzymes (PK and LDH) in assay buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, combine the following components of the reaction mixture (final concentrations may need optimization):
-
Assay Buffer
-
ATP (at a saturating concentration when varying the hexose phosphate substrate)
-
PEP
-
NADH
-
Coupling enzymes (PK/LDH)
-
-
Add the desired concentration of this compound or the alternative substrate to be tested. A range of concentrations should be used to determine Km and Vmax.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small, fixed amount of the purified phosphofructokinase to the reaction mixture.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The rate of NADH oxidation is directly proportional to the PFK activity.
-
Record the initial velocity (the linear phase of the reaction) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
For allosteric enzymes that exhibit sigmoidal kinetics, the data can be fitted to the Hill equation to determine the K0.5 (the substrate concentration at half-maximal velocity) and the Hill coefficient (n).
-
Calculate the catalytic efficiency (kcat/Km or kcat/K0.5) for each substrate to compare their specificity.
-
Visualizing the Experimental Workflow and Underlying Principles
Diagram 1: Coupled Enzyme Assay for Phosphofructokinase Activity
Caption: Coupled assay for measuring PFK activity.
Diagram 2: Experimental Workflow for Determining Substrate Specificity
Caption: Workflow for substrate specificity analysis.
References
- 1. The this compound site of phosphofructokinase. Epimeric specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings in Fructose 6-Phosphate Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on fructose (B13574) 6-phosphate (F6P) signaling. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing complex pathways, this guide serves as a valuable resource for replicating and building upon existing research in this critical area of metabolic regulation.
Fructose 6-phosphate (F6P) is a central metabolite in glycolysis, serving as the substrate for the key regulatory enzyme phosphofructokinase-1 (PFK-1). The signaling network surrounding F6P and its potent allosteric activator, fructose 2,6-bisphosphate (F2,6BP), plays a pivotal role in controlling glycolytic flux in response to cellular energy demands and hormonal signals. This guide synthesizes data from multiple publications to provide a comparative overview of the kinetic properties of the enzymes involved and the cellular concentrations of key signaling molecules.
Comparative Analysis of Phosphofructokinase-1 (PFK-1) Kinetics
PFK-1 is a critical control point in glycolysis, and its activity is tightly regulated by ATP (a substrate and an allosteric inhibitor) and F6P (a substrate). Different isoforms of PFK-1 exist with distinct kinetic properties, reflecting their tissue-specific roles.
| Isoform | Substrate | K₀.₅ / Kₘ (µM) | Allosteric Activator (F2,6BP) Effect | Reference |
| Human PFK-M (Muscle) | ATP | 152 | Less sensitive to activation | [1] |
| F6P | 147 | Modest activation | [1] | |
| Human PFK-L (Liver) | ATP | 160 | Sensitive to activation | [1] |
| F6P | 1360 | Strikingly activated at low to medium F6P concentrations | [1] | |
| Human PFK-P (Platelet) | ATP | 276 | Most sensitive to activation (K₀.₅ for ATP nearly halves) | [1] |
| F6P | 1333 | Activated at high F6P concentrations | [1] | |
| Yeast PFK | F6P | - | Pre-incubation abolishes lag phase in product formation | [2] |
| Teladorsagia circumcincta PFK-1 (L3 stage) | F6P | 350 ± 20 (K½) | Reverses ATP inhibition | [3] |
| Teladorsagia circumcincta PFK-1 (Adult stage) | F6P | 400 ± 30 (K½) | Reverses ATP inhibition | [3] |
The Role of Fructose 2,6-Bisphosphate (F2,6BP) in Health and Disease
The concentration of F2,6BP is a key determinant of glycolytic flux. This signaling molecule is synthesized and degraded by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which exists in several isoforms (PFKFB1-4). Dysregulation of F2,6BP levels is a hallmark of various diseases, including cancer.
| Condition | Observation | Quantitative Data | Reference |
| Cancer Cells vs. Normal Cells | F2,6BP concentration is significantly higher in tumor cells. | - | [1] |
| PTEN-deficient Cells | Have 2-3 fold higher concentrations of F2,6BP compared to wild-type cells. | - | [4] |
| Hypoxia in Cancer Cells | PFKFB4 is induced by hypoxia and is required for the glycolytic response. | Recombinant human PFKFB4 kinase activity is 4.3-fold greater than its phosphatase activity. | [5][6] |
| Fasting in Heart Tissue | F2,6BP levels trend towards a decrease in control mice. | In transgenic mice with constitutively active PFK-2, F2,6BP levels were ~10-fold higher than in controls. | [7] |
| Overexpression of PFK-2/FBPase-2 in mouse liver | Increased hepatic F2,6BP levels. | - | [8] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for replicating published findings. Below are detailed methodologies for key experiments in F6P signaling research.
Measurement of Phosphofructokinase-1 (PFK-1) Activity
This protocol is based on a coupled enzyme assay where the production of fructose 1,6-bisphosphate is linked to the oxidation of NADH, which can be measured spectrophotometrically.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
This compound (F6P) solution
-
ATP solution
-
NADH solution
-
Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.
-
Initiate the reaction by adding the cell or tissue lysate containing PFK-1.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADH oxidation is proportional to the PFK-1 activity.
-
A standard curve using known concentrations of ADP can be used to quantify the activity.
Note: It is crucial to perform control reactions lacking F6P or ATP to account for any background NADH oxidation.
Quantification of this compound (F6P) Levels
This protocol describes a fluorescence-based assay for the quantification of F6P in biological samples.
Materials:
-
F6P Assay Buffer
-
F6P Probe
-
F6P Enzyme Mix
-
F6P Standard solution
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare cell or tissue lysates and deproteinize them using a 10 kDa molecular weight cut-off spin filter.
-
Prepare a standard curve by diluting the F6P standard solution in F6P Assay Buffer.
-
Add the standards and samples to the wells of the 96-well plate.
-
Prepare a reaction mix containing F6P Assay Buffer, F6P Probe, and F6P Enzyme Mix.
-
Add the reaction mix to each well and incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the F6P concentration in the samples based on the standard curve.
Visualizing this compound Signaling
The following diagrams, generated using the DOT language, illustrate key aspects of F6P signaling.
Caption: The central role of this compound in glycolysis and its regulation.
Caption: Experimental workflow for measuring PFK-1 activity.
Caption: The role of F6P signaling in promoting the Warburg effect in cancer cells.
References
- 1. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PFK2/FBPase-2 is a potential target for metabolic engineering in the filamentous fungus Myceliophthora thermophila [frontiersin.org]
- 3. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Concentrations of Fructose 2,6-Bisphosphate Contribute to the Warburg Effect in Phosphatase and Tensin Homolog (PTEN)-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose-2,6-bisphosphate synthesis by 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4) is required for the glycolytic response to hypoxia and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS metabolic profiling reveals Fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase in mouse liver lowers blood glucose by suppressing hepatic glucose production - PMC [pmc.ncbi.nlm.nih.gov]
Fructose 6-Phosphate: A Comparative Analysis of a Central Metabolic Hub
In the intricate network of cellular metabolism, hexose (B10828440) phosphates are foundational intermediates, directing the flow of carbon through pathways essential for energy production, biosynthesis, and redox balance. Among these, Fructose (B13574) 6-phosphate (F6P) occupies a uniquely central position. This guide provides a comparative analysis of F6P against other key hexose phosphates, supported by quantitative data and experimental methodologies, to offer researchers and drug development professionals a clear perspective on its role in pathway analysis.
Fructose 6-Phosphate: The Crossroads of Carbon Metabolism
This compound is an isomer of Glucose 6-phosphate (G6P) and a critical intermediate in several major metabolic pathways.[1][2] Its central role stems from its position as a key branch point, directing glucose-derived carbons toward energy generation or biosynthetic processes.
-
In Glycolysis and Gluconeogenesis: F6P is formed from G6P by the enzyme phosphoglucose (B3042753) isomerase.[3][4] It is then phosphorylated to Fructose 1,6-bisphosphate (F1,6BP) by phosphofructokinase-1 (PFK-1), a committed and highly regulated step in glycolysis.[4][5] The reverse reaction in gluconeogenesis is catalyzed by fructose-1,6-bisphosphatase.[6][7]
-
In the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): F6P is a key product of the non-oxidative branch of the PPP, linking it back to glycolysis.[8][9] This reversible pathway allows the cell to interconvert 5-carbon sugars (like ribose-5-phosphate (B1218738) for nucleotide synthesis) and 6-carbon sugars of glycolysis, depending on metabolic needs.[8][10]
-
In the Hexosamine Biosynthesis Pathway (HBP): A small but significant portion (2-5%) of F6P can be shunted into the HBP, beginning with its conversion to glucosamine-6-phosphate.[11] This pathway produces UDP-GlcNAc, a substrate essential for protein and lipid glycosylation.
Comparative Analysis with Other Hexose Phosphates
While structurally similar, each hexose phosphate has a distinct role determined by its entry point, exit points, and the enzymes that act upon it.
This compound vs. Glucose 6-Phosphate (G6P)
G6P is the first intracellular product of glucose phosphorylation and represents the primary hub for glucose metabolism. The main distinction lies in their subsequent fates. G6P is at a major crossroads, able to enter glycolysis, the oxidative branch of the PPP, or glycogen (B147801) synthesis.[1][12][13] The isomerization to F6P is a crucial step that commits the carbon to either glycolysis or the non-oxidative PPP.[1] Unlike F6P, G6P is the direct substrate for the oxidative PPP, the primary pathway for generating NADPH for antioxidant defense and reductive biosynthesis.[9]
This compound vs. Fructose 1,6-bisphosphate (F1,6BP)
The conversion of F6P to F1,6BP is the first irreversible and committed step of glycolysis.[12] This makes F1,6BP an indicator of high glycolytic flux. The enzyme responsible, PFK-1, is subject to complex allosteric regulation by molecules like ATP, AMP, and Fructose 2,6-bisphosphate (F2,6BP), a potent activator that is itself synthesized from F6P.[5][11][14] Therefore, while F6P is a substrate at a reversible junction, F1,6BP is the product of a major regulatory checkpoint.
This compound vs. Glucose 1-Phosphate (G1P)
Glucose 1-phosphate is primarily associated with glycogen metabolism.[15][16] It is produced from glycogen breakdown (glycogenolysis) and is the precursor for glycogen synthesis (glycogenesis) via UDP-glucose.[13] G1P is readily interconverted with G6P by the enzyme phosphoglucomutase.[15][16] Its role is therefore more specialized in glucose storage and release, whereas F6P is more integrated into the immediate catabolic and anabolic distribution of glucose carbons.[17]
This compound vs. Mannose 6-Phosphate (M6P)
Mannose 6-phosphate is derived from the phosphorylation of mannose, another hexose. Its primary connection to central metabolism is its isomerization to F6P by mannose phosphate isomerase, which allows mannose to enter the glycolytic pathway.[18][19][20] This makes F6P the bridge between mannose and glucose metabolism.[19] M6P also has a distinct and critical role in cellular trafficking, acting as a targeting signal that directs newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosome.[18][21]
Quantitative Data and Pathway Flux
The distribution of carbon from hexose phosphates is highly dynamic and depends on the cellular state. Metabolic Flux Analysis (MFA) using isotopic tracers (e.g., ¹³C-glucose) is a powerful technique to quantify the relative activity of these interconnected pathways.
Table 1: Comparison of Key Hexose Phosphates
| Hexose Phosphate | Key Associated Pathways | Primary Function | Key Regulatory Enzymes |
| This compound (F6P) | Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway (Non-oxidative), Hexosamine Biosynthesis | Central distribution hub for glycolysis and biosynthesis | Phosphofructokinase-1 (PFK-1), Fructose-1,6-bisphosphatase |
| Glucose 6-Phosphate (G6P) | Glycolysis, Pentose Phosphate Pathway (Oxidative), Glycogen Synthesis | Primary entry point for glucose; major branch point | Hexokinase/Glucokinase, Glucose-6-phosphate dehydrogenase (G6PD) |
| Fructose 1,6-bisphosphate (F1,6BP) | Glycolysis, Gluconeogenesis | Committed intermediate of glycolysis | Aldolase, Fructose-1,6-bisphosphatase |
| Glucose 1-Phosphate (G1P) | Glycogen Synthesis, Glycogenolysis | Glucose storage and mobilization | Glycogen Phosphorylase, UDP-glucose pyrophosphorylase |
| Mannose 6-Phosphate (M6P) | Mannose Metabolism, N-linked Glycosylation, Lysosomal Trafficking | Integration of mannose into glycolysis; protein targeting | Mannose Phosphate Isomerase, Phosphomannomutase |
Table 2: Illustrative Metabolic Flux Distribution in Proliferating Cells
This table presents hypothetical but representative flux data for proliferating mammalian cells cultured with ¹³C-glucose, demonstrating how carbon from G6P is partitioned. Actual values vary significantly with cell type and condition.
| Metabolic Flux Parameter | Description | Relative Flux (%) |
| Glucose Uptake Rate | Rate of glucose import from media. | 100 (Reference) |
| G6P → Oxidative PPP | Flux into the NADPH-producing branch of the PPP.[22] | 10 - 20 |
| G6P → Glycolysis (via F6P) | Flux continuing down the glycolytic pathway.[22] | 75 - 85 |
| G6P → Glycogen Synthesis | Flux of glucose units into storage. | < 5 |
| F6P → Hexosamine Pathway | Flux shunted for glycosylation precursors.[11] | 2 - 5 |
Experimental Protocols
Protocol 1: Quantification of Hexose Phosphates by LC-MS/MS
This method allows for the simultaneous measurement of multiple hexose phosphate isomers.
-
Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. For adherent cells, aspirate culture media and immediately add a pre-chilled (-80°C) 80% methanol (B129727) solution. For suspension cells, pellet cells by centrifugation and resuspend in the cold methanol solution.
-
Metabolite Extraction: Scrape the adherent cells in the methanol solution. Transfer the cell lysate/suspension to a microcentrifuge tube. Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube. Dry the extract completely using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water for analysis.
-
LC-MS/MS Analysis: Separate the hexose phosphates using an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column. Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) with established transitions for each hexose phosphate to ensure specificity and accurate quantification against a standard curve.
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA) Workflow
This protocol outlines the key steps for tracing the fate of glucose carbons through hexose phosphate intermediates.[23][24]
-
Isotopic Labeling: Culture cells in a medium where standard glucose is replaced with a ¹³C-labeled isotope, such as [U-¹³C₆]glucose or [1,2-¹³C₂]glucose. Allow the cells to grow for a sufficient period to reach isotopic steady state.
-
Sample Processing: Harvest the cells using the quenching and extraction methods described in Protocol 1.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the Mass Isotopomer Distributions (MIDs) for key intermediates (e.g., G6P, F6P, ribose-5-phosphate). The MID is the relative abundance of each isotopologue (molecules with different numbers of ¹³C atoms).
-
Computational Flux Calculation: Input the measured MIDs and any known external fluxes (e.g., glucose uptake rate) into a metabolic network model. Use specialized software (e.g., INCA, Metran) to perform an iterative fitting procedure that calculates the intracellular flux map best explaining the observed labeling patterns.
Mandatory Visualizations
Caption: Central metabolic pathways intersecting at hexose phosphates.
Caption: Integration of mannose metabolism with glycolysis via F6P.
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. pediaa.com [pediaa.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Reactome | this compound <=> glucose 6-phosphate [reactome.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans [mdpi.com]
- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 13. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Glycogen metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. reddit.com [reddit.com]
- 18. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 19. Fructose and Mannose in Inborn Errors of Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 24. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fructose 6-Phosphate Quantification: Standard Enzymatic Assays vs. Advanced Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of fructose (B13574) 6-phosphate (F6P), a key intermediate in glycolysis, is crucial for understanding metabolic pathways in various physiological and pathological states. This guide provides a detailed comparison of the standard fluorescence-based enzymatic assay with modern chromatographic techniques, offering insights into their respective principles, performance, and protocols to aid in the selection of the most suitable method for your research needs.
Fructose 6-phosphate is a critical metabolic intermediate, and its levels can be indicative of cellular energy status and metabolic flux.[1][2][3] The standard method for F6P quantification has traditionally been a coupled enzymatic assay, available in various commercial kits that offer a simple and sensitive means of detection.[2][4][5] However, the advent of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) has provided researchers with alternative methods that boast high specificity and the ability to perform multiplexed analysis.[6][7]
This guide will delve into a head-to-head comparison of these methods, presenting their performance metrics in a clear, tabular format. Detailed experimental protocols for the standard fluorometric assay are provided, alongside an overview of the methodologies for HPLC and LC-MS based F6P analysis.
Performance Comparison: Enzymatic vs. Chromatographic Assays
The choice of assay for F6P quantification is often dictated by the specific requirements of the experiment, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key performance characteristics of the standard fluorometric enzymatic assay and the more advanced HPLC and LC-MS methods.
| Feature | Standard Fluorometric Enzymatic Assay | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Coupled enzyme reactions leading to a fluorescent product proportional to the F6P concentration.[2][3] | Separation of F6P from other sample components based on its physicochemical properties, followed by detection (e.g., UV absorbance).[7] | Separation by liquid chromatography followed by mass analysis, providing high specificity and sensitivity.[6][7] |
| Sensitivity | High, typically in the range of 0.01 to 0.5 nmoles or ~1 µM.[2][5][8] | Moderate, may require derivatization to enhance detection.[7] | Very high, with Limits of Detection (LODs) as low as 0.44 µM.[6] |
| Specificity | Good, but can be susceptible to interference from other metabolites or enzymes present in the sample.[9] | Good, depends on the chromatographic separation efficiency. | Excellent, provides structural information for definitive identification.[7] |
| Throughput | High, suitable for 96-well plate format.[4] | Low to moderate, sample processing and run times are longer.[10] | Low to moderate, similar to HPLC. |
| Sample Type | Cell lysates, tissue lysates, and other biological fluids.[5][11] | A wide variety of biological samples.[7] | A wide variety of biological samples.[7] |
| Equipment | Fluorescence microplate reader.[4] | HPLC system with a suitable detector.[12] | LC-MS system.[6] |
| Complexity | Simple and straightforward, with ready-to-use kits available.[8] | More complex, requires expertise in method development and data analysis. | High complexity, requires specialized knowledge for operation and data interpretation. |
Experimental Protocols
Standard Fluorometric this compound Assay
This protocol is based on commercially available kits and involves a coupled enzyme reaction.[4][11]
1. Reagent Preparation:
-
F6P Assay Buffer: Warm to room temperature before use.
-
F6P Probe: Thaw completely before use.
-
Enzyme Mix, Converter, and Substrate Mix: Reconstitute in F6P Assay Buffer as per the kit instructions. Aliquot and store at -20°C.
-
F6P Standard: Reconstitute in distilled water to create a stock solution. Prepare a series of dilutions to generate a standard curve.
2. Sample Preparation:
-
Cell or Tissue Lysates: Homogenize cells or tissues in ice-cold PBS or the provided assay buffer.[11] Centrifuge to remove insoluble material.[11]
-
Deproteinization: For some samples, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary.[4]
3. Assay Procedure:
-
Add standards and samples to a 96-well black plate with a clear bottom.
-
Prepare a Reaction Mix containing F6P Assay Buffer, F6P Enzyme Mix, F6P Converter, and F6P Probe according to the kit's protocol.
-
For background control, prepare a similar mix but omit the F6P Converter.[11]
-
Add the Reaction Mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes), protected from light.[4][11]
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1][2]
4. Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the F6P concentration in the samples from the standard curve.
High-Performance Liquid Chromatography (HPLC) Method for F6P Analysis
HPLC offers a robust method for the separation and quantification of F6P.[7]
1. Sample Preparation:
-
Samples typically require deproteinization, often through precipitation with a solvent like acetonitrile (B52724) or perchloric acid, followed by centrifugation.
-
Derivatization may be employed to enhance the detection of F6P.[7]
2. Chromatographic Conditions:
-
Column: A mixed-mode or anion-exchange column is often used for the separation of phosphorylated sugars.[12]
-
Mobile Phase: A buffered mobile phase, often containing acetonitrile and an aqueous buffer, is used to achieve separation.[12]
-
Detection: Detection can be achieved using a UV detector, an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD).[12]
3. Data Analysis:
-
F6P is identified based on its retention time compared to a pure standard.
-
Quantification is performed by integrating the peak area and comparing it to a standard curve generated from known concentrations of F6P.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for F6P Analysis
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for F6P analysis.[6][7]
1. Sample Preparation:
-
Similar to HPLC, samples require deproteinization.
-
Internal standards are often added to correct for variations in sample processing and instrument response.
2. LC-MS Conditions:
-
Liquid Chromatography: Separation is typically achieved using a column and mobile phase similar to those used in HPLC.
-
Mass Spectrometry: An electrospray ionization (ESI) source is commonly used to ionize the F6P molecules.[6] Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[6]
3. Data Analysis:
-
F6P is identified by its specific mass-to-charge ratio (m/z) and retention time.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and a standard curve.
Visualizing this compound in its Metabolic Context
To understand the significance of F6P, it is essential to visualize its position within the central metabolic pathway of glycolysis.
Caption: The central role of this compound in the glycolytic pathway.
Experimental Workflow: Standard Fluorometric F6P Assay
The following diagram illustrates the typical workflow for the standard enzymatic assay for F6P quantification.
Caption: A streamlined workflow of the fluorometric this compound assay.
References
- 1. Fructose-6-Phosphate (F-6-P) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 果糖-6-磷酸检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fructose-6-Phosphate Assay Kit (Fluorometric) (ab204720) | Abcam [abcam.com]
- 6. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. apexbt.com [apexbt.com]
- 9. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified Kulka Micromethod for the Rapid and Safe Analysis of Fructose and 1-Deoxy-d-xylulose-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. HPLC Method for Analysis of Glucose 6-phosphate and this compound on Newcrom B Column | SIELC Technologies [sielc.com]
Independent Verification of Fructose 6-Phosphate's Role in a Signaling Cascade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling roles of fructose (B13574) 6-phosphate (F6P) and its derivatives, supported by experimental data. We delve into the established indirect signaling cascade via fructose 2,6-bisphosphate (F2,6BP) and explore an independently verified fructose-specific signaling pathway in plants. This document is intended to serve as a valuable resource for researchers investigating metabolic signaling and its implications in various physiological and pathological contexts.
Fructose 6-Phosphate: A Key Node in Cellular Signaling
This compound (F6P) is a central metabolite in glycolysis, but its significance extends beyond its role as a mere intermediate. Emerging evidence highlights its involvement in crucial signaling cascades that regulate metabolic flux and gene expression. While a direct signaling role for F6P is still under investigation, its conversion to fructose 2,6-bisphosphate (F2,6BP) represents a well-established indirect signaling mechanism. Furthermore, studies in plants have uncovered a distinct fructose-specific signaling pathway, broadening our understanding of hexose (B10828440) sensing.
Comparative Analysis of Signaling Molecules
The primary signaling function associated with F6P is the allosteric activation of Phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This activation is predominantly mediated by F2,6BP, a potent activator synthesized from F6P. To understand the potency of this regulation, it is essential to compare the effects of F2,6BP with other allosteric activators of PFK-1, such as AMP.
Table 1: Comparative Activation of Phosphofructokinase-1 (PFK-1)
| Allosteric Activator | Organism/Tissue | Concentration for Activation | Key Findings | Reference |
| Fructose 2,6-bisphosphate (F2,6BP) | Yeast | Half-maximum stimulation: ~2 µM | More significantly enhances the affinity of PFK-1 for F6P compared to AMP.[1] | [1] |
| Ascaris suum | Activation constant: 92 nM | Decreases the Km for F6P by approximately 15-fold.[2] | [2] | |
| Porcine Skeletal Muscle | 50 µM required to increase PFK-1 activity | AMP is considered to play a more significant role at physiological concentrations in this tissue.[3] | [3] | |
| Adenosine Monophosphate (AMP) | Yeast | Half-maximum stimulation: ~200 µM | Activates PFK-1 by increasing its affinity for F6P and its maximum activity.[1] | [1] |
| Ascaris suum | Activation constant: 93 µM | Decreases the Km for F6P by about 6-fold; synergistic activation with F2,6BP.[2] | [2] | |
| Porcine Skeletal Muscle | Physiological concentrations (50-150 µM) increased PFK-1 activity | Plays a greater role than F2,6BP in dictating the rate of postmortem glycolysis.[3] | [3] |
Signaling Pathways
Indirect Signaling via Fructose 2,6-Bisphosphate in Mammals
The most well-characterized signaling role of F6P is its conversion to F2,6BP, which acts as a potent allosteric activator of PFK-1. This mechanism serves as a critical control point in glycolysis, ensuring that the rate of glucose breakdown is exquisitely sensitive to the cell's energy status and the availability of substrates.
Figure 1. Indirect signaling pathway of F6P via F2,6BP.
Fructose-Specific Signaling in Arabidopsis thaliana
Independent verification in the plant model organism Arabidopsis thaliana has revealed a distinct signaling pathway for fructose that is independent of the canonical glucose sensor, HEXOKINASE1 (HXK1).[4][5] This pathway involves the F-box protein FRUCTOSE INSENSITIVE 1 (FINS1), a putative Fructose-1,6-bisphosphatase (FBPase), and the transcription factor ANAC089.[6][4] This discovery points to a more direct role for fructose or its derivatives in cellular signaling, at least in plants.
Figure 2. Fructose-specific signaling pathway in plants.
Experimental Protocols
Measurement of Phosphofructokinase-1 (PFK-1) Activity
This protocol is a generalized procedure based on coupled enzyme assays described in the literature and commercially available kits.[7][8][9][10]
Principle: The activity of PFK-1 is determined by measuring the rate of NADH oxidation in a coupled enzyme system. The product of the PFK-1 reaction, fructose 1,6-bisphosphate, is cleaved by aldolase. The resulting glyceraldehyde 3-phosphate is converted to glycerol (B35011) 3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the PFK-1 activity.
Materials:
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl2.
-
Substrate Solution: 100 mM this compound.
-
ATP Solution: 100 mM ATP.
-
Coupling Enzyme Mix:
-
Aldolase (e.g., 0.675 units/ml)
-
Triosephosphate isomerase (e.g., 5 units/ml)
-
Glycerol-3-phosphate dehydrogenase (e.g., 2 units/ml)
-
-
NADH Solution: 10 mM NADH.
-
Allosteric Activators (for comparison): Fructose 2,6-bisphosphate and AMP solutions of known concentrations.
-
Sample: Cell or tissue lysate.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold reaction buffer. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing:
-
Reaction Buffer
-
Coupling Enzyme Mix
-
NADH Solution
-
Sample (lysate)
-
(Optional) Allosteric activator (F2,6BP or AMP) at the desired final concentration.
-
-
Initiate the Reaction: Add the substrate solution (F6P) and ATP solution to the reaction mixture to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A340 per minute). PFK-1 activity is typically expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Figure 3. Experimental workflow for PFK-1 activity assay.
Conclusion
The role of this compound in cellular signaling is multifaceted. While its direct signaling functions are an active area of research, its indirect role through fructose 2,6-bisphosphate in regulating glycolysis is well-established and critically important for metabolic homeostasis. The discovery of a distinct fructose-specific signaling pathway in plants opens up new avenues for understanding hexose sensing and its evolutionary conservation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate these intricate signaling networks and their potential as therapeutic targets.
References
- 1. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for this compound in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. At physiological concentrations, AMP increases phosphofructokinase-1 activity compared to fructose 2, 6-bisphosphate in postmortem porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling role of fructose mediated by FINS1/FBP in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose sensitivity is suppressed in Arabidopsis by the transcription factor ANAC089 lacking the membrane-bound domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fructose 6-Phosphate in a Laboratory Setting
The proper handling and disposal of all laboratory chemicals, including biochemicals like Fructose 6-phosphate, are fundamental to ensuring personnel safety and environmental protection. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to follow established institutional and regulatory guidelines for its disposal.[1] Some safety data sheets (SDS) categorize it as harmful if swallowed or may cause damage to organs, underscoring the need for careful management.[2][3]
Immediate Safety and Handling Protocols
Before disposal, ensure that proper personal protective equipment (PPE) is used and safe handling procedures are followed.
Safe Handling:
-
Limit all unnecessary personal contact and wear appropriate protective clothing.[4]
-
Use in a well-ventilated area to avoid dust generation and inhalation.[4]
-
Always wash hands thoroughly with soap and water after handling.[3][4]
-
Store in a cool, dry place away from incompatible materials such as oxidizing agents.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with fresh, running water for several minutes.[1][4] If irritation persists, seek medical attention.
-
Skin Contact: The product is generally not considered a skin irritant.[1] However, it is good practice to wash the affected area with water.
-
Ingestion: If swallowed, rinse the mouth with water.[3] Do not induce vomiting. If symptoms persist, consult a doctor.[1][3]
-
Inhalation: Move the individual to fresh air. If experiencing symptoms, seek medical advice.[1]
Step-by-Step Disposal Procedures
All waste must be handled in accordance with local, state, and federal regulations.[4] Never dispose of chemical waste in the regular trash or sewer system without explicit permission from your institution's Environmental Health and Safety (EHS) department.[5]
For Solid this compound:
-
Containment: Use dry clean-up procedures and avoid generating dust.[4] Carefully sweep or vacuum the material.
-
Collection: Place the solid waste into a clean, dry, sealable, and clearly labeled container.[4]
-
Disposal: Dispose of the contents via an approved waste disposal plant or consult your local Waste Management Authority.[3][4] Incineration at an approved facility is a common disposal route.[4] Do not place the chemical in laboratory trash cans that will be handled by custodial staff.[6]
For Aqueous Solutions of this compound:
-
Prohibition of Drain Disposal: Do not dispose of solutions down the sink. Liquid chemical wastes are generally not permitted in sanitary sewers or landfills.[5][6] Written approval from EHS is required for any drain disposal, which is rarely granted.[5]
-
Collection: Collect the liquid waste in a sealed, leak-proof container that is properly labeled with its contents.
-
Disposal: Manage the container through your institution's official chemical or hazardous waste program.[5]
For Empty Containers:
-
Preparation: Ensure containers are completely empty with no freestanding liquids remaining.[6]
-
Decontamination: It is good practice to rinse the container three times with a suitable solvent. For acutely hazardous waste, this is mandatory, and the rinsate must be collected as hazardous waste.[7] While this compound is not typically classified as acutely hazardous, following this procedure is a best practice.
-
Disposal: Deface or remove the original labels to indicate the container is empty and no longer holds hazardous materials.[6] Once cleaned, dispose of the container in the regular trash or recycling, as per your institution's specific guidelines for non-hazardous lab glass or plastic.[6][8]
Safety and Disposal Data Summary
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, impervious gloves, lab coat/overalls. | [4] |
| Primary Exposure Routes | Ingestion, Inhalation (of dust), Eye Contact, Skin Contact. | [4] |
| First Aid: Eye Contact | Immediately flush with plenty of running water. | [1][4] |
| First Aid: Ingestion | Rinse mouth, drink water, seek medical attention if symptoms persist. | [1][3] |
| Solid Waste Disposal | Collect in a labeled, sealed container for disposal via an approved waste contractor. | [3][4] |
| Liquid Waste Disposal | Collect in a labeled, sealed container. Do NOT pour down the drain. Manage through the institutional chemical waste program. | [5][6] |
| Empty Container Disposal | Triple-rinse (collecting rinsate as waste), deface label, and dispose of according to institutional policy for non-hazardous containers. | [6][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
